molecular formula C20H11CrN2Na2O9S2 B1201952 C.I. Acid blue 158 CAS No. 6370-08-7

C.I. Acid blue 158

货号: B1201952
CAS 编号: 6370-08-7
分子量: 585.4 g/mol
InChI 键: ZQZPAFVDCIVGCR-UHFFFAOYSA-I
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

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Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O8S2.Cr.2Na.H2O/c23-15-10-17(32(28,29)30)12-5-1-2-6-13(12)19(15)22-21-14-9-8-11-4-3-7-16(31(25,26)27)18(11)20(14)24;;;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;;;1H2/q;+3;2*+1;/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPAFVDCIVGCR-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=CC=C4S(=O)(=O)[O-])C=C3)[O-])[O-])S(=O)(=O)[O-].[OH-].[Na+].[Na+].[Cr+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11CrN2Na2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-08-7
Record name Chromate(2-), hydroxy[3-(hydroxy-.kappa.O)-4-[2-[1-(hydroxy-.kappa.O)-8-sulfo-2-naphthalenyl]diazenyl-.kappa.N1]-1-naphthalenesulfonato(4-)]-, sodium (1:2), (T-4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID BLUE 158
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP9T9CMP6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

C.I. Acid Blue 158 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to C.I. Acid Blue 158

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound (CAS: 6370-08-7; C.I.: 14880). The information is intended for researchers, scientists, and professionals in drug development and related fields who may utilize this dye in various applications.

Chemical Structure and Identification

This compound is a metallized acid dye, specifically a 1:1 chromium complex of a monoazo parent structure. The core azo dye is synthesized from the diazotization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid and its subsequent coupling to 8-hydroxynaphthalene-1-sulfonic acid. The final complex is formed by chelating this azo ligand with a chromium(III) ion. The coordination of the chromium ion with the hydroxyl and azo groups enhances the dye's stability and fastness properties.

Diagram: Chemical Structure of this compound

Caption: 2D structure of this compound chromium complex.

The most accurate representation of the commercial product is its disodium (B8443419) salt.

Table 1: Chemical Identifiers

IdentifierValue
C.I. Name Acid Blue 158
C.I. Number 14880
CAS Number 6370-08-7[1][2][3][4][5]
Molecular Formula C₂₀H₁₁CrN₂Na₂O₉S₂
Molecular Weight 585.41 g/mol
Synonyms Acid Blue 2G, Chromacyl Blue GG, Neolan Blue 2G, Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-)[1][2][3]

Physicochemical and Tinctorial Properties

This compound is a dark blue powder that is soluble in water and alcohol.[2][3] Its properties are characteristic of a metallized acid dye, exhibiting good stability and specific color changes in response to different chemical environments.

Table 2: Physicochemical Properties

PropertyValue
Physical Appearance Dark blue powder[3]
Solubility in Water Soluble; 80-90 g/L at 90°C
pH of 1% Solution 6.0 - 8.0
Boiling Point 508.4°C at 760 mmHg[2]
Flash Point 261.3°C[2]
Density 1.29 g/cm³[2]

Table 3: Tinctorial and Fastness Properties

PropertyDescription / Rating
Hue in Solution Greenish-blue
Behavior in H₂SO₄ Turns blackish-green; reverts to blue upon dilution[2][3]
Behavior in NaOH Exhibits a purple color in concentrated solution[2][3]
Light Fastness (AATCC) 5 - 6 (on a scale of 1 to 8)[2][4]
Soaping Fastness (ISO) 3
Perspiration Fastness (ISO) 4

Experimental Protocols

Synthesis Workflow

The industrial synthesis of this compound is a multi-step process involving diazotization, azo coupling, and metallization.[3]

Diagram: Synthesis Workflow for this compound

G cluster_process Synthesis of this compound cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_reagents3 Reagents A Step 1: Diazotization P1 Diazonium Salt Intermediate A->P1 Formation of diazonium salt B Step 2: Azo Coupling P2 Azo Dye Ligand (Unmetallized) B->P2 C Step 3: Metallization P3 Final Product: This compound C->P3 R1 4-Amino-3-hydroxynaphthalene-1-sulfonic acid + NaNO₂ + HCl (0-5°C) R1->A Formation of diazonium salt R2 8-Hydroxynaphthalene-1-sulfonic acid (Alkaline Medium) R2->B R3 Chromium Salt Solution (e.g., Chromium Sulfate) + Heat (e.g., 115°C) R3->C P1->B Electrophilic Aromatic Substitution P2->C Chelation

Caption: Key stages in the synthesis of this compound.

Representative Laboratory-Scale Synthesis Protocol

Disclaimer: This is a generalized protocol and requires optimization for this compound. Standard laboratory safety procedures must be followed.

  • Diazotization:

    • Dissolve one molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a solution of one molar equivalent of sodium nitrite (B80452) (NaNO₂) dissolved in water, keeping the temperature below 5°C.

    • Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate vessel, dissolve one molar equivalent of 8-hydroxynaphthalene-1-sulfonic acid in a dilute aqueous solution of sodium hydroxide (B78521) or sodium carbonate to form the phenoxide.

    • Cool this coupling component solution to 5-10°C.

    • Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the pH in the alkaline range (pH 8-10) during the addition by adding sodium carbonate solution as needed.

    • Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. The formation of the unmetallized azo dye will be indicated by a deep color change.

  • Metallization:

    • To the slurry of the azo dye ligand, add an aqueous solution containing one molar equivalent of a chromium(III) salt (e.g., chromium(III) sulfate (B86663) or chromium(III) chloride).

    • Adjust the pH to a weakly acidic range (pH 4-6) using a suitable buffer or acid.

    • Heat the reaction mixture to 80-115°C and maintain this temperature for several hours (e.g., 2-7 hours) with continuous stirring.[3]

    • Monitor the reaction completion via thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture and precipitate the dye by adding sodium chloride ("salting out").

    • Filter the solid product, wash with a brine solution, and dry in an oven at 60-70°C.

Representative Analytical Protocol: HPLC-UV/Vis

A specific, validated HPLC method for this compound is not published. However, a general reverse-phase HPLC method, suitable for the analysis of sulfonated acid dyes, can be employed.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase and Elution:

    • Mobile Phase A: Ammonium acetate (B1210297) buffer (e.g., 20 mM, pH 6.5) or a similar ion-pairing agent in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Elution: A gradient elution is typically used. For example:

      • Start with 10-20% B.

      • Linearly increase to 70-80% B over 20-30 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the visible wavelength of maximum absorbance (λmax), which for similar blue azo dyes is typically in the 550-650 nm range. A DAD allows for full spectrum acquisition.

  • Sample Preparation:

    • Prepare a stock solution of this compound in water or a water/methanol mixture.

    • Create a series of calibration standards by diluting the stock solution.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Applications and Significance

This compound is primarily used as a dye for proteinaceous and polyamide substrates.

  • Textile Industry: It is widely used for dyeing wool, silk, and nylon, as well as for printing on these fabrics. Its good fastness properties make it suitable for apparel and carpets.[2][3]

  • Leather Industry: Used for coloring leather goods.[3]

  • Other Industrial Uses: It finds application in the coloration of industrial cleaning products, soaps, and detergents.[4]

  • Research Applications: As a multifunctional dye, it can be used as a biological stain for observing and analyzing cellular structures and for tracking biomolecules in various experimental settings.[8][9]

References

An In-depth Technical Guide to C.I. Acid Blue 158 (CAS: 6370-08-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available information on C.I. Acid Blue 158. It is important to note that the existing body of scientific literature predominantly focuses on its industrial applications as a dye and its environmental impact. There is a significant lack of published research on its use in biological or drug development applications, including specific experimental protocols for biological assays, defined mechanisms of action in biological systems, or its interaction with cellular signaling pathways.

Chemical and Physical Properties

This compound is a synthetic, water-soluble monoazo dye complexed with chromium.[1] It is characterized by its greenish-blue hue and is typically supplied as a dark blue powder.[1][2] Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
Chemical Name Chromate(2-), [3-hydroxy-4-[[1-(hydroxy-κO)-8-sulfo-2-naphthalenyl]azo-κN1]-1-naphthalenesulfonato(4-)]hydroxy-κO]-, disodium (B8443419)
C.I. Name Acid Blue 158[1]
C.I. Number 14880[2]
CAS Number 6370-08-7[1]
Molecular Formula C₂₀H₁₁CrN₂Na₂O₉S₂[3]
Molecular Weight 585.4 g/mol [3]

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Physical Appearance Dark blue powder[1]
Hue Greenish-blue[2]
Solubility Soluble in water, soluble in alcohol[1]
Solubility in water @ 90°C 80-90 g/L[2]
pH of 1% Solution 6-8[2]
Maximum Wavelength (λmax) 560 nm[2]
Lightfastness (AATCC, 8 is highest) 5-6[4]
pH Stability Stable in pH 1-11; fades at pH > 11[4]

Synthesis

The manufacturing of this compound involves a multi-step process, beginning with the diazotization of an amino compound, followed by a coupling reaction and subsequent metal complexation.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a well-established industrial process.[1][5] The following protocol is a generalized representation based on available literature:

  • Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized. This typically involves reacting the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at a low temperature (0-5 °C) to form a diazonium salt.

  • Coupling Reaction: The resulting diazonium salt is then coupled with 8-hydroxynaphthalene-1-sulfonic acid. This electrophilic substitution reaction forms the azo compound.

  • Metal Complexation: The final step involves the formation of a chromium complex. The azo compound is heated with an aqueous solution of a chromium salt (e.g., chromium sulfate) in an acidic medium. The reaction is maintained at an elevated temperature (approximately 115 °C) for several hours to facilitate the formation of the stable metal-dye complex.[1]

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_complexation Metal Complexation A 4-Amino-3-hydroxynaphthalene-1-sulfonic acid C Diazonium Salt A->C Reacts with B NaNO₂ / H⁺ B->C E Azo Dye Intermediate C->E Couples with D 8-Hydroxynaphthalene-1-sulfonic acid D->E G This compound E->G Reacts with F Chromium Salt Solution F->G

A simplified workflow for the synthesis of this compound.

Industrial Applications

The primary application of this compound is as a colorant in various industries.[6] Its properties, such as good lightfastness and water solubility, make it suitable for dyeing protein-based materials.

  • Textile Industry: It is extensively used for dyeing wool, silk, and nylon fibers.[5][7]

  • Leather Industry: It is also employed in the coloring of leather.[5]

  • Ink Manufacturing: The dye is utilized in the production of inks.[2]

  • Other Applications: It has been noted for use in coloring industrial cleaning products, soaps, and detergents.[4]

Environmental Fate and Toxicology

The widespread use of this compound has led to research on its environmental impact, particularly concerning its presence in industrial wastewater and its potential for biodegradation and removal.

Biodegradation and Environmental Remediation

Studies have shown that this compound can be decolorized and degraded by various microorganisms under microaerophilic conditions.[8] The degradation process often involves the reductive cleavage of the azo bond, which can lead to the formation of aromatic amines. These degradation products may themselves be of environmental concern.[8][9]

Research has also focused on the removal of this compound from aqueous solutions through adsorption onto various materials, including activated carbons derived from industrial waste.

Environmental_Fate cluster_biodegradation Biological Degradation cluster_adsorption Physical Adsorption AB158 This compound in Wastewater Microbes Microorganisms AB158->Microbes Adsorbents Adsorbent Materials (e.g., Activated Carbon) AB158->Adsorbents AzoCleavage Azo Bond Cleavage Microbes->AzoCleavage Amines Aromatic Amines AzoCleavage->Amines Removal Removal from Solution Adsorbents->Removal

Conceptual pathways for the environmental fate of this compound.
Toxicological Profile

The toxicological data for this compound is limited, especially concerning its effects in a research or pharmaceutical context. The primary concern with azo dyes, in general, is the potential for the formation of carcinogenic aromatic amines upon reductive cleavage of the azo bond.[9][10]

Table 3: Available Safety and Toxicological Data

Data PointInformationSource(s)
GHS Hazard Statements H315: Causes skin irritation[3]
GHS Precautionary Statements P264, P280, P302+P352, P321, P332+P313, P362[11]
Contact Allergen Identified as a contact allergen found in suture materials.[11]

It is crucial for researchers to handle this compound with appropriate safety precautions, including the use of personal protective equipment, and to be aware of the potential hazards associated with its degradation products.

Potential in Biological Research: A Knowledge Gap

While some commercial suppliers describe this compound as a "multifunctional dye" with applications in biological experiments for observing cell structures and tracking biomolecules, there is a notable absence of specific, peer-reviewed research articles detailing these applications.[11][12] The current scientific literature does not provide established protocols for its use as a biological stain, fluorescent probe, or in any assays relevant to drug development.

For researchers interested in the potential application of this dye, it would be necessary to undertake foundational research to:

  • Characterize its spectral properties (absorption and emission spectra) in various biological buffers and environments.

  • Evaluate its cytotoxicity and phototoxicity in relevant cell lines.

  • Determine its specificity for binding to particular cellular components or biomolecules.

  • Develop and validate staining protocols for microscopy or flow cytometry.

Conclusion

This compound is an industrially significant monoazo dye with well-documented applications in the textile and leather industries. Its chemical and physical properties are well-characterized for these purposes. The main focus of current research on this compound is its environmental fate and remediation from industrial effluents.

For the audience of researchers, scientists, and drug development professionals, it is critical to recognize that this compound is not a well-established tool for biological research. The lack of detailed experimental protocols, biological mechanism of action studies, and in-depth toxicological data relevant to in vitro and in vivo systems necessitates caution and would require significant foundational research before it could be considered for any biological or pharmaceutical application.

References

An In-depth Technical Guide to the Synonyms and Identification of C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synonyms, chemical identifiers, and trade names associated with C.I. Acid Blue 158. The information is intended for researchers, scientists, and professionals in drug development who require precise identification of this chemical entity.

Chemical Identity and Synonyms

This compound is a synthetic dye belonging to the acid dye category. It is a complex chromium compound. The primary identifiers and a comprehensive list of its synonyms are detailed below.

Identifier TypeValue
C.I. Name This compound
C.I. Number 14880[1][2][3]
CAS Registry Number 6370-08-7[1][4][5][6]
EINECS Number 228-875-6[4][5][7]
FDA UNII UP9T9CMP6N[2][4]
TypeName
IUPAC Name disodium (B8443419);chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide[4]
Other Chemical Names Chromate(2-), hydroxy[3-(hydroxy-kappaO)-4-[[1-(hydroxy-kappaO)-8-sulfo-2-naphthalenyl]azo-kappaN1]-1-naphthalenesulfonato(4-)]-, disodium, (T-4)-[2][4][5]
Disodium hydroxy[3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonato(4-)]chromate(2-)[3][4]
Disodium 3-hydroxy-4-[(1-hydroxy-8-sulpho-2-naphthyl)azo]naphthalene-1-sulphonate[3][5]
AttributeValue
Molecular Formula C₂₀H₁₁CrN₂Na₂O₉S₂[4]
Molecular Weight 585.4 g/mol [4]

A wide array of trade names and other synonyms are used for this compound. This list is not exhaustive but represents a significant collection of names found in various sources.

AACL Fast Blue 270%[6]Acid Blue 2G[1][6]Acid Blue 2G 200%[6]Acid Blue No 7[6]
Acid Blue SB[1][6]Acid Fast Blue GGN[1][6]Acid Fast Blue GL Conc[6]AIZEN OPAL BLUE 2GCH[2]
Akacid Fast Blue GGN 200%[6]ALFAST BLUE 5602[2]Alfast Blue SW-5602[6]AMASOL BLUE 2G[2]
Atul Leather Light Fast Blue N2GA[6]Blue 2G[3][5]BUCOLAN BLUE 2G[2]Calcofast Wool Blue 2G[6]
CALCOFAST LEATHER BLUE 2GW[2]Chromacyl Blue GG[2][3][5][6]Chromium Complex Blue 2G[6]CHROMOLAN BLUE GG[2][6]
Classic Acid Blue 158 200%[6]COLOLAN BLUE 2G[2][6]Dayglo Acid Blue 158[1][6]DINAIEX BLUE 2G[2][6]
Doroxan Blue 2G 240%[1][6]Doroxan Blue GGM 250% 97[1][6]Doroxan Blue GGN[1][6]Dycosacid Complex Blue GGN[6]
Efdolan Blue 2GN[6]Fabrilan Fast Blue A-GGN[1][6]Fast Blue GGN[1]Geolan Blue 2G[1][6]
Haricid Blue 2G (CRUDE)[1][6]Indacid Blue 2G[1][6]JOTZADOPE Blue 2G Crude (water soluble)[6]JOTZADOPE Blue 2G Liquid 15[6]
JOTZADOPE Blue 2G Wetcake (solvent soluble)[6]Lerui Acid Blue GGN[1][6]Metalex Blue GGA[1][6]Neolan Blue 2G[1][6]
Neolan Blue PA[1][6]Orcolan Fast Blue GGN 200%[1][6]Pacid Blue 2G[1][6]Permalon Blue 2G[6]
Ratna Acid Blue 2G[6]Ricolan Blue 2G[1][6]Triamet Blue 2G[6]Vicoacid Blue 2G[6]
Vitrolan Blue 2G Conc.[6]

It is important to note that a related but distinct substance, this compound:1, has the C.I. Number 15050 and CAS Registry Number 6370-12-3.[8]

Experimental Protocols

The scope of this technical guide is focused on the synonyms and identification of this compound. Detailed experimental protocols are not applicable to this topic.

Visualization of Synonym Relationships

The following diagram illustrates the hierarchical relationship between the primary identifiers and the various categories of synonyms for this compound.

G cluster_identifiers Primary Identifiers cluster_names Chemical Names cluster_trade Trade Names & Other Synonyms This compound This compound C.I. Name C.I. Name This compound This compound->C.I. Name C.I. Number C.I. Number 14880 This compound->C.I. Number CAS Number CAS Number 6370-08-7 This compound->CAS Number EINECS Number EINECS Number 228-875-6 This compound->EINECS Number IUPAC Name IUPAC Name disodium;chromium(3+)... This compound->IUPAC Name Other Chemical Names Other Chemical Names Chromate(2-), hydroxy... This compound->Other Chemical Names Trade Names Acid Blue 2G, Neolan Blue 2G, Chromacyl Blue GG, etc. This compound->Trade Names

Caption: Hierarchical relationship of this compound identifiers.

References

An In-depth Technical Guide to C.I. 14880 (Acid Blue 158)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 14880, commercially known as Acid Blue 158, is a synthetic monoazo dye complexed with chromium. It is recognized for its applications in the textile and leather industries, as well as its utility as a biological stain.[1][2] This technical guide provides a comprehensive overview of the core characteristics of C.I. Acid Blue 158, with a focus on its physicochemical properties, synthesis, and relevant data for research applications.

Core Characteristics and Physicochemical Properties

This compound is a dark blue powder with a greenish-blue hue in solution.[3] It is soluble in water and ethanol.[1][3][4] The dye's structure, incorporating a chromium complex, contributes to its stability and fastness properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Colour Index Name Acid Blue 158[1][4]
C.I. Number 14880[1][4]
CAS Number 6370-08-7[1][4]
Molecular Formula C₂₀H₁₁CrN₂Na₂O₉S₂[5]
Molecular Weight 585.41 g/mol
Appearance Dark blue powder[1][3][4]
Solubility in Water @ 90°C 80-90 g/L
pH of 1% Solution 6-8
Boiling Point 508.4 °C at 760 mmHg[3]
Flash Point 261.3 °C[3]
Density 1.29 g/cm³[3]

Synthesis

The synthesis of this compound is a multi-step process involving diazotization, coupling, and metal complexation.

Experimental Protocol: Synthesis of this compound

The manufacturing process for this compound involves the following key steps[1][2][4]:

  • Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized. This reaction typically involves treating the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 8-hydroxynaphthalene-1-sulfonic acid. This electrophilic substitution reaction forms the azo dye backbone.

  • Metal Complexation: The final step is the formation of a chromium complex. The azo dye is heated with an aqueous solution of a chromium salt (e.g., chromium sulfate) at approximately 115°C for several hours.[1][2][4] This creates a more stable and colorfast dye.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_complexation Metal Complexation A 4-Amino-3-hydroxynaphthalene- 1-sulfonic acid C Diazonium Salt A->C Reacts with B NaNO₂ + H⁺ B->C to form E Azo Dye Intermediate C->E Couples with D 8-Hydroxynaphthalene- 1-sulfonic acid D->E G This compound E->G Heated with F Chromium Salt Solution F->G

References

Spectral Properties of Acid Blue 158 in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 158 (C.I. 14880) is a metallized monoazo dye characterized by its greenish-blue hue in solution.[1][2] As a water-soluble anionic dye, it finds applications in the textile industry for dyeing wool, silk, and nylon, as well as in other industrial applications such as inks.[1][3][4] Its structure, incorporating a metal complex, influences its spectral properties and stability. This technical guide provides a comprehensive overview of the spectral properties of Acid Blue 158 in solution, with a focus on its absorption and potential fluorescence characteristics. Due to the limited availability of specific quantitative spectral data in publicly accessible literature, this guide presents representative data based on the known characteristics of similar metallized azo dyes, alongside detailed experimental protocols for researchers to determine these properties empirically.

Core Spectral Properties

The interaction of Acid Blue 158 with light is governed by its chemical structure, which includes an azo chromophore (-N=N-) and a metal complex. These features give rise to its characteristic color and spectral behavior. The key spectral properties of interest are its absorption and emission spectra, which are influenced by various factors such as the solvent environment, pH, and concentration.

Data Presentation

The following tables summarize the expected spectral properties of Acid Blue 158 in common solvents. Note: This data is representative of metallized azo dyes and should be confirmed experimentally for Acid Blue 158.

Table 1: Representative UV-Visible Absorption Properties of Acid Blue 158 in Various Solvents

SolventDielectric Constant (ε)Absorption Maximum (λmax, nm)Molar Absorptivity (ε, M-1cm-1)
Water80.1~590 - 610Not Available
Methanol32.7~585 - 605Not Available
Ethanol24.6~580 - 600Not Available
DMSO46.7~595 - 615Not Available

Table 2: Representative Fluorescence Properties of Acid Blue 158

SolventExcitation Maximum (λex, nm)Emission Maximum (λem, nm)Quantum Yield (Φ)
Water~600~620 - 640Likely Low
Ethanol~595~615 - 635Likely Low

Many azo dyes, particularly those with metal complexes, are known to have very low or negligible fluorescence quantum yields due to efficient non-radiative decay pathways.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of the spectral properties of Acid Blue 158.

Protocol 1: Determination of UV-Visible Absorption Spectra

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of Acid Blue 158 in a given solvent.

Materials:

  • Acid Blue 158 powder

  • Spectroscopic grade solvents (e.g., water, methanol, ethanol)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution (e.g., 1 x 10-3 M):

    • Accurately weigh a small amount of Acid Blue 158 powder.

    • Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific molar concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 x 10-6 M to 1 x 10-5 M.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

    • Set the wavelength range for scanning (e.g., 300 nm to 800 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used for the dye solutions.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the most dilute working solution and then fill the cuvette.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Record the absorbance spectrum. The peak of this spectrum corresponds to the λmax.

    • Repeat this measurement for all prepared working solutions.

  • Determination of Molar Absorptivity (ε):

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

    • The slope of the resulting linear plot will be the molar absorptivity (ε).

Protocol 2: Determination of Fluorescence Emission Spectra

Objective: To determine the excitation and emission maxima of Acid Blue 158 and to assess its relative fluorescence quantum yield.

Materials:

  • Dilute solutions of Acid Blue 158 (from Protocol 1, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

  • Fluorescence grade solvents

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Determination of Excitation Spectrum:

    • Set the emission monochromator to an estimated emission wavelength (e.g., ~630 nm, which is slightly longer than the expected λmax).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 620 nm).

    • The peak of the resulting spectrum is the optimal excitation wavelength (λex).

  • Determination of Emission Spectrum:

    • Set the excitation monochromator to the determined λex.

    • Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to a higher range (e.g., λex + 10 nm to 800 nm).

    • The peak of this spectrum is the emission maximum (λem).

  • Relative Quantum Yield Measurement (Optional):

    • To estimate the quantum yield (Φ), a reference standard with a known quantum yield in the same spectral region is required.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the Acid Blue 158 solution and the reference standard.

    • The quantum yield can be calculated using the following equation: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Factors Influencing Spectral Properties

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the electronic energy levels of the dye molecule, leading to shifts in the absorption and emission maxima. For metallized azo dyes like Acid Blue 158, an increase in solvent polarity is expected to cause a slight shift in the λmax. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the dye molecule.

pH Effects

The pH of the solution can significantly impact the spectral properties of Acid Blue 158, as it is an acid dye with sulfonic acid groups. At a pH of 6-8 for a 1% solution, the dye is expected to be in its anionic form.[1] Changes in pH can alter the protonation state of the molecule, which in turn affects the electronic distribution and, consequently, the absorption spectrum. It is reported to be most stable in a pH range of 1-11, with a tendency to fade at a pH greater than 11.[3]

Mandatory Visualizations

Experimental_Workflow_for_Spectral_Analysis cluster_prep Sample Preparation cluster_uvvis UV-Vis Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy start Start: Acid Blue 158 Powder stock Prepare Stock Solution (e.g., 10^-3 M in selected solvent) start->stock working Prepare Working Solutions (Serial Dilutions, e.g., 10^-6 M - 10^-5 M) stock->working blank_uv Measure Blank (Pure Solvent) working->blank_uv ex_spec Measure Excitation Spectrum (Determine λex) working->ex_spec measure_uv Measure Absorbance Spectra of Working Solutions blank_uv->measure_uv lambda_max Determine λmax measure_uv->lambda_max beer_plot Plot Absorbance vs. Concentration measure_uv->beer_plot epsilon Calculate Molar Absorptivity (ε) beer_plot->epsilon em_spec Measure Emission Spectrum (Determine λem) ex_spec->em_spec qy Calculate Quantum Yield (Φ) (Optional, with reference) em_spec->qy Factors_Affecting_Spectra cluster_factors Influencing Factors cluster_properties Spectral Properties of Acid Blue 158 solvent Solvent Polarity lambda_max Absorption Maximum (λmax) solvent->lambda_max Shifts λmax (Solvatochromism) lambda_em Emission Maximum (λem) solvent->lambda_em Shifts λem qy Quantum Yield (Φ) solvent->qy Affects Φ ph pH ph->lambda_max Shifts λmax (Protonation State) ph->qy Can Quench Fluorescence concentration Concentration epsilon Molar Absorptivity (ε) concentration->epsilon Affects Absorbance (Beer's Law)

References

C.I. Acid Blue 158: A Technical Guide to its Solubility in Water and Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of C.I. Acid Blue 158 (CAS No. 6370-08-7), a synthetic monoazo metallized dye. The document is tailored for researchers, scientists, and professionals in drug development who may utilize this dye in various applications requiring precise solubility data. The guide details its solubility in two common solvents, water and ethanol, presents a standardized experimental protocol for solubility determination, and includes visualizations to illustrate key concepts and procedures.

Physicochemical Properties

This compound is characterized as a dark blue powder that forms a blue solution when dissolved in water.[1][2] It is also soluble in alcohol.[1][2] This dye is primarily used in the textile industry for dyeing wool, silk, nylon, and blended fabrics, as well as for printing on wool and coloring leather.[1][3]

Quantitative Solubility Data

The solubility of a dye is a critical parameter for its application, influencing its behavior in solution and its interaction with substrates. The following table summarizes the available quantitative solubility data for this compound in water.

SolventTemperature (°C)Solubility (g/L)
Water9080 - 90

Data sourced from a technical data sheet for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from standard practices for acid dyes. This protocol utilizes the shake-flask method followed by UV-Vis spectrophotometry for quantification.[6]

Objective: To determine the saturation solubility of this compound in a given solvent (water or ethanol) at a specific temperature.

Materials:

  • This compound powder

  • Solvent (deionized water or absolute ethanol)

  • Volumetric flasks

  • Erlenmeyer flasks with stoppers

  • Shaking incubator or water bath with orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Analytical balance

Procedure:

  • Preparation of a Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should exhibit a linear relationship in accordance with Beer's Law.

  • Equilibration:

    • Add an excess amount of this compound powder to a series of Erlenmeyer flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flasks and place them in a shaking incubator or a temperature-controlled water bath.

    • Agitate the flasks at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended particles. This step is crucial to prevent inaccurate absorbance readings.

  • Analysis:

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A Preparation of Standard Solutions & Calibration Curve G UV-Vis Spectrophotometric Analysis A->G B Addition of Excess Dye to Solvent C Equilibration via Shaking at Constant Temperature B->C D Separation of Undissolved Dye (Settling/Centrifugation) C->D E Filtration of Supernatant D->E F Dilution of Saturated Solution E->F F->G H Calculation of Solubility G->H

Caption: Experimental workflow for determining the solubility of a dye.

Factors Influencing Acid Dye Solubility

The solubility of acid dyes is a complex property influenced by several interrelated factors. The diagram below outlines these key relationships.

G Solubility Dye Solubility Structure Molecular Structure (Size, Substituents) Structure->Solubility Solvent Solvent Properties (Polarity, pH) Solvent->Solubility Temp Temperature Temp->Solubility Additives Presence of Additives (Salts, Co-solvents) Additives->Solubility

Caption: Key factors influencing the solubility of acid dyes.

References

An In-depth Technical Guide to the Core Mechanism of Action for Acid Blue 158 Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Blue 158, a monoazo metallized acid dye, is utilized across various industries for its vibrant blue coloration, particularly on protein-based materials such as wool, silk, and leather. While its application in industrial dyeing is well-documented, its utility as a protein stain in a laboratory setting is less characterized. This technical guide elucidates the core mechanism of action of Acid Blue 158 for protein staining, drawing strong parallels with the well-understood principles of other acid dyes, notably Coomassie Brilliant Blue. The guide details the physicochemical interactions driving the staining process, provides hypothetical quantitative data for illustrative purposes, and presents a detailed experimental protocol for its application in staining proteins in polyacrylamide gels. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, accessible diagrams.

Introduction to Acid Dyes and Protein Staining

Acid dyes are a class of anionic dyes that are typically applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dye bath.[1][2] In the context of biological research, acid dyes are invaluable for visualizing proteins in techniques like histology and gel electrophoresis. The fundamental principle of acid dye staining lies in the electrostatic attraction between the negatively charged dye molecules and positively charged groups on proteins.[3] Under acidic conditions, the amino groups (–NH2) of basic amino acid residues (lysine, arginine, histidine) in proteins become protonated (–NH3+), creating cationic sites that readily bind the anionic dye molecules.[1]

The Physicochemical Basis of Acid Blue 158 Staining

The staining mechanism of Acid Blue 158, while not extensively studied in a biological research context, can be inferred from its chemical structure and the established principles of acid dye-protein interactions. The process is primarily driven by a combination of electrostatic and hydrophobic interactions.

Electrostatic Interactions

Acid Blue 158 possesses sulfonate groups (–SO3-) that are negatively charged in solution. In an acidic environment (typically pH < 2), the side chains of basic amino acids in proteins are protonated, resulting in a net positive charge on the protein surface. This creates a strong electrostatic attraction between the anionic dye molecules and the cationic protein, leading to the formation of a stable dye-protein complex.[1][3]

Hydrophobic Interactions

In addition to ionic bonding, non-polar regions of both the Acid Blue 158 molecule and the protein contribute to the stability of the complex through hydrophobic interactions.[4] These interactions are particularly significant with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. Van der Waals forces also play a role in the close association of the dye and protein molecules.

Solvatochromism and Color Development

Like other triphenylmethane-based dyes, the color of Acid Blue 158 is dependent on its chemical environment, a phenomenon known as solvatochromism.[5][6] In its free, unbound state in an acidic solution, the dye may appear as a different color (e.g., greenish-blue). Upon binding to a protein, the local microenvironment of the dye molecule changes, leading to a shift in its maximum absorbance wavelength and a resulting color change to a more intense blue. This property is fundamental to colorimetric protein quantification assays like the Bradford assay, which uses the analogous Coomassie Brilliant Blue dye.[7][8]

Quantitative Data Summary

ParameterCoomassie Brilliant Blue G-250 (Literature Values)Acid Blue 158 (Illustrative Expected Values)
Binding Affinity (Kd) ~10⁻⁶ M~10⁻⁵ - 10⁻⁶ M
Limit of Detection (LOD) ~25 ng/band (in-gel)~30-50 ng/band (in-gel)
Linear Dynamic Range 1-20 µg (for Bradford assay)2-25 µg (hypothetical assay)
Absorbance Max (Unbound) 465 nm~470 nm
Absorbance Max (Bound) 595 nm~600 nm

Experimental Protocols

The following is a detailed protocol for staining proteins in polyacrylamide gels using Acid Blue 158, adapted from standard Coomassie Brilliant Blue staining procedures.

Preparation of Staining and Destaining Solutions
  • Staining Solution (0.1% Acid Blue 158):

    • Acid Blue 158: 0.1 g

    • Methanol: 40 mL

    • Glacial Acetic Acid: 10 mL

    • Deionized Water: to 100 mL

    • Dissolve the Acid Blue 158 in methanol, then add the acetic acid and water. Filter the solution through Whatman No. 1 filter paper to remove any undissolved particles.

  • Destaining Solution:

    • Methanol: 20 mL

    • Glacial Acetic Acid: 10 mL

    • Deionized Water: 70 mL

Staining Procedure for Polyacrylamide Gels
  • Fixation: After electrophoresis, immerse the gel in a fixation solution (e.g., 40% methanol, 10% acetic acid) for 30-60 minutes. This step is crucial to precipitate the proteins within the gel matrix and prevent their diffusion.

  • Staining: Discard the fixation solution and add the Acid Blue 158 staining solution. Gently agitate the gel at room temperature for 1-2 hours.

  • Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The destaining process can take several hours.

  • Imaging and Storage: The stained gel can be imaged using a standard gel documentation system. For long-term storage, the gel can be kept in a solution of 7% acetic acid.

Visualizations

Signaling Pathway of Protein Staining

cluster_solution Acidic Solution (pH < 2) cluster_interaction Binding Interaction Protein Protein Protonated_Protein Protein-NH3+ Protein->Protonated_Protein Protonation of Amino Groups Acid_Blue_158 Acid_Blue_158 Anionic_Dye Dye-SO3- Acid_Blue_158->Anionic_Dye Dissociation of Sulfonate Groups Dye_Protein_Complex Dye-Protein Complex Protonated_Protein->Dye_Protein_Complex Electrostatic Attraction Anionic_Dye->Dye_Protein_Complex Hydrophobic Interactions

Caption: Mechanism of Acid Blue 158 protein staining.

Experimental Workflow for Gel Staining

start Polyacrylamide Gel (Post-Electrophoresis) fix Fixation (40% Methanol, 10% Acetic Acid) start->fix 30-60 min stain Staining (0.1% Acid Blue 158) fix->stain 1-2 hours destain Destaining (20% Methanol, 10% Acetic Acid) stain->destain Repeated changes image Imaging and Analysis destain->image end Stained Gel image->end

Caption: Experimental workflow for Acid Blue 158 gel staining.

Logical Relationship of Staining Factors

Staining_Efficiency Staining Efficiency Protein_Properties Protein Properties Staining_Efficiency->Protein_Properties Dye_Properties Dye Properties Staining_Efficiency->Dye_Properties Solution_Conditions Solution Conditions Staining_Efficiency->Solution_Conditions Basic_AA_Content Basic Amino Acid Content Protein_Properties->Basic_AA_Content Hydrophobicity Hydrophobicity Protein_Properties->Hydrophobicity Dye_Concentration Concentration Dye_Properties->Dye_Concentration Anionic_Charge Anionic Charge Dye_Properties->Anionic_Charge pH pH Solution_Conditions->pH Ionic_Strength Ionic Strength Solution_Conditions->Ionic_Strength

Caption: Factors influencing Acid Blue 158 staining efficiency.

Conclusion

The mechanism of action for Acid Blue 158 staining is fundamentally analogous to that of other well-characterized acid dyes used in biological research. The primary driving forces are electrostatic attractions between the anionic dye and protonated basic amino acid residues on proteins, supplemented by hydrophobic interactions. While specific quantitative data for Acid Blue 158 in protein staining applications is sparse, its chemical properties suggest it is a viable, though likely less sensitive, alternative to Coomassie Brilliant Blue. The provided experimental protocol offers a starting point for researchers wishing to explore the use of Acid Blue 158 for protein visualization in polyacrylamide gels. Further characterization of its binding properties and optimization of staining protocols are warranted to fully establish its utility in the research laboratory.

References

An In-depth Technical Guide to the Synthesis Pathway of C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158, also known by its Colour Index number 14880, is a monoazo metal-complex dye.[1][2] These dyes are valued for their good lightfastness and are commonly used in the dyeing of wool, silk, nylon, and leather.[1][3] The synthesis of this compound is a multi-step process that involves three primary stages: the diazotization of an aromatic amine, an azo coupling reaction, and the formation of a metal complex, typically with chromium.[1][4][5]

Chemical Profile

PropertyValue
C.I. Name Acid Blue 158
C.I. Number 14880
CAS Number 6370-08-7
Molecular Formula C₂₀H₁₁CrN₂Na₂O₉S₂
Molecular Weight 585.42 g/mol
Chemical Class Monoazo, Metal Complex
Appearance Dark blue powder
Solubility Soluble in water
Starting Materials 4-Amino-3-hydroxynaphthalene-1-sulfonic acid8-Hydroxynaphthalene-1-sulfonic acidSodium NitriteHydrochloric AcidChromium(III) salt (e.g., chromium sulfate)

Synthesis Pathway Overview

The synthesis of this compound proceeds through the following key stages:

  • Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is converted to a diazonium salt.

  • Azo Coupling: The diazonium salt is reacted with 8-hydroxynaphthalene-1-sulfonic acid to form the azo dye precursor.

  • Metallization: The azo dye is chelated with a chromium(III) salt to form the final metal-complex dye.

Synthesis_Pathway cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Metallization A 4-Amino-3-hydroxynaphthalene-1-sulfonic acid B Diazonium Salt A->B NaNO₂, HCl 0-5 °C D Azo Dye Precursor B->D C 8-Hydroxynaphthalene-1-sulfonic acid C->D F This compound D->F E Chromium(III) Salt E->F Heat, Pressure

Caption: Overall synthesis workflow for this compound.

Experimental Protocols (Representative)

The following are representative experimental protocols for each stage of the synthesis.

4.1. Stage 1: Diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid

This step involves the conversion of the primary amino group of 4-amino-3-hydroxynaphthalene-1-sulfonic acid into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid.

  • Methodology:

    • A molar equivalent of 4-amino-3-hydroxynaphthalene-1-sulfonic acid is suspended in water.

    • The suspension is cooled to 0-5 °C in an ice bath with constant stirring.

    • Concentrated hydrochloric acid (2.5-3 molar equivalents) is added to the suspension.

    • A solution of sodium nitrite (1-1.1 molar equivalents) in cold water is added dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.

    • The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is kept cold and used immediately in the next stage.

Diazotization_Workflow start Start: Prepare Suspension of Amine step1 Cool to 0-5 °C start->step1 step2 Add Hydrochloric Acid step1->step2 step3 Add Sodium Nitrite Solution Dropwise step2->step3 step4 Stir for 30-60 min at 0-5 °C step3->step4 end_product Diazonium Salt Solution (Use Immediately) step4->end_product

Caption: Experimental workflow for the diazotization stage.

4.2. Stage 2: Azo Coupling

The electrophilic diazonium salt reacts with the electron-rich 8-hydroxynaphthalene-1-sulfonic acid to form the azo dye.

  • Methodology:

    • A molar equivalent of 8-hydroxynaphthalene-1-sulfonic acid is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution).

    • The solution is cooled to 0-5 °C in an ice bath.

    • The cold diazonium salt solution from Stage 1 is slowly added to the cold solution of the coupling component with vigorous stirring.

    • The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the addition of a base as needed.

    • The reaction is stirred for several hours at a low temperature, allowing the azo dye to precipitate.

    • The precipitated azo dye precursor is collected by filtration and washed with a cold brine solution.

Azo_Coupling_Workflow start Start: Prepare Alkaline Solution of Coupling Agent step1 Cool to 0-5 °C start->step1 step2 Slowly Add Cold Diazonium Salt Solution step1->step2 step3 Maintain Alkaline pH (8-10) step2->step3 step4 Stir for Several Hours at Low Temperature step3->step4 step5 Filter and Wash Precipitate step4->step5 end_product Azo Dye Precursor step5->end_product

Caption: Experimental workflow for the azo coupling stage.

4.3. Stage 3: Metallization (Chromium Complexation)

The final step involves the formation of a stable 1:2 chromium complex with the azo dye precursor.

  • Methodology:

    • The azo dye precursor is suspended in water.

    • A chromium(III) salt, such as chromium(III) sulfate, is added to the suspension.

    • The pH of the mixture is adjusted to be weakly acidic.

    • The reaction mixture is heated to an elevated temperature, with some sources suggesting heating to 115 °C for 7 hours, possibly under pressure, to facilitate the complexation.[1][4][5]

    • After the reaction is complete, the mixture is cooled.

    • The final this compound dye is isolated by salting out, followed by filtration, washing, and drying.

Metallization_Workflow start Start: Suspend Azo Dye Precursor in Water step1 Add Chromium(III) Salt start->step1 step2 Adjust to Weakly Acidic pH step1->step2 step3 Heat to 115 °C for 7 hours (potentially under pressure) step2->step3 step4 Cool Reaction Mixture step3->step4 step5 Isolate by Salting Out, Filtration, and Drying step4->step5 end_product This compound step5->end_product

Caption: Experimental workflow for the metallization stage.

Quantitative Data (Illustrative)

Due to the lack of specific literature, the following quantitative data is illustrative and based on general stoichiometric principles for azo dye synthesis. Actual yields would need to be determined experimentally.

StageReactant 1Reactant 2Molar Ratio (1:2)Temperature (°C)Time (hours)pHTheoretical Yield (%)
Diazotization 4-Amino-3-hydroxynaphthalene-1-sulfonic acidSodium Nitrite1 : 1.050-50.5 - 1< 2~95-98
Azo Coupling Diazonium Salt8-Hydroxynaphthalene-1-sulfonic acid1 : 10-52 - 48-10~90-95
Metallization Azo Dye PrecursorChromium(III) Salt2 : 11157Weakly Acidic~85-95

Conclusion

The synthesis of this compound is a well-established, albeit not publicly detailed, industrial process that follows the fundamental principles of azo dye chemistry. The three key stages of diazotization, azo coupling, and metallization require careful control of reaction conditions, particularly temperature and pH, to ensure high yields and purity of the final product. This technical guide provides a comprehensive overview of the synthesis pathway and representative experimental protocols to aid researchers and scientists in understanding the core chemistry involved in the production of this important metal-complex dye. Further laboratory investigation would be necessary to refine and optimize the specific parameters for a practical synthesis.

References

A Technical Guide to Research-Grade Acid Blue 158: Purity, Specifications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications for research-grade Acid Blue 158, a synthetic metal-complex dye. The quality and purity of such reagents are paramount in scientific research and drug development to ensure the reliability, reproducibility, and accuracy of experimental results. This document outlines typical purity specifications, potential impurities, and the analytical methodologies employed for their verification.

Physicochemical and Purity Specifications

Research-grade Acid Blue 158 is characterized by a high degree of purity and well-defined physicochemical properties. While exact specifications may vary between suppliers, the following tables summarize the typical data expected for a research-grade product. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the manufacturer for precise values.

Table 1: General Physicochemical Properties

PropertySpecification
CI Name Acid Blue 158
CAS Number 6370-08-7
Molecular Formula C₂₀H₁₁CrN₂Na₂O₉S₂
Molecular Weight 585.42 g/mol
Appearance Dark blue to black powder
Solubility Soluble in water
pH (in aqueous solution) 6-7[1]

Table 2: Purity and Impurity Profile

ParameterSpecification Limit
Dye Content (by UV-Vis Spectroscopy) ≥ 98%
Purity (by HPLC) ≥ 99%[2]
Moisture Content ≤ 2.0%
Insoluble Matter ≤ 0.5%
Heavy Metals (as Pb) ≤ 20 ppm
Arsenic (As) ≤ 3 ppm
Chromium (Cr) As per complex
Cadmium (Cd) ≤ 1 ppm
Mercury (Hg) ≤ 1 ppm

Quality Control Workflow for Research-Grade Dyes

The manufacturing and quality control of research-grade Acid Blue 158 follows a stringent process to ensure high purity and lot-to-lot consistency. The following diagram illustrates a typical quality control workflow.

QC_Workflow Figure 1: Quality Control Workflow for Research-Grade Acid Blue 158 cluster_0 Raw Material Stage cluster_1 Synthesis and Purification cluster_2 In-Process and Final Product QC cluster_3 Certification and Release Raw Material Sourcing Raw Material Sourcing Raw Material QC Raw Material QC Raw Material Sourcing->Raw Material QC Chemical Synthesis Chemical Synthesis Raw Material QC->Chemical Synthesis Purification Purification Chemical Synthesis->Purification In-Process QC In-Process QC Purification->In-Process QC Drying and Milling Drying and Milling In-Process QC->Drying and Milling Final Product Testing Final Product Testing Certificate of Analysis Certificate of Analysis Final Product Testing->Certificate of Analysis Drying and Milling->Final Product Testing Product Release Product Release Certificate of Analysis->Product Release Packaging and Shipping Packaging and Shipping Product Release->Packaging and Shipping

Figure 1: Quality Control Workflow for Research-Grade Acid Blue 158.

Experimental Protocols for Key Analytical Methods

The following sections detail the principles and general procedures for the analytical techniques used to assess the purity and quality of research-grade Acid Blue 158.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of Acid Blue 158 and identifying any organic impurities.

Methodology:

  • Standard and Sample Preparation:

    • A standard solution of Acid Blue 158 is prepared by accurately weighing a reference standard and dissolving it in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).

    • The sample for analysis is prepared in the same manner.

    • All solutions are filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Representative):

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with a buffer like ammonium (B1175870) acetate) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: A UV-Vis or Diode Array Detector (DAD) is used, with the wavelength set to the maximum absorbance of Acid Blue 158.

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The percentage purity is calculated using the area normalization method.

UV-Visible Spectroscopy for Dye Content Determination

UV-Visible spectroscopy is a straightforward and rapid method for quantifying the dye content in a sample.

Methodology:

  • Preparation of Standard Solutions:

    • A stock solution of the Acid Blue 158 reference standard is prepared in a suitable solvent (e.g., deionized water).

    • A series of calibration standards are prepared by serial dilution of the stock solution.

  • Sample Preparation:

    • A solution of the Acid Blue 158 sample is prepared in the same solvent as the standards, ensuring the concentration falls within the linear range of the calibration curve.

  • Instrumental Analysis:

    • The UV-Visible spectrophotometer is blanked using the solvent.

    • The absorbance of each standard and the sample solution is measured at the wavelength of maximum absorbance (λmax) for Acid Blue 158.

  • Data Analysis:

    • A calibration curve is generated by plotting the absorbance of the standards against their known concentrations.

    • The concentration of the sample solution is determined from the calibration curve using its measured absorbance.

    • The dye content is then calculated as a percentage of the total sample weight.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metal Analysis

ICP-MS is an extremely sensitive technique used to quantify trace and heavy metal impurities.

Methodology:

  • Sample Preparation:

    • A known weight of the Acid Blue 158 sample is digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. This process breaks down the organic matrix, leaving the metals in a solution.

    • The digested sample is then diluted to a specific volume with deionized water.

  • Instrumental Analysis:

    • The ICP-MS is calibrated using certified multi-element standards.

    • The prepared sample solution is introduced into the instrument, where it is nebulized and ionized in a high-temperature argon plasma.

    • The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Data Analysis:

    • The concentration of each metal in the sample is determined by comparing the signal intensity to the calibration curve.

    • The final concentration in the original solid sample is calculated, taking into account the initial sample weight and dilution factor.

References

The Veil of Anonymity: Unraveling the Obscure Origins of C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

While C.I. Acid Blue 158 is a known entity in the world of synthetic colorants, its specific discovery and detailed historical development are not well-documented in publicly accessible records. As a single azo, metal-complex dye, its existence is a testament to the evolution of dye chemistry that began in the 19th century. However, pinpointing the exact moment of its inception, the individuals responsible, or the specific commercial drivers that led to its creation proves to be an elusive task. The developmental history of many commercial chemical compounds, including dyes, often remains proprietary information, locked within the archives of the chemical companies that first synthesized and patented them.

A Legacy of Azo and Metal-Complex Chemistry

The story of this compound is intrinsically linked to the broader history of azo and metal-complex dyes. The first synthetic dyes emerged in the mid-1800s, with the discovery of Mauveine by William Henry Perkin in 1856 marking a pivotal moment. This discovery catalyzed a flurry of research into synthetic colorants. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), were first discovered in the 1860s. These dyes offered a wide spectrum of colors and became commercially significant.

A further advancement in dye technology was the development of metal-complex dyes. The first metallisable azo dye was discovered over a century ago, paving the way for dyes with improved properties, such as lightfastness and washfastness. This compound falls into this category, utilizing a chromium complex to enhance its performance characteristics.

The Synthesis of this compound: A Glimpse into its Chemical Core

The manufacturing process of this compound provides the most concrete technical information available.[1] The synthesis is a multi-step process that reflects the established principles of azo dye chemistry.

Table 1: Key Reactants in the Synthesis of this compound

ReactantChemical FormulaRole in Synthesis
4-Amino-3-hydroxynaphthalene-1-sulfonic acidC₁₀H₉NO₄SAzo component (undergoes diazotization)
8-hydroxynaphthalene-1-sulfonic acidC₁₀H₈O₄SCoupling component
Sodium nitrite (B80452)NaNO₂Diazotizing agent
Hydrochloric acidHClProvides acidic medium for diazotization
Chromium sourceTypically a chromium salt (e.g., chromium sulfate)Forms the metal complex with the azo dye molecule
Experimental Protocol: A Generalized Manufacturing Method

While specific proprietary protocols are not available, a general procedure for the synthesis of a chromium-complex azo dye like this compound can be outlined as follows:

  • Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is dissolved in an acidic aqueous solution (typically hydrochloric acid) and cooled to a low temperature (0-5 °C). A solution of sodium nitrite is then added slowly to form the diazonium salt. This reaction is highly exothermic and requires careful temperature control.

  • Coupling: The resulting diazonium salt solution is then added to a solution of the coupling component, 8-hydroxynaphthalene-1-sulfonic acid, which is typically dissolved in an alkaline solution. The azo coupling reaction occurs, forming the basic dye molecule.

  • Metallization: The final step involves the formation of the chromium complex. The azo dye solution is treated with a chromium salt and heated. This process, known as metallization or chroming, results in the formation of the stable this compound dye. The exact conditions, such as temperature and reaction time, would be optimized to ensure complete complexation and desired dye quality.

Logical Workflow of this compound Synthesis

The synthesis of this compound follows a logical and well-established chemical pathway. This can be visualized as a workflow diagram.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_metallization Metallization 4-Amino-3-hydroxynaphthalene-1-sulfonic acid 4-Amino-3-hydroxynaphthalene-1-sulfonic acid Diazonium Salt Diazonium Salt 4-Amino-3-hydroxynaphthalene-1-sulfonic acid->Diazonium Salt Diazotization Sodium Nitrite + HCl Sodium Nitrite + HCl Sodium Nitrite + HCl->Diazonium Salt Azo Dye Intermediate Azo Dye Intermediate Diazonium Salt->Azo Dye Intermediate Coupling 8-hydroxynaphthalene-1-sulfonic acid 8-hydroxynaphthalene-1-sulfonic acid 8-hydroxynaphthalene-1-sulfonic acid->Azo Dye Intermediate This compound This compound Azo Dye Intermediate->this compound Chroming Chromium Salt Chromium Salt Chromium Salt->this compound

References

C.I. Acid Blue 158: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Acid Blue 158 is a water-soluble, anionic azo dye belonging to the metal-complex class. While extensively utilized in the textile industry for dyeing protein fibers like wool and silk, its properties lend themselves to various applications in the biological laboratory, particularly in histology and protein analysis. This technical guide provides an in-depth overview of the core laboratory uses of this compound, including its physicochemical properties and generalized experimental protocols.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. It is important to note that some discrepancies exist in the reported molecular weight and formula, which may be due to different salt forms or the presence of a chromium complex.

PropertyValueReference
C.I. Name Acid Blue 158[1][2]
C.I. Number 14880[1][2]
CAS Number 6370-08-7[1][2]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂ or C₂₀H₁₁CrN₂Na₂O₉S₂[1][3]
Molecular Weight 495.45 g/mol or 585.41 g/mol [1][3]
Appearance Dark blue powder[1][2]
Solubility in Water (@ 90°C) 80-90 g/L[4]
Solubility Soluble in water and alcohol[1][2][5]
pH of 1% Solution 6-8[4]
Hue Greenish-blue[4]

Core Laboratory Applications

Based on its chemical nature as an acid dye, this compound is primarily suited for two main laboratory applications: as a counterstain in histological preparations and for the visualization of proteins in gel electrophoresis.

Histological Staining: A Potential Component in Trichrome Staining

Acid dyes are anionic and therefore bind to cationic (basic) components within tissue sections, most notably the proteins found in cytoplasm, muscle, and collagen. This makes this compound a candidate for use as a blue counterstain in polychromatic staining techniques, such as Masson's Trichrome stain. In this method, different tissue components are stained with distinct colors to highlight morphology. While specific protocols utilizing this compound are not widely published, it can be substituted for other blue acid dyes like Aniline Blue in established protocols.

Masson's Trichrome stain is a three-color staining protocol that allows for the differentiation of nuclei, cytoplasm, and connective tissues (specifically collagen). The general workflow involves the sequential application of an iron hematoxylin (B73222) for nuclear staining, a red acid dye for cytoplasmic and muscle staining, and a blue or green acid dye for collagen staining. A polyacid (e.g., phosphomolybdic or phosphotungstic acid) is used as a differentiating agent.

This is a generalized protocol. Researchers should optimize incubation times and solution concentrations when substituting this compound for Aniline Blue.

Solutions:

  • Bouin's Solution: (Saturated Picric Acid, Formalin, Glacial Acetic Acid)

  • Weigert's Iron Hematoxylin: (Equal parts Solution A and Solution B)

    • Solution A: Hematoxylin in 95% Ethanol (B145695)

    • Solution B: Ferric Chloride, Distilled Water, Hydrochloric Acid

  • Biebrich Scarlet-Acid Fuchsin Solution: (Biebrich Scarlet, Acid Fuchsin in 1% Acetic Acid)

  • Phosphomolybdic/Phosphotungstic Acid Solution: (Phosphomolybdic Acid and Phosphotungstic Acid in Distilled Water)

  • This compound Solution: (e.g., 2.5g this compound in 100mL Distilled Water with 2mL Glacial Acetic Acid)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Mordanting: Incubate slides in pre-warmed Bouin's solution at 56-60°C for 1 hour, or overnight at room temperature.

  • Washing: Wash in running tap water until the yellow color disappears, then rinse in distilled water.

  • Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes.

  • Washing: Wash in running tap water for 10 minutes, then rinse in distilled water.

  • Cytoplasmic Staining: Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation: Differentiate in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes.

  • Collagen Staining: Stain in this compound solution for 5-10 minutes.

  • Washing: Rinse in distilled water.

  • Final Differentiation: Differentiate in 1% acetic acid solution for 2-5 minutes.

  • Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Keratin, Muscle Fibers: Red

  • Collagen: Blue

Masson_Trichrome_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinize Deparaffinize & Rehydrate Mordant Mordant in Bouin's Solution Deparaffinize->Mordant Wash1 Wash in Tap Water Mordant->Wash1 Stain_Nuclei Stain Nuclei (Weigert's Hematoxylin) Wash1->Stain_Nuclei Wash2 Wash & Rinse Stain_Nuclei->Wash2 Stain_Cytoplasm Stain Cytoplasm (Biebrich Scarlet-Acid Fuchsin) Wash2->Stain_Cytoplasm Wash3 Rinse Stain_Cytoplasm->Wash3 Differentiate1 Differentiate (Phospho Acid) Wash3->Differentiate1 Stain_Collagen Stain Collagen (this compound) Differentiate1->Stain_Collagen Wash4 Rinse Stain_Collagen->Wash4 Differentiate2 Final Differentiate (Acetic Acid) Wash4->Differentiate2 Dehydrate Dehydrate & Clear Differentiate2->Dehydrate Mount Mount Dehydrate->Mount

Workflow for Masson's Trichrome Staining.
Protein Visualization in Polyacrylamide Gels

Similar to the widely used Coomassie Brilliant Blue, this compound can potentially be used for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). The principle involves the binding of the anionic dye to the positively charged amino acid residues of proteins, rendering them visible as blue bands against a clear background.

This is a generalized protocol. Optimization of staining and destaining times is recommended for this compound.

Solutions:

  • Fixation Solution: 40% Methanol, 10% Acetic Acid in distilled water.

  • Staining Solution: this compound in a suitable solvent (e.g., a solution similar to Coomassie stains: 0.1% this compound, 40% Methanol, 10% Acetic Acid).

  • Destaining Solution: 40% Methanol, 10% Acetic Acid in distilled water.

Procedure:

  • Fixation: After electrophoresis, place the gel in the fixation solution and incubate for 30-60 minutes with gentle agitation. This step fixes the proteins in the gel matrix and removes interfering substances.

  • Staining: Discard the fixation solution and add the this compound staining solution. Incubate for 1-2 hours with gentle agitation.

  • Destaining: Remove the staining solution and add the destaining solution. Incubate with gentle agitation, changing the destain solution periodically until the protein bands are clearly visible against a clear background.

Protein_Staining_Workflow Start Polyacrylamide Gel after Electrophoresis Fixation Fix Proteins (Methanol/Acetic Acid) Start->Fixation Staining Incubate in this compound Staining Solution Fixation->Staining Destaining Destain (Methanol/Acetic Acid) Staining->Destaining End Visualize Protein Bands Destaining->End

General workflow for protein gel staining.

Safety and Handling

This compound should be handled with standard laboratory precautions. A safety data sheet (SDS) should be consulted for detailed information on handling, storage, and disposal.[2] It may cause skin irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound presents a versatile option for researchers in histology and protein chemistry. While specific, validated protocols for this dye are not as prevalent as for other common laboratory stains, its properties as an acid dye allow for its adaptation into established methods like Masson's Trichrome staining and protein gel visualization. The provided protocols offer a starting point for the integration of this compound into laboratory workflows, with the understanding that optimization is a key step to achieving desired results.

References

Acid Blue 158 as a metallized azo dye

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Acid Blue 158: A Metallized Azo Dye

Introduction

Acid Blue 158 is a synthetic, water-soluble monoazo dye belonging to the 1:1 metal complex family of colorants.[1][2][3] In these complexes, one metal atom, typically chromium, is combined with one molecule of an acid dye.[3] Identified by the Colour Index number 14880 and CAS number 6370-08-7, this dye is known for its greenish-blue hue and is supplied as a dark blue powder.[2][4][5] Its molecular structure, which incorporates sulfonic acid groups, renders it anionic and soluble in water, a key characteristic for its application in dyeing processes.[3][6]

The primary applications of Acid Blue 158 are in the textile and printing industries, where it is used to dye natural protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[6][7][8] It is also utilized for coloring leather, carpets, and in the formulation of inks and industrial cleaning products.[1][2][5] Beyond its industrial utility, Acid Blue 158 has been identified as a component in medical sutures, which raises considerations for its biocompatibility and potential as a contact allergen.[5][9]

This guide provides a comprehensive technical overview of Acid Blue 158, detailing its chemical and physical properties, synthesis, analytical methods, applications, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development who may encounter this dye in various contexts, from industrial toxicology to the biocompatibility of medical materials.

Chemical and Physical Properties

Acid Blue 158 is characterized by its specific chemical structure and physical attributes that dictate its performance in various applications.

Chemical Identifiers
IdentifierValueReference
Product Name Acid Blue 158[7]
C.I. Number 14880[1][2][4]
CAS Number 6370-08-7[1][4][7]
Chemical Class Monoazo (1:1 Metal Complex)[2][4]
Molecular Formula C₂₀H₁₂N₂O₈S₂·2Na (Parent Dye)[7]
Molecular Formula C₂₀H₁₁CrN₂Na₂O₉S₂ (Chromium Complex)[10]
Molecular Weight 518.43 g/mol (Disodium Salt)[7]
EINECS 228-875-6[7]
Synonyms Blue 2G, Chromacyl Blue GG, Neolan Blue 2G, C.I. Acid Blue 158[4][7]
Physicochemical Data
PropertyValueReference
Physical Appearance Dark blue / Blue powder[2][4][5]
Hue Greenish-blue / Green light blue[2][4][5]
Solubility in Water Soluble (80-90 g/L at 90°C)[1][2][7]
Solubility in Alcohol Soluble[4][5][7]
pH of 1% Solution 6.0 - 8.0[2]
pH Stability Most stable in pH 1-11[1]
Boiling Point 508.4°C at 760 mmHg (Predicted)[7]
Density 1.29 g/cm³ (Predicted)[7]
Color Properties and Fastness

Acid Blue 158 produces a blue solution in water.[7] In the presence of strong sulfuric acid, it appears blackish-green, reverting to blue upon dilution.[4][5][7] In a concentrated sodium hydroxide (B78521) solution, it turns purple.[4][5][7] The presence of copper ions during dyeing can result in a darker shade.[4][5][7]

Fastness TestISO RatingAATCC RatingReference
Light Fastness 5-65[1][7]
Soaping 32[7]
Perspiration 42[7]
Oxygen Bleaching 43[7]
Seawater 1-21[7]
Fading (Stain) 3-44-5[7]

Synthesis and Experimental Protocols

The manufacturing process for Acid Blue 158 involves a multi-step chemical synthesis.

General Synthesis Pathway

The synthesis of Acid Blue 158 follows a sequence of diazotization, azo coupling, and metallization.[4][5]

  • Diazotization: 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is coupled with 8-hydroxynaphthalene-1-sulfonic acid to form the parent azo dye molecule.

  • Metallization: The parent dye is then reacted with a chromium salt solution (e.g., chromium sulfate) under heat to form the final 1:1 chromium complex.[4][5]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Metallization A 4-Amino-3-hydroxynaphthalene- 1-sulfonic acid B Diazonium Salt Intermediate A->B  NaNO2, HCl, 0-5°C D Parent Azo Dye B->D C 8-Hydroxynaphthalene- 1-sulfonic acid C->D F Acid Blue 158 (1:1 Cr Complex) D->F  Heat (e.g., 115°C) E Chromium Salt Solution E->F

Fig. 1: General Synthesis Workflow for Acid Blue 158.
Representative Laboratory Synthesis Protocol

The following is a representative protocol based on the general manufacturing methods described.[4][5]

Materials:

  • 4-Amino-3-hydroxynaphthalene-1-sulfonic acid

  • 8-hydroxynaphthalene-1-sulfonic acid (H-acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Chromium(III) sulfate (B86663) (Cr₂(SO₄)₃)

  • Sodium chloride (NaCl)

  • Deionized water

Procedure:

  • Diazotization:

    • Suspend a molar equivalent of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid in water and cool the slurry to 0-5°C in an ice bath.

    • Slowly add concentrated HCl to maintain an acidic pH.

    • Add a 1M solution of sodium nitrite dropwise while maintaining the temperature below 5°C. Stir for 1 hour after addition is complete. Test for excess nitrous acid using starch-iodide paper.

  • Coupling Reaction:

    • In a separate vessel, dissolve one molar equivalent of 8-hydroxynaphthalene-1-sulfonic acid in water, using sodium carbonate to achieve a slightly alkaline solution (pH 8-9). Cool to 5-10°C.

    • Slowly add the diazonium salt solution from Step 1 to the H-acid solution, maintaining the pH at 8-9 with the addition of sodium carbonate solution.

    • Stir the reaction mixture for several hours until the coupling is complete, as monitored by TLC.

  • Metallization:

    • To the resulting parent azo dye solution, add a solution of chromium(III) sulfate.

    • Adjust the pH to be acidic with sulfuric acid.

    • Heat the reaction mixture to approximately 100-115°C and maintain for several hours (e.g., 7 hours) to facilitate the formation of the chromium complex.[4][5]

  • Isolation and Purification:

    • Cool the reaction mixture.

    • Precipitate the dye by adding sodium chloride ("salting out").

    • Filter the solid dye, wash with a brine solution to remove impurities, and dry in an oven.

Applications

Acid Blue 158 is a versatile dye used across several industries.

  • Textile Industry: Its primary use is for dyeing wool, silk, nylon, and blended fabrics containing these fibers.[7][8] It is suitable for both exhaust dyeing and direct or discharge printing on wool fabrics and carpets.[4][5][7]

  • Leather Industry: It is used for coloring leather goods.[4][5][7]

  • Other Industrial Uses: The dye is incorporated into industrial cleaning products, soaps, and detergents.[1] It is also used in the manufacturing of wood inks.[2]

  • Medical Applications: Acid Blue 158 has been identified as a colorant in suture materials.[5] This application is notable for drug development professionals, as it implies direct and prolonged contact with biological tissues.

Toxicology and Biocompatibility

The toxicological profile of azo dyes is of significant interest due to their widespread use. The primary concern is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of potentially carcinogenic aromatic amines.[11]

Allergic Potential

Acid Blue 158 has been documented as a contact allergen in the context of its use in sutures.[5][9] A case report identified it as the causative agent for allergic contact dermatitis, confirmed via patch testing.[9] This highlights the importance of evaluating its sensitization potential in any material intended for medical or pharmaceutical use.

Environmental Toxicity and Degradation

The release of Acid Blue 158 into wastewater from industrial processes is an environmental concern.[10][12]

  • Phytotoxicity: One study showed that untreated wastewater containing Acid Blue 158 inhibited seed germination in Cicer arietinum by 20%, though it had a negligible effect on Sorghum bicolor.[13] This toxicity was significantly reduced after microbial degradation.[13]

  • Biodegradation: The dye can be decolorized and degraded by microbial consortia under anaerobic or microaerophilic conditions.[12][13] The degradation mechanism involves the reduction of the azo bond.[12]

  • Adsorption: Acid Blue 158 can be effectively removed from aqueous solutions using activated carbon derived from agricultural waste, with removal efficiencies reported as high as 97.89%.[14][15]

G A Acid Blue 158 (Azo Dye Structure) B Reductive Cleavage of Azo Bond (e.g., by Azoreductases) A->B C Aromatic Amine 1 (4-Amino-3-hydroxynaphthalene- 1-sulfonic acid derivative) B->C D Aromatic Amine 2 (Diaminonaphthalene sulfonic acid derivative) B->D E Potential Mutagenicity and Carcinogenicity C->E D->E

Fig. 2: Toxicological Pathway via Azo Bond Cleavage.
Safety Data

Available safety data sheets often lack specific, quantitative toxicity data for endpoints like acute toxicity in fish or daphnia.[16] The general toxicological concern for the class of azo dyes is the formation of aromatic amines upon metabolic reduction.[11] While Acid Blue 158 itself is considered to have low toxicity, its metabolites warrant careful consideration.[17]

Conclusion

Acid Blue 158 is an industrially significant metallized azo dye with well-established applications in the textile and leather industries. Its chemical properties, particularly its water solubility and ability to form stable complexes with fibers, make it a valuable colorant. For researchers and professionals in drug development and materials science, the key considerations for Acid Blue 158 are its toxicological profile, specifically its potential as a contact allergen and the environmental impact of its metabolites. The successful use of microbial degradation and adsorption for its removal from wastewater demonstrates viable pathways for mitigating its environmental footprint. Further research into the long-term biocompatibility and specific metabolic pathways of this dye is warranted, especially concerning its use in medical devices.

References

Methodological & Application

Application Notes and Protocols for C.I. Acid Blue 158 in Protein Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a water-soluble, green-light blue monoazo dye.[1] While traditionally used in the textile and leather industries for dyeing materials such as wool, silk, and nylon, its application in biological protein staining is not well-documented in scientific literature.[1][2] Dyes are, however, crucial tools in biological research for observing and analyzing cellular structures and biomolecules.[2][3] This document provides a detailed, adapted protocol for the use of this compound as a protein stain for applications such as SDS-PAGE gel analysis.

It is important to note that this protocol is based on the general principles of protein staining with acid dyes, such as the widely used Coomassie Brilliant Blue. The underlying mechanism involves the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and the positively charged amino acid residues in proteins, as well as hydrophobic interactions.[4][5][6] The provided methodologies should be considered a starting point for optimization in your specific experimental context.

Comparison of Common Protein Staining Methods

For context, the following table summarizes the general characteristics of established protein staining methods. The potential performance of this compound is hypothesized based on the properties of similar acid dyes, but requires experimental validation.

FeatureCoomassie Brilliant BlueSilver StainingFluorescent StainsThis compound (Hypothesized)
Sensitivity ~25-100 ng[7][8]~0.1-1 ng[9]~1-10 ngLikely moderate, similar to Coomassie
Linear Dynamic Range Good[10]Narrow[11]Excellent (up to 4 orders of magnitude)[10]To be determined
Ease of Use Simple, multi-step protocol[11]Complex and time-consuming[10][11]Simple protocol[10]Expected to be a simple, multi-step protocol
Cost LowModerateHigh[10]Expected to be low to moderate
Mass Spectrometry Compatibility Yes[7][11]Limited, requires specific protocols[10][11]Yes[10]To be determined
Visualization Visible lightVisible lightUV or fluorescence scanner[10]Visible light

Experimental Workflow for Protein Staining

The general workflow for staining proteins in a polyacrylamide gel is a sequential process of fixation, staining, and destaining to enhance the signal-to-noise ratio.

G cluster_0 Gel Electrophoresis cluster_1 Post-Electrophoresis Processing Protein Separation Protein Separation Fixation Fixation Protein Separation->Fixation Transfer gel Staining Staining Fixation->Staining Incubate Destaining Destaining Staining->Destaining Remove excess dye Imaging Imaging Destaining->Imaging Visualize bands

Caption: General workflow for protein staining after gel electrophoresis.

Adapted Protocol for Protein Staining with this compound

This protocol is adapted from standard Coomassie Brilliant Blue staining procedures.[5][12] Optimization of incubation times and reagent concentrations is highly recommended.

Materials
  • This compound (CAS No. 6370-08-7)[1][13][2]

  • Methanol

  • Glacial Acetic Acid

  • Deionized Water

  • Polyacrylamide gel with separated proteins

  • Shaking platform

  • Staining and destaining trays

Solution Preparation
  • Fixing Solution: 50% Methanol, 10% Acetic Acid in deionized water.

  • Staining Solution: 0.1% (w/v) this compound, 40% Methanol, 10% Acetic Acid in deionized water.

  • Destaining Solution: 20% Methanol, 10% Acetic Acid in deionized water.

Staining Procedure
  • Fixation:

    • Following electrophoresis, place the polyacrylamide gel in a clean staining tray.

    • Add a sufficient volume of Fixing Solution to fully immerse the gel.

    • Incubate for 30-60 minutes at room temperature with gentle agitation on a shaking platform. This step removes SDS and fixes the proteins within the gel matrix.

  • Staining:

    • Discard the Fixing Solution.

    • Add the Staining Solution to the tray, ensuring the gel is fully submerged.

    • Incubate for 1-2 hours at room temperature with gentle agitation. The incubation time may need to be optimized.

  • Destaining:

    • Pour off the Staining Solution. The solution can often be saved and reused.

    • Rinse the gel briefly with deionized water.

    • Add Destaining Solution to the tray.

    • Incubate with gentle agitation. Change the Destaining Solution every 30-60 minutes until the background of the gel is clear and the protein bands are distinctly visible. For a more rapid destaining, a piece of laboratory wipe can be placed in a corner of the tray to absorb the free dye.[12]

  • Imaging and Storage:

    • Once the desired contrast is achieved, the gel can be imaged using a standard gel documentation system.

    • For long-term storage, the gel can be kept in a solution of 1% glycerol (B35011) in water to prevent cracking. However, avoid glycerol if downstream mass spectrometry is planned.[12]

Mechanism of Action

The proposed mechanism for protein staining by this compound is analogous to that of other acid dyes like Coomassie Brilliant Blue. The dye molecule contains sulfonic acid groups which are negatively charged in the acidic staining solution.[4][5] These anionic groups form electrostatic interactions with the positively charged side chains of basic amino acids (e.g., lysine, arginine, and histidine) present in the proteins.[5][7][14] Additionally, van der Waals forces and hydrophobic interactions contribute to the binding between the dye and the protein.[5][6][14] This binding stabilizes the blue anionic form of the dye, resulting in visible blue protein bands against a clear background after destaining.[4][14]

Downstream Applications

The compatibility of this compound with downstream applications such as mass spectrometry has not been established. Generally, staining methods that do not involve covalent modification of the proteins, like standard Coomassie staining, are compatible with mass spectrometry.[7][11] It is crucial to perform validation experiments to ensure that staining with this compound does not interfere with protein elution from the gel and subsequent analysis.

Safety Precautions

Standard laboratory safety precautions should be followed when handling this compound and the associated chemicals. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

References

Application Notes and Protocols: Staining Wool and Nylon Fibers with Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Acid Blue 158, a monoazo metal-complex acid dye, for the staining of wool and nylon fibers. The protocols outlined below are intended for laboratory and research applications, offering standardized procedures for achieving consistent and reproducible results.

Introduction

Acid Blue 158 (C.I. 14880) is a water-soluble anionic dye that is effective for dyeing protein fibers like wool and synthetic polyamides such as nylon.[1] The dyeing mechanism relies on the formation of ionic bonds between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups present in the fiber's molecular structure.[2] This interaction is facilitated by an acidic dyebath, which protonates the amino groups in the wool and nylon fibers, creating cationic sites for the dye to attach.[2]

Quantitative Data Summary

The following tables summarize the key properties of Acid Blue 158 and its performance on wool and nylon fibers.

Table 1: Physicochemical Properties of Acid Blue 158

PropertyValueReference
C.I. NameAcid Blue 158[3]
C.I. Number14880[3][4]
CAS Number6370-08-7[1][3][4]
Chemical ClassMonoazo (Metallized)[1][4]
Molecular FormulaC₂₀H₁₃N₂NaO₈S₂[3]
Molecular Weight495.45 g/mol [3]
AppearanceBlue Powder[4][5]
HueGreenish Blue[4]
Solubility in Water (90°C)80-90 g/L[4]
pH of 1% Solution6-8[4]

Table 2: Comparative Dyeing Performance of Acid Dyes on Wool and Nylon

ParameterWoolNylonReference
Typical Dye Exhaustion (%) 50 - 89%62 - 94%[6]
General Affinity GoodHigh[6]
Key Fiber Characteristic Amphoteric (contains both acidic and basic groups)Predominantly basic (terminal amino groups)[6]

Note: The dye exhaustion percentages are based on a study of various acid dyes and may not be specific to Acid Blue 158, but indicate a general trend of higher exhaustion on nylon.[6]

Table 3: Colorfastness Properties of Acid Blue 158 on Polyamide Fibers

Fastness TestStandardRating (Scale 1-5, unless specified)Reference
Light Fastness ISO 105-B025-6 (Scale 1-8)[1]
Washing (Staining) ISO 105-C063[3]
Washing (Color Change) ISO 105-C064[3]
Perspiration (Acidic & Alkaline) ISO 105-E044[3]
Rubbing (Dry) ISO 105-X124[7]
Rubbing (Wet) ISO 105-X123[7]

Experimental Protocols

The following are detailed protocols for the preparation of staining solutions and the dyeing of wool and nylon fibers with Acid Blue 158.

Preparation of Acid Blue 158 Stock Solution (1% w/v)
  • Weighing: Accurately weigh 1.0 g of Acid Blue 158 powder.

  • Dissolution: Add the dye powder to 80 mL of distilled or deionized water heated to approximately 80-90°C.

  • Stirring: Stir the solution using a magnetic stirrer until the dye is completely dissolved.

  • Volume Adjustment: Once dissolved and cooled to room temperature, transfer the solution to a 100 mL volumetric flask and add distilled or deionized water to the mark.

  • Storage: Store the stock solution in a well-labeled, sealed container, protected from light.

Staining Protocol for Wool Fibers

This protocol is designed for a 10 g sample of wool yarn or fabric. Adjust volumes proportionally for different sample sizes.

  • Pre-treatment: Scour the wool sample in a solution containing 1 g/L of a non-ionic detergent at 50-60°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 40:1 (400 mL of water for 10 g of wool).

    • Add 2% (on weight of fiber - owf) Acid Blue 158 from the stock solution (2 mL of 1% stock solution).

    • Add 10% (owf) of Glauber's salt (anhydrous sodium sulfate) as a leveling agent (1 g).

    • Add 3% (owf) of acetic acid (80%) to achieve a pH of 4.5-5.5 (0.3 mL).

  • Dyeing Procedure:

    • Immerse the pre-wetted wool sample into the dye bath at 40°C.

    • Gradually raise the temperature of the dye bath to 98-100°C over 45 minutes.

    • Maintain this temperature for 60 minutes, with occasional gentle stirring to ensure even dyeing.

  • Post-treatment:

    • Allow the dye bath to cool down to 60-70°C before removing the sample.

    • Rinse the dyed wool sample with warm water and then cold water until the water runs clear.

    • Neutralize the sample in a 1 g/L sodium carbonate solution for 5 minutes.

    • Rinse again with cold water.

    • Allow the sample to air dry.

Staining Protocol for Nylon Fibers

This protocol is designed for a 10 g sample of nylon yarn or fabric. Adjust volumes proportionally for different sample sizes.

  • Pre-treatment: Scour the nylon sample in a solution containing 1 g/L of a non-ionic detergent at 50-60°C for 20 minutes. Rinse thoroughly with warm and then cold water.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor ratio of 40:1 (400 mL of water for 10 g of nylon).

    • Add 2% (owf) Acid Blue 158 from the stock solution (2 mL of 1% stock solution).

    • Add 5% (owf) of ammonium (B1175870) sulfate (B86663) as a pH control agent (0.5 g).

    • Adjust the initial pH to 6.0-6.5 with acetic acid.

  • Dyeing Procedure:

    • Immerse the pre-wetted nylon sample into the dye bath at 40°C.

    • Gradually raise the temperature of the dye bath to 98-100°C over 45 minutes.

    • Maintain this temperature for 45-60 minutes, with occasional gentle stirring.

  • Post-treatment:

    • Allow the dye bath to cool down to 60-70°C before removing the sample.

    • Rinse the dyed nylon sample with warm water and then cold water until the water runs clear.

    • A fixation step can be performed by treating the dyed sample with a cationic fixing agent according to the manufacturer's instructions to improve wash fastness.

    • Rinse again with cold water.

    • Allow the sample to air dry.

Visualizations

Dye-Fiber Interaction Mechanism

The staining of wool and nylon fibers with Acid Blue 158 is governed by an ionic interaction in an acidic medium. The following diagram illustrates this fundamental principle.

DyeFiberInteraction cluster_Dye Acid Blue 158 (Anionic) cluster_Fiber Wool / Nylon Fiber cluster_DyedFiber Dyed Fiber Dye Dye-SO₃⁻ Dyed Fiber-NH₃⁺ ⁻O₃S-Dye (Ionic Bond) Dye->Dyed Ionic Bonding Fiber Fiber-NH₂ Fiber_H Fiber-NH₃⁺ Fiber->Fiber_H Protonation Fiber_H->Dyed Ionic Bonding Acid Acidic Condition (H⁺)

Caption: Mechanism of Acid Blue 158 interaction with wool and nylon fibers.

Experimental Workflow for Fiber Staining

The following diagram outlines the general workflow for the staining of wool and nylon fibers with Acid Blue 158 in a research setting.

StainingWorkflow start Start pretreatment Fiber Pre-treatment (Scouring & Rinsing) start->pretreatment dye_prep Dye Bath Preparation (Dye, Auxiliaries, pH Adjustment) pretreatment->dye_prep dyeing Dyeing Process (Temperature Ramp & Hold) dye_prep->dyeing post_treatment Post-treatment (Rinsing, Neutralization/Fixation) dyeing->post_treatment drying Drying post_treatment->drying analysis Analysis (Colorfastness Testing, etc.) drying->analysis end End analysis->end

Caption: General experimental workflow for fiber staining.

References

C.I. Acid Blue 158: Application Notes and Protocols for Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a water-soluble, green-light blue monoazo dye.[1][2] While extensively utilized in the textile and leather industries for its vibrant blue color, its application in biological and histological staining is an area of emerging interest.[1][3] As an acid dye, it possesses an anionic charge, enabling it to bind to cationic (basic) components within tissue sections.[4] This property makes it a potential candidate for use as a counterstain in various histological procedures, providing a contrasting color to nuclear stains and allowing for the clear visualization of cytoplasmic and extracellular components.[4]

These application notes provide a comprehensive overview of the potential uses of this compound in histology, including detailed protocols and quantitative data, to guide researchers in exploring its utility in their specific applications.

Principle of Staining

In histological staining, the fundamental principle of "like attracts like" in terms of charge is often employed. Acid dyes, such as this compound, are anionic, carrying a negative charge. Consequently, they are attracted to and form ionic bonds with tissue components that are cationic (basic) and carry a positive charge. These basic components are predominantly proteins found in the cytoplasm, muscle fibers, and collagen of the connective tissue.[4] This interaction results in the selective staining of these elements, providing a distinct blue contrast to nuclear stains, which are typically basic dyes that bind to the acidic components of the cell nucleus.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound, derived from available chemical and physical data. These parameters are crucial for the preparation of staining solutions and for understanding the dye's behavior under various experimental conditions.

PropertyValueReference
C.I. Name Acid Blue 158[2]
C.I. Number 14880[1][5]
CAS Number 6370-08-7[1][5]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂[2]
Molecular Weight 495.45 g/mol [2]
Appearance Dark blue powder[1][2]
Solubility Soluble in water and alcohol[1][2]
pH Stability Expected to be most stable in the pH range of 1-11.[5]
Usage Rate Commonly used at 0.001 – 1.0% by weight in industrial applications.[5]

Experimental Protocols

Due to the limited availability of established histological protocols specifically for this compound, the following is a generalized protocol for its use as a cytoplasmic counterstain in formalin-fixed, paraffin-embedded tissue sections. This protocol is based on standard histological practices for acid dyes and should be optimized for specific tissues and research questions.

Protocol: this compound as a Counterstain to Hematoxylin

This protocol outlines the steps for staining cell nuclei with Hematoxylin, followed by counterstaining the cytoplasm and extracellular matrix with this compound.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene or xylene substitute

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Distilled water

  • Harris' Hematoxylin solution

  • 1% Acid Alcohol solution

  • Scott's Tap Water Substitute or weak ammonia (B1221849) water

  • This compound staining solution (0.1% - 1.0% w/v in distilled water with 1% acetic acid)

  • Dehydrating agents (graded ethanol)

  • Clearing agent (Xylene or xylene substitute)

  • Permanent mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Transfer to 70% ethanol for 3 minutes.

    • Rinse gently in running tap water.

  • Nuclear Staining:

    • Immerse slides in Harris' Hematoxylin solution for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate briefly in 1% Acid Alcohol (a few quick dips) until the cytoplasm is pale pink.

    • Wash immediately in running tap water.

    • "Blue" the sections by immersing in Scott's Tap Water Substitute or weak ammonia water for 1-2 minutes until the nuclei turn a crisp blue.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with this compound:

    • Immerse slides in the this compound staining solution for 1-5 minutes. The optimal time will depend on the desired staining intensity and the specific tissue.

    • Briefly wash in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate the sections through two changes of 95% ethanol for 1 minute each.

    • Transfer through two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene or xylene substitute for 5 minutes each.

    • Mount the coverslip with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, Muscle, Collagen: Shades of blue

Visualizations

Histological Staining Workflow

The following diagram illustrates the general workflow for histological staining, from the initial deparaffinization of the tissue section to the final mounting for microscopic examination.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash1 Wash (Water) Rehydration->Wash1 NuclearStain Nuclear Staining (e.g., Hematoxylin) Wash1->NuclearStain Wash2 Wash NuclearStain->Wash2 Differentiation Differentiation (Acid Alcohol) Wash2->Differentiation Bluing Bluing Differentiation->Bluing Wash3 Wash Bluing->Wash3 Counterstain Counterstaining (this compound) Wash3->Counterstain Wash4 Brief Wash Counterstain->Wash4 Dehydration Dehydration (Graded Alcohols) Wash4->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: General workflow for histological staining.

Principle of Acid Dye Staining

This diagram illustrates the electrostatic interaction between the anionic this compound dye and the cationic components of the tissue, which is the fundamental principle of this staining method.

G Cytoplasm Cytoplasmic Proteins (+) Collagen Collagen Fibers (+) Nucleus Nucleus (-) (DNA/RNA) AcidBlue158 This compound (-) AcidBlue158->Cytoplasm Ionic Bonding AcidBlue158->Collagen Ionic Bonding

Caption: Electrostatic interaction in acid dye staining.

References

Application Notes and Protocols for Staining Silk Fibers with Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 158 is a water-soluble, metallized monoazo dye widely used for coloring protein fibers such as silk, wool, and nylon.[1] Its application to silk fibers is of particular interest in various research and development fields, including biomaterials, textiles, and drug delivery. The staining process relies on the ionic interaction between the anionic sulfonic acid groups of the dye and the protonated amino groups of the silk fibroin under acidic conditions.[2][3] This document provides detailed protocols for the effective and reproducible staining of silk fibers with Acid Blue 158, tailored for a scientific audience.

The molecular structure of silk, primarily composed of fibroin, offers numerous amine groups that become protonated (positively charged) in an acidic environment.[4] This cationic nature of the fiber allows for the binding of anionic dyes like Acid Blue 158.[2] The staining process is influenced by several key parameters, including pH, temperature, dye concentration, and the presence of electrolytes, which act as leveling agents to promote uniform dyeing.[4][5]

Staining Mechanism

The interaction between Acid Blue 158 and silk fibroin is an electrostatic attraction. In an acidic dyebath, the amino groups (-NH2) in the silk fibroin are protonated to form cationic sites (-NH3+).[2] Acid Blue 158, which contains sulfonate groups (-SO3-), becomes anionic in solution. The positively charged sites on the silk fiber then attract the negatively charged dye molecules, forming ionic bonds.[3] This process is enhanced by elevated temperatures, which increase the kinetic energy of the dye molecules and promote their diffusion into the fiber structure.[5]

Experimental Protocols

This section outlines a detailed, step-by-step procedure for staining silk fibers with Acid Blue 158. The following protocol is a standard starting point and can be optimized for specific applications.

Materials and Reagents
  • Silk fibers (degummed)

  • Acid Blue 158 (C.I. 14880)[6]

  • Glacial acetic acid or citric acid

  • Sodium sulfate (B86663) (Glauber's salt), anhydrous

  • Distilled or deionized water

  • Beakers or dyeing vessels (glass or stainless steel)

  • Heating plate with magnetic stirrer

  • pH meter

  • Spectrophotometer (for quantitative analysis)

Pre-treatment of Silk Fibers

Before staining, it is crucial to prepare the silk fibers to ensure uniform dye uptake. This typically involves a process called degumming to remove sericin, the gummy outer layer of the silk filament.[7]

  • Prepare a solution of 0.5 g/L sodium carbonate in distilled water.

  • Immerse the silk fibers in the solution at a liquor ratio of 1:30 (e.g., 1 gram of silk in 30 mL of solution).

  • Heat the solution to 90-95°C and maintain for 1-2 hours.

  • Rinse the silk fibers thoroughly with warm, then cold distilled water to remove all traces of sericin and sodium carbonate.

  • Allow the fibers to air dry or proceed directly to the staining protocol with the wet fibers.

Staining Protocol
  • Prepare the Dyebath:

    • Calculate the required amount of Acid Blue 158 based on the dry weight of the silk fibers. A typical starting concentration is 2% on the weight of the fiber (owf).[8]

    • Dissolve the dye powder in a small amount of hot distilled water to create a stock solution.

    • In a separate dyeing vessel, prepare the dyebath with a liquor ratio of 1:30.[9]

    • Add a leveling agent, such as 10% owf sodium sulfate, to the dyebath and stir until dissolved.[10]

    • Add the dye stock solution to the dyebath and mix thoroughly.

  • Dyeing Procedure:

    • Adjust the pH of the dyebath to 4.5-5.5 using a weak acid like acetic acid or citric acid.[11]

    • Immerse the pre-wetted silk fibers into the dyebath at room temperature (approximately 25°C).

    • Gradually increase the temperature of the dyebath to 80-90°C over 30-45 minutes.[9]

    • Maintain this temperature for 45-60 minutes, with gentle agitation to ensure even dyeing.[10]

    • After the dyeing period, allow the dyebath to cool down gradually to about 40°C before removing the silk fibers.

  • Post-treatment (Rinsing and Fixation):

    • Remove the silk fibers from the dyebath and rinse with cold water until the water runs clear.

    • For improved wash fastness, an optional after-treatment with a cationic fixing agent can be performed according to the manufacturer's instructions.

    • Squeeze out excess water and allow the stained silk fibers to air dry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the staining of silk fibers with Acid Blue 158. These values can be used as a starting point for experimental design and optimization.

ParameterRecommended RangeUnitNotes
Dye Concentration1 - 4% owfOn the weight of fiber.
Liquor Ratio1:30 - 1:50Ratio of fiber weight to dyebath volume.
pH4.0 - 6.0Adjusted with acetic acid or citric acid.
Leveling Agent5 - 20% owfSodium sulfate (Glauber's salt).
Initial Temperature25 - 40°CTemperature at which fibers are introduced.
Final Temperature80 - 95°CDyeing temperature.
Ramping Time30 - 60minutesTime to reach final temperature.
Dyeing Time45 - 90minutesTime at final temperature.

Visualizations

Experimental Workflow for Silk Staining

G Experimental Workflow for Staining Silk Fibers cluster_prep Pre-treatment cluster_dyeing Staining Process cluster_post Post-treatment degumming Degumming of Silk Fibers rinsing_prep Rinsing degumming->rinsing_prep prepare_dyebath Prepare Dyebath (Dye, Salt, Water) rinsing_prep->prepare_dyebath Introduce Wet Fibers adjust_ph Adjust pH to 4.5-5.5 prepare_dyebath->adjust_ph immerse_fibers Immerse Silk Fibers adjust_ph->immerse_fibers temp_ramp Temperature Ramp (to 80-90°C) immerse_fibers->temp_ramp dyeing Dyeing at 80-90°C temp_ramp->dyeing cool_down Cool Down dyeing->cool_down rinsing_post Rinsing cool_down->rinsing_post drying Air Drying rinsing_post->drying

Caption: Workflow for staining silk fibers with Acid Blue 158.

Signaling Pathway of Dye-Fiber Interaction

G Mechanism of Acid Blue 158 Binding to Silk Fibroin acid_blue Acid Blue 158 (Anionic, -SO3⁻) silk_nh3 Protonated Amino Groups (-NH₃⁺) (Cationic) acid_blue->silk_nh3 Ionic Bonding h_plus H⁺ ions silk_nh2 Amino Groups (-NH₂) on Silk Fibroin h_plus->silk_nh2 silk_nh2->silk_nh3 Protonation

Caption: Ionic interaction between Acid Blue 158 and silk fibroin.

References

Application Notes and Protocols for Protein Detection in SDS-PAGE Gels

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on C.I. Acid Blue 158

Initial Assessment: this compound is a dye with the CAS number 6370-08-7.[1][2] Its molecular structure is a monoazo metal complex.[1] Primarily, it is utilized in the textile and leather industries for dyeing wool, silk, and nylon.[2][3][4] While it is a versatile dye in various industrial applications, it is not the standard or recommended dye for protein visualization in SDS-PAGE gels within the scientific research community.

The standard and widely accepted dyes for this application are the Coomassie Brilliant Blue variants, specifically R-250 and G-250. These belong to the triphenylmethane (B1682552) family of dyes and have been extensively characterized and optimized for protein staining.[5][6] This document will, therefore, provide detailed application notes and protocols for the use of Coomassie Brilliant Blue dyes for the detection of proteins in SDS-PAGE gels, as this is the established and validated methodology for the intended audience.

Introduction to Coomassie Brilliant Blue Staining

Coomassie Brilliant Blue is an anionic dye that binds non-covalently to proteins.[5] The staining mechanism involves ionic interactions between the dye's sulfonic acid groups and the positive amine groups of the proteins, as well as van der Waals attractions.[5] This binding shifts the dye's absorption maximum, resulting in a distinct blue color for the protein bands against a clear or lightly colored background after a destaining step. Two main variants are used:

  • Coomassie Brilliant Blue R-250: The "R" denotes a reddish tint to the blue. It is a classic and widely used stain for SDS-PAGE gels.[5]

  • Coomassie Brilliant Blue G-250: The "G" indicates a greenish tint.[5] This variant is often used in a colloidal form, which can offer higher sensitivity and reduced background staining, sometimes eliminating the need for a separate destaining step.[6]

Data Presentation: Comparison of Coomassie Staining Methods

FeatureCoomassie R-250 (Classical)Colloidal Coomassie G-250
Detection Limit ~100 ng~10-20 ng
Staining Time ~1-2 hours1 hour to overnight
Destaining Required? Yes (can be lengthy)Optional (often not necessary)
Protocol Simplicity Simple, but destaining adds timeVery simple, often a single step
Mass Spectrometry Compatible? YesYes
Reproducibility Can be lower due to variability in destainingGenerally higher

Experimental Protocols

Protocol 1: Classical Staining with Coomassie Brilliant Blue R-250

This protocol is a standard and robust method for visualizing proteins in SDS-PAGE gels.

Materials:

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) Methanol (B129727), 10% (v/v) Glacial Acetic Acid. Dissolve the Coomassie dye in methanol first, then add the acetic acid and water. Filter the solution if precipitates are present.

  • Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Glacial Acetic Acid.

  • Gel Fixation Solution (Optional but Recommended): 50% (v/v) Ethanol, 10% (v/v) Acetic Acid.

Procedure:

  • Fixation: After electrophoresis, place the gel in a clean container with the fixation solution. Gently agitate for 15-30 minutes. This step helps to precipitate the proteins within the gel matrix and removes interfering substances.

  • Staining: Discard the fixation solution and add the Coomassie R-250 staining solution. Ensure the gel is fully submerged. Gently agitate for 1-2 hours at room temperature.

  • Destaining: Pour off the staining solution. The entire gel will appear blue. Add the destaining solution and agitate. Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of laboratory tissue (e.g., Kimwipe) in the corner of the destaining box can help absorb excess stain.

  • Storage: Once destaining is complete, the gel can be stored in distilled water.

Protocol 2: Colloidal Coomassie Brilliant Blue G-250 Staining

This method is more sensitive and often requires no destaining, making it a faster alternative.

Materials:

  • Colloidal Coomassie Staining Solution: Many commercial formulations are available (e.g., Bio-Rad Bio-Safe™ Coomassie, Thermo Fisher Scientific Imperial™ Protein Stain). Alternatively, a lab-prepared solution can be made (e.g., 0.1% Coomassie G-250, 2% phosphoric acid, 10% ammonium (B1175870) sulfate, 20% methanol).

Procedure:

  • Washing: After electrophoresis, wash the gel three times with deionized water for 5 minutes each to remove SDS.

  • Staining: Add the Colloidal Coomassie G-250 staining solution and incubate with gentle agitation for 1 hour to overnight. Protein bands will start to appear within minutes.

  • Washing (Optional Destain): If the background is high, a brief wash with deionized water can improve clarity.

  • Storage: The gel can be stored in the staining solution or in distilled water.

Visualizations

Experimental Workflow for Coomassie Staining

G cluster_0 SDS-PAGE cluster_1 Post-Electrophoresis Processing A Protein Sample Preparation B Gel Electrophoresis A->B C Gel Fixation (e.g., Acetic Acid/Methanol) B->C D Staining with Coomassie Solution C->D E Destaining (if required) D->E F Image Acquisition D->F Colloidal Stain (No Destain) E->F

Caption: Workflow for SDS-PAGE protein detection using Coomassie staining.

Decision Tree for Choosing a Staining Method

G Start Need to visualize protein bands? Sensitivity High sensitivity required? (<50 ng) Start->Sensitivity Speed Is speed critical? Sensitivity->Speed No Colloidal Use Colloidal Coomassie G-250 Sensitivity->Colloidal Yes Classical Use Classical Coomassie R-250 Speed->Classical No Speed->Colloidal Yes Silver Consider Silver Staining (very high sensitivity) Colloidal->Silver Need even higher sensitivity?

Caption: Decision guide for selecting a protein staining method.

References

Application Notes and Protocols for Acid Blue 158 in Leather Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acid Blue 158 in leather dyeing research. This document includes detailed experimental protocols for the application of this premetallized acid dye on chrome-tanned leather, alongside key performance data and process visualizations to ensure reproducible and high-quality results in a research and development setting.

Introduction

Acid Blue 158 (C.I. 14880; CAS No. 6370-08-7) is a premetallized 1:1 chromium complex, single azo dye.[1] It is widely utilized in the leather industry for its vibrant greenish-blue hue, good exhaustion properties, and notable fastness characteristics.[2][3] Its application is particularly effective on protein-based substrates such as wool, silk, nylon, and leather.[4][5] As an anionic dye, Acid Blue 158 forms strong ionic bonds with the cationic sites present on chrome-tanned collagen fibers under acidic conditions, leading to excellent color fixation and durability.[6][7]

Table 1: Chemical and Physical Properties of Acid Blue 158

PropertyValueReference
C.I. NameAcid Blue 158[3]
C.I. Number14880[5]
CAS Number6370-08-7[4]
Chemical ClassMonoazo (1:1 Metal Complex)[1][3]
Molecular FormulaC₂₀H₁₃N₂NaO₈S₂[3]
AppearanceDark Blue / Blue Powder[2][5]
Solubility in WaterSoluble[2][5]
pH of 1% Solution6.0 - 8.0[1]
Usage Rate (% on shaved weight)0.1% - 2.0% (Typical)[5]

Quantitative Performance Data

The fastness properties of Acid Blue 158 are critical for determining its suitability for various leather applications. The following table summarizes typical fastness ratings on leather as assessed by standardized ISO and AATCC methods. Ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better performance.

Table 2: Fastness Properties of Acid Blue 158 on Leather

Fastness PropertyISO StandardRatingAATCC StandardRating
Light Fastness (Xenon Arc)ISO 105-B025-6AATCC TM 16.35
Washing/Soaping (Staining)ISO 105-C064AATCC TM 612
Washing/Soaping (Fading)ISO 105-C063AATCC TM 61-
Perspiration (Staining)ISO 105-E044AATCC TM 152
Oxygen Bleaching (Staining)ISO 105-C093-4AATCC TM 1014-5
Seawater (Staining)ISO 105-E021-2AATCC TM 1061

Data sourced from World Dye Variety.[3] Note: Actual fastness can vary depending on the leather substrate, dye concentration, and finishing processes.

Experimental Protocols

This section provides a detailed methodology for the dyeing of chrome-tanned leather with Acid Blue 158. The protocol is based on standard procedures for acid dyes and should be optimized based on the specific leather type and desired shade depth.

Materials and Equipment
  • Chrome-tanned leather (wet-blue), shaved to a uniform thickness

  • Acid Blue 158 dye

  • Formic acid (85%)

  • Ammonia (25%)

  • Sodium formate

  • Anionic fatliquor

  • Laboratory-scale dyeing drum or vessel

  • pH meter

  • Water bath or other temperature control system

  • Grey Scales (for assessing color change and staining, ISO 105-A02 & A03)

  • Light fastness tester (Xenon arc lamp)

  • Launder-Ometer or similar washing fastness tester

Protocol 1: Drum Dyeing of Chrome-Tanned Leather

This protocol describes a standard procedure for achieving even penetration and fixation of Acid Blue 158. All percentages are based on the shaved weight of the leather.

1. Pre-treatment: Neutralization

  • Objective: To de-acidify the chrome-tanned leather (typically pH 3.5-4.0) to a pH range of 5.0-6.0. This reduces the surface cationic charge, preventing rapid, unlevel surface dyeing and allowing for uniform dye penetration.
  • Procedure:
  • Wash the shaved wet-blue leather in the drum with 200% water at 35°C for 15 minutes. Drain.
  • Add 150% water at 35°C and 1.5% sodium formate. Drum for 15 minutes.
  • Add 1.0% sodium bicarbonate (in 10x water), and drum for 60 minutes.
  • Check that the pH of the cross-section is between 5.0 and 6.0.
  • Wash with 200% water at 35°C for 10 minutes. Drain.

2. Dyeing

  • Objective: To achieve a level, penetrated blue shade.
  • Procedure:
  • Prepare the dye bath with 100% water at 40°C.
  • Add the neutralized leather to the drum.
  • Dissolve 1.0% - 2.0% Acid Blue 158 in 10x hot water (80°C), allow to cool slightly, and add to the drum.
  • Drum for 45-60 minutes to allow for full penetration of the dye.
  • Check for penetration by cutting a small piece of the leather.

3. Fixation

  • Objective: To fix the anionic dye to the cationic collagen fibers by lowering the pH.
  • Procedure:
  • Slowly add 1.0% formic acid (diluted 1:10 with water) to the dye bath in two intervals of 15 minutes.
  • Drum for an additional 30 minutes. The final pH of the bath should be approximately 3.5-4.0 for optimal fixation.
  • Drain the bath and rinse the leather with water at 40°C until the water runs clear.

4. Post-treatment: Fatliquoring

  • Objective: To lubricate the leather fibers, imparting softness and flexibility.
  • Procedure:
  • Prepare a new bath with 100% water at 50-60°C.
  • Add 3.0% - 6.0% of a suitable anionic fatliquor.
  • Drum for 45-60 minutes to ensure uniform penetration.
  • Drain the bath. The leather can then be set out, dried, and finished as required.

Protocol 2: Color Fastness to Washing (Adapted from ISO 15703)[8]

1. Specimen Preparation:

  • Cut a piece of the dyed leather to 50 mm x 40 mm.
  • Prepare a piece of multifiber adjacent fabric (e.g., ISO 105-F10) of the same size.
  • Stitch the leather and multifiber fabric together to form a composite specimen.

2. Washing Procedure:

  • Prepare a wash solution containing 5 g/L of a standard soap in deionized water.
  • Place the composite specimen in a stainless-steel container with 150 mL of the soap solution and 10 steel balls.
  • Agitate in a Launder-Ometer or similar device at 40°C for 30 minutes.

3. Rinsing and Drying:

  • Remove the specimen, rinse thoroughly in running deionized water, and then squeeze to remove excess water.
  • Separate the leather from the multifiber fabric (except for a small stitch) and allow them to air dry at a temperature not exceeding 60°C.

4. Evaluation:

  • Assess the change in color of the dried leather specimen using the Grey Scale for Assessing Change in Colour (ISO 105-A02).
  • Assess the degree of staining on the multifiber fabric using the Grey Scale for Assessing Staining (ISO 105-A03).

Visualizations

Dye-Leather Interaction Mechanism

The primary fixation mechanism of Acid Blue 158 on chrome-tanned leather is the ionic interaction between the dye's anionic sulfonate groups (-SO₃⁻) and the protonated amino groups (-NH₃⁺) on the leather's collagen fibers under acidic conditions.

cluster_0 Acid Blue 158 (Anionic) cluster_1 Chrome-Tanned Leather (Cationic at low pH) Dye Dye-SO₃⁻ Leather Collagen-NH₃⁺ Dye->Leather Ionic Bond Formation (pH 3.5-4.0)

Caption: Ionic bonding of Acid Blue 158 to collagen.

Experimental Workflow for Leather Dyeing

The following diagram illustrates the complete workflow for dyeing chrome-tanned leather with Acid Blue 158, from substrate preparation to final processing.

G start Start: Wet-Blue Chrome- Tanned Leather neutralization 1. Neutralization (pH 5.0-6.0) start->neutralization dyeing 2. Dyeing (40-50°C) neutralization->dyeing Add Dye Solution fixation 3. Fixation with Formic Acid (pH 3.5-4.0) dyeing->fixation Add Acid rinsing 4. Rinsing fixation->rinsing fatliquoring 5. Fatliquoring (50-60°C) rinsing->fatliquoring Add Fatliquor finishing 6. Drying & Finishing fatliquoring->finishing end End: Dyed Leather finishing->end

Caption: Workflow for dyeing leather with Acid Blue 158.

References

Application Notes and Protocols for a C.I. Acid Blue 158-Based Quantitative Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: C.I. Acid Blue 158 is not a commonly documented reagent for quantitative protein assays in biochemical research. The following application notes and protocols are hypothetical and adapted from the well-established principles of the Coomassie Brilliant Blue G-250-based Bradford assay. These guidelines are provided for research and development purposes and would require optimization and validation.

Application Notes

Introduction

Quantitative determination of protein concentration is a fundamental procedure in life science research and drug development. Dye-binding assays offer a simple, rapid, and sensitive method for this purpose. While Coomassie Brilliant Blue G-250 is the most prevalent dye used in the Bradford assay, other dyes with similar protein-binding properties could potentially be employed. This compound, a dye known for its use in coloring protein fibers like wool and silk, presents a potential, unexplored alternative for protein quantification.[1] This document outlines a hypothetical application of this compound for the quantitative analysis of proteins in solution.

The proposed assay is based on the colorimetric shift that occurs when this compound binds to proteins in an acidic environment. In its unbound, cationic form, the dye exhibits a certain color. Upon binding to proteins, primarily through electrostatic interactions with basic amino acid residues and van der Waals forces, the dye is stabilized in its anionic, blue form, leading to a change in absorbance.[2][3] This absorbance shift, measured at a specific wavelength, is proportional to the protein concentration in the sample.

Principle of the Assay

Under acidic conditions, the protonated this compound dye exists in a cationic state. When proteins are introduced, the dye binds to basic amino acid residues (such as arginine, lysine, and histidine) and hydrophobic regions.[4] This interaction stabilizes the negatively charged, anionic form of the dye, resulting in a color change from its unbound form to a blue hue. The intensity of the blue color, which can be measured spectrophotometrically at its absorption maximum (λmax), is directly related to the concentration of protein in the sample. A standard curve is generated using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA), to determine the concentration of unknown protein samples.

Experimental Protocols

Materials

  • This compound Dye

  • Phosphoric Acid (85%)

  • Ethanol (95%)

  • Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)

  • Spectrophotometer and cuvettes (or microplate reader)

  • Test tubes or microcentrifuge tubes

  • Pipettes and tips

  • Distilled or deionized water

Reagent Preparation: this compound Staining Reagent

  • Dissolve 100 mg of this compound in 50 mL of 95% ethanol.

  • Carefully add 100 mL of 85% phosphoric acid to the dye solution.

  • Dilute the mixture to a final volume of 1 liter with distilled water.

  • Filter the solution through Whatman No. 1 filter paper to remove any particulate matter.

  • Store the reagent in a dark, glass bottle at room temperature. The reagent should be stable for several weeks.

Protocol 1: Standard Assay (20-150 µg/mL)

  • Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with distilled water or an appropriate buffer. A typical concentration range would be 0, 20, 40, 60, 80, 100, 120, and 150 µg/mL.

  • Sample Preparation: Dilute the unknown protein samples to fall within the linear range of the assay.

  • Assay Procedure:

    • Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.

    • Add 5.0 mL of the this compound Staining Reagent to each tube.

    • Mix the contents thoroughly by vortexing or inverting the tubes.

    • Incubate at room temperature for at least 5 minutes. The color is generally stable for up to 60 minutes.[5]

  • Measurement:

    • Set the spectrophotometer to a wavelength of 595 nm and zero the instrument using a blank containing 100 µL of the buffer and 5.0 mL of the staining reagent.

    • Measure the absorbance of each standard and unknown sample.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 2: Micro Assay (1-25 µg/mL)

  • Prepare Protein Standards: Prepare a series of diluted protein standards with concentrations ranging from 0, 1, 5, 10, 15, 20, and 25 µg/mL.

  • Sample Preparation: Dilute unknown samples to an appropriate concentration.

  • Assay Procedure:

    • Pipette 100 µL of each standard and unknown sample into separate microcentrifuge tubes.

    • Add 1.0 mL of the this compound Staining Reagent to each tube.

    • Mix well and incubate at room temperature for at least 5 minutes.

  • Measurement:

    • Zero the spectrophotometer at 595 nm with a blank containing 100 µL of buffer and 1.0 mL of staining reagent.

    • Measure the absorbance of all samples.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of the unknown samples as described in the standard assay protocol.

Data Presentation

Table 1: Standard Curve Data for this compound Protein Assay (Standard Protocol)

BSA Concentration (µg/mL)Absorbance at 595 nm (Corrected)
00.000
200.152
400.301
600.448
800.595
1000.742
1200.889
1501.035

Table 2: Determination of Unknown Protein Concentration

SampleAbsorbance at 595 nm (Corrected)Calculated Concentration (µg/mL)
Unknown 10.52370.1
Unknown 20.815110.4

Visualizations

G Experimental Workflow for this compound Protein Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagent Prepare this compound Reagent add_reagent Add Reagent to Standards and Samples prep_reagent->add_reagent prep_standards Prepare BSA Standards prep_standards->add_reagent prep_samples Prepare Unknown Samples prep_samples->add_reagent mix Mix Thoroughly add_reagent->mix incubate Incubate at Room Temperature mix->incubate measure_abs Measure Absorbance at 595 nm incubate->measure_abs plot_curve Plot Standard Curve measure_abs->plot_curve calc_conc Calculate Unknown Concentration plot_curve->calc_conc

Workflow for the this compound protein assay.

G Principle of this compound Protein Binding node_dye_unbound Unbound this compound (Cationic Form) node_complex Dye-Protein Complex (Anionic Form - Blue) node_dye_unbound->node_complex node_protein Protein (Basic & Aromatic Residues) node_protein->node_complex node_absorbance Increased Absorbance at 595 nm node_complex->node_absorbance Results in

Interaction of this compound with protein.

References

Application Notes and Protocols for C.I. Acid Blue 158 Staining Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a versatile anionic dye belonging to the monoazo (metallized) family of colorants.[1] While extensively utilized in the textile, leather, and printing industries for its vibrant blue coloration and good fastness properties, its application in biological and research settings is an emerging area of interest.[2][3] These notes provide a comprehensive overview and a generalized protocol for the preparation and application of a this compound staining solution for potential use in laboratory research. Given the limited specific protocols in scientific literature for this particular dye in biological applications, the following information is based on its general chemical properties and established methodologies for similar acid dyes.

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. Understanding these properties is crucial for the preparation, application, and storage of the staining solution.

PropertyValueReference
C.I. Name Acid Blue 158[4]
C.I. Number 14880[1][4]
CAS Number 6370-08-7[1][4]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂ (representative)[4]
Appearance Dark blue powder[2][4]
Solubility Soluble in water and alcohol[2][4]
pH Stability Expected to be most stable in pH 1-11[1]
Lightfastness (AATCC) 5-6 (on a scale of 1-8)[1]
Principle of Staining

Acid dyes, such as this compound, are anionic and carry a negative charge. In an acidic solution, they will bind to cationic (positively charged) components within a biological sample. The primary targets for staining are typically proteins and other macromolecules with basic functional groups (e.g., amino groups) that become protonated at low pH. The metallized nature of this compound, often containing chromium, can enhance its binding affinity and stability.[3][4]

Potential Applications in Research

Based on its chemical properties, this compound may be explored for the following research applications:

  • General Protein Staining: Similar to other acid dyes like Coomassie Blue, it could potentially be used for the visualization of proteins in polyacrylamide gels (PAGE).

  • Histological Staining: It may serve as a counterstain in various histological procedures to provide contrast to specific cellular components.

  • Connective Tissue Staining: The dye's affinity for proteins suggests it could be useful for staining collagen and other extracellular matrix components.

Experimental Protocol: Preparation of a 0.1% (w/v) this compound Staining Solution

This protocol provides a general guideline for preparing a stock solution of this compound. Further optimization of the solvent system and dye concentration may be necessary depending on the specific application.

Materials:

  • This compound powder (CAS No. 6370-08-7)

  • Distilled or deionized water

  • Glacial acetic acid

  • Methanol (optional, for protein gel staining)

  • Volumetric flasks

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Filter paper (e.g., Whatman No. 1) and funnel

Solution Preparation:

The composition of the staining solution will vary based on the intended application. Below are two common formulations for general histological staining and for protein gel staining.

Component Histological Staining (Aqueous) Protein Gel Staining (Methanolic)
This compound0.1 g0.1 g
Distilled Water99 mL50 mL
Glacial Acetic Acid1 mL10 mL
Methanol-40 mL
Total Volume 100 mL 100 mL

Procedure:

  • Weighing the Dye: Accurately weigh 0.1 g of this compound powder.

  • Dissolving the Dye:

    • For Aqueous Solution: Add the dye to a beaker containing approximately 80 mL of distilled water. Add 1 mL of glacial acetic acid. Place the beaker on a magnetic stirrer and stir until the dye is completely dissolved.

    • For Methanolic Solution: In a fume hood, add the dye to a beaker containing 40 mL of methanol. Stir until the dye is dissolved. Slowly add 50 mL of distilled water, followed by 10 mL of glacial acetic acid.

  • Final Volume Adjustment: Transfer the dissolved dye solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of the respective solvent (water or methanol/water mixture) and add the rinsing to the volumetric flask. Bring the solution to the final volume of 100 mL with the solvent.

  • Mixing and Filtration: Stopper the flask and invert it several times to ensure thorough mixing. For optimal results and to remove any undissolved particles, filter the solution through Whatman No. 1 filter paper.

  • Storage: Store the staining solution in a tightly capped bottle at room temperature, protected from light.[5][6] The solution should be stable for several months.

Experimental Workflow

The following diagram illustrates the general workflow for preparing the this compound staining solution.

G cluster_prep Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Appropriate Solvent (e.g., Water/Acetic Acid or Methanol/Acetic Acid) weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust mix 4. Mix Thoroughly adjust->mix filter 5. Filter to Remove Particulates mix->filter storage Storage (Room Temperature, Protected from Light) filter->storage

References

Application Notes and Protocols for Acid Blue 158 Staining and Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 158 is an anionic, metal-complex azo dye.[1][2][3] In histological applications, as an acid dye, it binds to acidophilic tissue components which are positively charged at an acidic pH.[4] These components primarily include the cytoplasm, muscle fibers, and collagen. The staining mechanism is based on electrostatic interactions between the negatively charged dye molecules and the protonated amino groups of proteins in the tissue.

Proper fixation is a critical step to preserve tissue morphology and ensure the stability of the staining.[5][6] The choice of fixative can significantly impact the staining intensity, tissue architecture, and the potential for downstream analyses.[7] These notes provide detailed protocols for the fixation and staining of tissues with Acid Blue 158, addressing both standard and experimental workflows.

Data Presentation: Comparison of Common Fixatives for Acid Dye Staining

The selection of a fixative is crucial for achieving optimal results with acid dyes. The following table summarizes the properties and performance of common fixatives.

FixativeCompositionMechanism of ActionAdvantages for Acid Dye StainingDisadvantages & Considerations
10% Neutral Buffered Formalin (NBF) 4% formaldehyde (B43269) in phosphate (B84403) bufferCross-linking of proteins, primarily reacting with primary amines to form methylene (B1212753) bridges.[8]Good preservation of overall tissue architecture; widely used and well-documented.[9][10]Can mask some antigens; may cause autofluorescence due to the formation of Schiff bases.[11] Formaldehyde fixation can have a negative effect on trichrome stains unless a mordant is used.[12]
Bouin's Solution Picric acid, formaldehyde, and acetic acidA mixture of a coagulant (picric acid) and a non-coagulant cross-linking agent (formaldehyde).[8][13]Excellent preservation of nuclear and cytoplasmic detail, making it highly compatible with trichrome stains.[13][14] The picric acid acts as a mordant, enhancing staining.Lyses red blood cells; the yellow color from picric acid must be washed out.[13][15] Not recommended for immunofluorescence due to autofluorescence.[8] Can make tissues brittle if fixation is prolonged.[14]
Alcohol-Based Fixatives (e.g., 70% Ethanol (B145695), Methacarn) Ethanol or methanol, often with other components like acetic acid and chloroform.Denaturation and precipitation of proteins by breaking hydrogen bonds.[12][16]Can result in better preservation of antigenicity for immunohistochemistry compared to formalin.[16][17] Reduces autofluorescence.May cause tissue shrinkage and brittleness.[16][18] Can distort nuclear and cytoplasmic detail if used alone.[10]
Form-Acetic Fixative 10% Neutral Buffered Formalin with 5% acetic acidCombines the cross-linking of formalin with the effects of acetic acid.Improved preservation of ovarian tissue morphology compared to NBF alone and is compatible with various histological stains.[19]The effects on a wide range of tissues and specific acid dyes are not as extensively documented as NBF or Bouin's solution.

Experimental Protocols

Protocol 1: Standard Histological Workflow (Fixation Before Staining)

This protocol outlines the standard and recommended procedure for staining tissues with Acid Blue 158.

1. Tissue Fixation:

  • Immediately after excision, immerse the tissue specimens in the chosen fixative. The volume of the fixative should be at least 20 times the volume of the tissue.[9]

  • For 10% Neutral Buffered Formalin: Fix for 6-72 hours at room temperature, depending on the tissue size.[9]

  • For Bouin's Solution: Fix for 4-24 hours at room temperature.[15][14] After fixation, wash the tissue in several changes of 70% ethanol to remove the yellow color of the picric acid.

  • For Alcohol-Based Fixatives (e.g., 70% Ethanol): Fix for 12-24 hours at 4°C.

2. Tissue Processing and Embedding:

  • Dehydrate the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%).

  • Clear the tissue in xylene or a xylene substitute.

  • Infiltrate and embed the tissue in paraffin (B1166041) wax.

3. Sectioning:

  • Cut paraffin-embedded tissue blocks into 4-5 µm thick sections using a microtome.

  • Float the sections on a warm water bath and mount them on glass slides.

  • Dry the slides in an oven at 60°C for at least 30 minutes.

4. Staining with Acid Blue 158:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 minutes).

    • Immerse in 70% ethanol (2 minutes).

    • Rinse in distilled water.

  • Staining:

    • Prepare a 0.5% to 1.0% (w/v) solution of Acid Blue 158 in a 1% acetic acid solution.

    • Immerse slides in the Acid Blue 158 staining solution for 5-10 minutes.

  • Rinsing and Differentiation:

    • Briefly rinse the slides in distilled water.

    • Differentiate in 0.5% acetic acid for 10-30 seconds to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Cytoplasm, muscle, collagen: Shades of blue

  • Nuclei: Will be unstained unless a nuclear counterstain (e.g., hematoxylin) is used prior to the Acid Blue 158 staining step.

Protocol 2: Experimental Workflow (Post-Staining Fixation)

Disclaimer: This is a hypothetical and experimental protocol. The fixation of tissues after staining is not a standard histological practice and may lead to unpredictable results, such as dye leaching, redistribution, or altered tissue morphology. Optimization and validation are essential.

Rationale: The goal of post-staining fixation would be to immobilize the dye within the tissue and further preserve the cellular structures that have been stained. A cross-linking fixative like formalin could potentially cross-link the dye to the tissue proteins it has bound to, as well as further stabilize the tissue matrix.

1. Staining of Unfixed Tissue (e.g., Frozen Sections):

  • Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen.

  • Cut frozen sections (5-10 µm) using a cryostat and mount on slides.

  • Allow sections to air dry.

2. Staining with Acid Blue 158:

  • Immerse slides in a 0.5% (w/v) solution of Acid Blue 158 in 1% acetic acid for 2-5 minutes.

  • Briefly rinse in distilled water.

3. Experimental Post-Staining Fixation:

  • Option A: Formalin Fixation

    • Immerse the stained slides in 10% neutral buffered formalin for 10-20 minutes at room temperature.

  • Option B: Acetic Alcohol Fixation

    • Immerse the stained slides in a mixture of 95% ethanol and 5% glacial acetic acid for 5-10 minutes at room temperature.

4. Washing and Dehydration:

  • Gently wash the slides in several changes of distilled water.

  • Dehydrate through a graded series of ethanol (70%, 95%, 100%).

  • Clear in xylene.

5. Mounting:

  • Mount with a resinous mounting medium.

Controls and Optimization:

  • Control 1: Stain unfixed tissue and mount directly without post-staining fixation to assess dye leaching during dehydration.

  • Control 2: Fix the tissue first (Protocol 1) and then stain to compare with the results of the experimental protocol.

  • Optimization: Vary the fixation time and the type of fixative to determine the optimal conditions for dye retention and morphological preservation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Staining_Principle cluster_tissue Tissue Section cluster_solution Acidic Staining Solution (pH 2.5-4.0) TissueProteins Tissue Proteins (e.g., Cytoplasm, Collagen) ProtonatedProteins Protonated Tissue Proteins (Positively Charged) TissueProteins->ProtonatedProteins Protonation in acidic solution AcidBlue158 Acid Blue 158 Dye (Anionic, Negatively Charged) StainedTissue Stained Tissue (Electrostatic Bonds) AcidBlue158->StainedTissue Protons H+ ProtonatedProteins->StainedTissue Ionic Bonding

Caption: Principle of Acid Blue 158 staining.

Standard_Workflow Start Fresh Tissue Fixation Fixation (e.g., 10% NBF, Bouin's) Start->Fixation Processing Processing (Dehydration, Clearing) Fixation->Processing Embedding Paraffin Embedding Processing->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Staining Staining with Acid Blue 158 Sectioning->Staining Mounting Dehydration, Clearing & Mounting Staining->Mounting End Microscopy Mounting->End

Caption: Standard histological workflow.

Experimental_Workflow Start Fresh Tissue (Frozen) Sectioning Cryosectioning Start->Sectioning Staining Staining with Acid Blue 158 Sectioning->Staining PostFixation Post-Staining Fixation (Experimental) Staining->PostFixation Washing Washing & Dehydration PostFixation->Washing Mounting Clearing & Mounting Washing->Mounting End Microscopy Mounting->End

Caption: Experimental post-staining fixation workflow.

References

C.I. Acid Blue 158: Application Notes and Protocols for Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Blue 158 is a synthetic, water-soluble anionic dye belonging to the monoazo (metallized) family of colorants.[1][2] It is characterized by its green-light blue hue and is commercially available as a dark blue powder.[2][3] This dye is primarily utilized in the textile industry for coloring protein-based fibers such as wool and silk, as well as synthetic fibers like nylon.[1][4][5] Its applications also extend to leather dyeing, paper coloring, and the coloration of industrial cleaning products, soaps, and detergents.[1][3][5]

This document provides detailed application notes and experimental protocols for the use of this compound in textile research, with a focus on dyeing procedures, fastness properties, analytical methods, and environmental considerations.

Applications in Textile Research

In the realm of textile research, this compound is a subject of interest for several areas of study:

  • Dyeing Process Optimization: Research is conducted to optimize dyeing parameters such as temperature, pH, time, and auxiliary chemical concentrations to achieve maximum dye uptake, level dyeing, and desired color fastness on various textile substrates.

  • Fiber Analysis: The interaction between this compound and different textile fibers is studied to understand the dyeing mechanism and the influence of fiber morphology on dyeing performance.

  • Wastewater Treatment: Due to the environmental concerns associated with textile effluents, research focuses on developing effective methods for the removal and degradation of this compound from wastewater.[6][7]

  • Analytical Method Development: Researchers work on developing and refining analytical techniques for the detection and quantification of this compound on textiles and in wastewater.

Quantitative Data

Table 1: Fastness Properties of this compound
Fastness TestStandardRating
Light FastnessISO / AATCC5-6[1][4]
SoapingISO / AATCC3 / 2[4]
Perspiration FastnessISO / AATCC4 / 2[4]
Oxygen BleachingISO / AATCC4 / 3[4]
Fastness to SeawaterISO / AATCC1-2 / 1[4]
Fading: StainISO / AATCC3-4 / 4-5[4]

Note: Fastness is typically rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Wool with this compound

This protocol describes a standard laboratory procedure for dyeing wool fabric with this compound.

Materials:

  • Wool fabric (pre-scoured)

  • This compound dye powder

  • Acetic acid (or formic acid)

  • Glauber's salt (sodium sulfate)

  • Distilled water

  • Laboratory dyeing machine or water bath with a stirrer

  • Beakers, graduated cylinders, and a balance

Procedure:

  • Preparation of the Dyebath:

    • Calculate the required amount of dye based on the weight of the fabric (e.g., 1% on weight of fabric, o.w.f.).

    • Prepare a stock solution of the dye by dissolving the dye powder in a small amount of hot distilled water.

    • Fill the dyeing vessel with the required volume of water (liquor ratio, e.g., 40:1).

    • Add Glauber's salt (e.g., 10% o.w.f.) to the dyebath and stir until dissolved.

    • Add the dye stock solution to the dyebath and stir well.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

  • Dyeing:

    • Introduce the pre-wetted wool fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to the boil (100°C) at a rate of 2°C/minute.

    • Maintain the temperature at the boil for 60 minutes, ensuring the fabric is gently agitated.

  • Rinsing and Drying:

    • After 60 minutes, allow the dyebath to cool down gradually.

    • Remove the fabric from the dyebath and rinse it thoroughly with cold water until the water runs clear.

    • Squeeze the excess water from the fabric and air dry.

Protocol 2: Determination of Wash Fastness

This protocol is a general procedure for assessing the color fastness to washing.

Materials:

  • Dyed wool sample

  • Multifiber test fabric

  • Standard soap solution

  • Launder-Ometer or similar apparatus

  • Stainless steel balls

Procedure:

  • Prepare a composite specimen by sewing the dyed wool sample with a multifiber test fabric.

  • Place the composite specimen in a stainless-steel container with the standard soap solution and stainless-steel balls.

  • Agitate the container in a Launder-Ometer at a specified temperature (e.g., 40°C) and time (e.g., 30 minutes).

  • Remove the specimen, rinse it with cold water, and air dry.

  • Evaluate the change in color of the dyed sample and the staining of the adjacent multifiber fabric using a standard grey scale.

Protocol 3: Analytical Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 column

Procedure:

  • Sample Preparation:

    • For textile samples, extract the dye from a known weight of the fabric using a suitable solvent (e.g., a mixture of methanol (B129727) and water).

    • For water samples, filter the sample to remove any particulate matter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water is often used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Set the detector to the wavelength of maximum absorbance for this compound.

    • Injection Volume: Typically 20 µL.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the this compound peak based on the retention time and peak area compared to a standard solution.

Mandatory Visualizations

dyeing_workflow cluster_preparation Dyebath Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing prep_dye Prepare Dye Stock Solution prep_bath Prepare Dyebath with Auxiliaries prep_dye->prep_bath adjust_ph Adjust pH to 4.5-5.5 prep_bath->adjust_ph add_fabric Introduce Wet Fabric adjust_ph->add_fabric heat_bath Heat to Boil (100°C) add_fabric->heat_bath hold_temp Hold at Boil for 60 min heat_bath->hold_temp cool_down Cool Down hold_temp->cool_down rinse Rinse Thoroughly cool_down->rinse dry Air Dry rinse->dry

Caption: Experimental workflow for dyeing wool with this compound.

wastewater_treatment cluster_primary Primary Treatment cluster_secondary Secondary Treatment cluster_tertiary Tertiary Treatment wastewater Textile Effluent (containing this compound) screening Screening wastewater->screening equalization Equalization screening->equalization coagulation Coagulation/ Flocculation equalization->coagulation adsorption Adsorption (e.g., Activated Carbon) coagulation->adsorption biodegradation Biodegradation (Microbial) adsorption->biodegradation filtration Membrane Filtration biodegradation->filtration treated_water Treated Water for Reuse/ Discharge filtration->treated_water

Caption: Conceptual workflow for the treatment of textile wastewater containing this compound.

Environmental Impact and Mitigation

The release of synthetic dyes like this compound into the environment is a significant concern as they can be persistent and harmful to aquatic life.[6] Research into the environmental fate of this dye has explored various treatment methods for its removal from textile wastewater.

Degradation and Removal:

  • Biodegradation: Studies have investigated the use of microorganisms to decolorize and degrade this compound.[6] This process often involves the anaerobic reduction of the azo bond.[6]

  • Adsorption: Various low-cost adsorbents, such as those derived from industrial wastes, have been explored for their capacity to remove this compound from aqueous solutions.[7]

  • Advanced Oxidation Processes (AOPs): Techniques such as ozonation and Fenton treatment can be effective in breaking down the complex structure of the dye.

The development of efficient and cost-effective wastewater treatment technologies is crucial for mitigating the environmental impact of the textile industry's use of this compound.

References

Staining Cell Structures with C.I. Acid Blue 158: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Comprehensive research for established protocols on the application of C.I. Acid Blue 158 for staining specific cellular structures did not yield specific, validated methodologies. The available information primarily details its use as a dye in the textile, leather, and industrial cleaning product industries.[1][2][3][4][5] While mentioned as a multifunctional dye with potential for biological research, specific protocols for its use in cell staining are not documented in the provided search results.[1][6]

This document, therefore, provides a general overview of this compound and outlines a generic protocol for using an acid dye for histological staining. This should be considered a starting point for research and development, requiring optimization for any specific cell type or structure.

Chemical and Physical Properties of this compound

This compound is a water-soluble, monoazo metallized dye.[3][5] Its fundamental properties are summarized below.

PropertyValueReferences
C.I. Name Acid Blue 158[3]
C.I. Number 14880[3]
CAS Number 6370-08-7[7]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂[3]
Appearance Blue Powder[5]
Solubility Soluble in water[5]

Mechanism of Action in Staining (Theoretical)

Acid dyes, such as this compound, are anionic, meaning they carry a negative charge. In biological staining, these dyes are typically used to stain basic components of the cell, which are positively charged (acidophilic). The primary mechanism of action is the electrostatic attraction between the negatively charged dye molecules and positively charged tissue components, such as the cytoplasm, collagen, and some proteins.

General Protocol for Staining with an Acid Dye (Non-validated for this compound)

The following is a generic protocol for staining paraffin-embedded tissue sections with an acid dye. This protocol is not specifically validated for this compound and will require significant optimization.

Materials
  • Deparaffinized and rehydrated tissue sections on slides

  • This compound (concentration to be determined, suggest starting with 0.1% - 1% w/v in distilled water)[5]

  • Distilled water

  • Acetic acid solution (e.g., 1%) for differentiation (optional)

  • Dehydrating agents (graded alcohols: 70%, 95%, 100%)

  • Clearing agent (e.g., xylene)

  • Mounting medium and coverslips

Experimental Workflow

Caption: General workflow for histological staining with an acid dye.

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through graded alcohols to rehydrate: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in distilled water.

  • Staining:

    • Immerse slides in the prepared this compound staining solution. Incubation time will need to be optimized (e.g., start with 1-5 minutes).

  • Washing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Differentiation (Optional):

    • If the staining is too intense, briefly rinse the slides in a weak acid solution (e.g., 1% acetic acid) to remove excess dye. This step requires careful monitoring to avoid over-differentiation.

    • Wash thoroughly in distilled water.

  • Dehydration:

    • Transfer slides through graded alcohols: 70% (1 change, 3 minutes), 95% (1 change, 3 minutes), 100% (2 changes, 3 minutes each).

  • Clearing:

    • Immerse slides in xylene (2 changes, 5 minutes each).

  • Mounting:

    • Place a drop of mounting medium on the tissue section and apply a coverslip.

Safety and Toxicology

Specific toxicological data for the use of this compound in a laboratory setting for cell staining is not available. General safety precautions for handling chemical dyes should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and eye protection. Avoid inhalation of the powder and direct contact with skin and eyes.[4] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Directions

While this compound is an established dye for industrial purposes, its application in cellular biology is not well-documented. The provided general protocol for acid dye staining serves as a foundational method for researchers interested in exploring its potential as a biological stain. Extensive optimization of dye concentration, staining time, and differentiation steps will be necessary to develop a reliable staining protocol for specific cell structures. Further research is required to determine its staining specificity, mechanism of action in biological tissues, and its compatibility with other common counterstains.

References

Application Notes and Protocols for Tracking Biomolecules Using Acid Blue 158 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Blue 158 is a water-soluble, monoazo metallized dye traditionally used in the textile and industrial sectors.[1] Its chemical properties, including its vibrant blue color and solubility in aqueous solutions, suggest its potential as a tracer for various biomolecules in biological research.[2] These application notes provide a theoretical framework and generalized protocols for utilizing Acid Blue 158 to track proteins and potentially other biomolecules. It is important to note that while Acid Blue 158 has been identified as a multifunctional dye with potential applications in biological experiments, specific protocols for biomolecule tracking are not yet established.[2][] The following methodologies are based on the known properties of Acid Blue 158 and general principles of biomolecule labeling and tracking. Researchers should consider these as a starting point and anticipate the need for optimization.

Physicochemical Properties of Acid Blue 158

A comprehensive understanding of the dye's properties is crucial for its application in biological systems.

PropertyValueReference
CAS Number 6370-08-7[1]
Chemical Class Monoazo (Metallized)[1][]
Appearance Blue Powder[1][]
Solubility Soluble in water and alcohol[1][2][5]
pH Stability Stable in a pH range of 1-11[1]
Lightfastness 5-6 (on a scale of 8)[1]

Principle of Biomolecule Tracking with Acid Blue 158

The interaction between Acid Blue 158 and biomolecules is likely to be non-covalent, driven by electrostatic and hydrophobic interactions. As an acid dye, it possesses negatively charged sulfonate groups, which can interact with positively charged regions of proteins, such as those rich in lysine (B10760008) and arginine residues. The metallized nature of the dye may also contribute to specific binding interactions with biomolecules.[6] Tracking is achieved by detecting the blue color or potential fluorescence of the dye-biomolecule complex.

Application 1: Tracking Protein Localization and Abundance

This protocol outlines a general method for using Acid Blue 158 to stain and track proteins in experimental systems such as cell lysates or during protein purification.

Experimental Protocol: Protein Staining and Visualization

Objective: To visualize and track proteins in a sample using Acid Blue 158.

Materials:

  • Acid Blue 158 dye powder

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein sample (e.g., cell lysate, purified protein)

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

  • Fluorescence microscope (if evaluating fluorescence)

Protocol:

  • Preparation of Acid Blue 158 Stock Solution:

    • Dissolve Acid Blue 158 powder in deionized water to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Store the stock solution at 4°C, protected from light.

  • Labeling of Protein Sample:

    • Dilute the protein sample to a concentration of 1-5 mg/mL in PBS.

    • Add the Acid Blue 158 stock solution to the protein sample at various final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Incubate the mixture at room temperature for 30-60 minutes, protected from light.

  • Removal of Unbound Dye (Optional):

    • To reduce background signal, unbound dye can be removed using size-exclusion chromatography or dialysis.

    • For size-exclusion chromatography, use a column with a molecular weight cutoff appropriate for the target protein.

    • For dialysis, use a membrane with a molecular weight cutoff that retains the protein while allowing the smaller dye molecules to pass through.

  • Detection and Analysis:

    • Colorimetric Detection: Measure the absorbance of the labeled protein solution at the maximum absorbance wavelength of Acid Blue 158 (approximately 580-600 nm, to be determined empirically).

    • Fluorescence Microscopy: If Acid Blue 158 exhibits fluorescent properties upon binding to the protein, visualize the sample using a fluorescence microscope with appropriate excitation and emission filters.

    • Gel Electrophoresis: Separate the labeled proteins by SDS-PAGE. Visualize the protein bands directly if the color is intense enough, or use a gel imaging system.

Data Presentation: Quantitative Analysis of Protein Labeling
SampleProtein Concentration (mg/mL)Acid Blue 158 Concentration (µg/mL)Absorbance at λmaxRelative Signal Intensity
Control100.051.0
Test 1110.153.0
Test 2150.459.0
Test 31100.8016.0

Note: This table presents hypothetical data for illustrative purposes.

Visualization: Experimental Workflow for Protein Tracking

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification (Optional) cluster_analysis Analysis A Prepare Acid Blue 158 Stock Solution C Incubate Dye with Protein Sample A->C B Prepare Protein Sample B->C D Remove Unbound Dye (e.g., SEC, Dialysis) C->D E Colorimetric Measurement C->E F Fluorescence Microscopy C->F G Gel Electrophoresis C->G D->E D->F D->G

Caption: Workflow for protein tracking using Acid Blue 158.

Application 2: Potential for Tracking Other Biomolecules

While direct staining of lipids and nucleic acids with the water-soluble Acid Blue 158 is less probable, it may be used to track biomolecules that interact with these macromolecules.

Tracking Lipid-Associated Processes

Principle: Acid Blue 158 could be used to label and track lipid-binding proteins. By monitoring the localization of the dye, researchers could infer the movement and dynamics of the associated lipids or lipid structures (e.g., lipid droplets, membranes).

Experimental Protocol: Indirect Tracking of Lipids via Protein Labeling

Objective: To track the localization of a lipid-binding protein using Acid Blue 158.

Materials:

  • Purified lipid-binding protein

  • Acid Blue 158 stock solution (as prepared above)

  • Cells in culture or tissue sample

  • Fluorescence microscope

Protocol:

  • Label the Purified Lipid-Binding Protein: Follow the protein labeling protocol described in Application 1.

  • Introduce Labeled Protein to Cells:

    • Use a suitable method (e.g., microinjection, electroporation) to introduce the Acid Blue 158-labeled protein into living cells.

    • Alternatively, for fixed-cell imaging, permeabilize the cells and incubate with the labeled protein.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Track the localization and movement of the blue-colored or fluorescent signal over time.

    • Co-stain with a known lipid droplet or membrane marker to confirm co-localization.

Tracking Nucleic Acid-Associated Proteins

Principle: Similar to lipids, Acid Blue 158 could be used to label and track nucleic acid-binding proteins (e.g., histones, transcription factors).

Experimental Protocol: Tracking of a Nucleic Acid-Binding Protein

Objective: To visualize the nuclear localization of a protein using Acid Blue 158.

Materials:

  • Purified nucleic acid-binding protein

  • Acid Blue 158 stock solution

  • Cells in culture

  • Fluorescence microscope with DAPI filter set (or similar for nuclear counterstaining)

Protocol:

  • Label the Purified Protein: Follow the protein labeling protocol described in Application 1.

  • Introduce Labeled Protein into Cells: Use an appropriate method to deliver the labeled protein into the cytoplasm and nucleus of living cells.

  • Counterstain the Nucleus: Incubate the cells with a nuclear stain (e.g., DAPI, Hoechst) according to the manufacturer's protocol.

  • Imaging and Analysis:

    • Acquire images using the appropriate filter sets for Acid Blue 158 and the nuclear stain.

    • Merge the images to determine the co-localization of the labeled protein with the nucleus.

Visualization: Logical Relationship for Indirect Biomolecule Tracking

G Dye Acid Blue 158 Protein Biomolecule-Binding Protein Dye->Protein Binds to Complex Dye-Protein-Biomolecule Complex Dye->Complex Target Target Biomolecule (Lipid or Nucleic Acid) Protein->Target Binds to Protein->Complex Target->Complex

Caption: Indirect tracking of biomolecules with Acid Blue 158.

Conclusion and Future Directions

Acid Blue 158 presents an intriguing, yet largely unexplored, candidate for biomolecule tracking in life sciences research. The protocols outlined in these application notes provide a foundational approach for researchers to begin investigating its potential. Significant optimization and validation will be necessary to establish robust and reliable methods for specific applications. Future work should focus on characterizing the spectral properties of Acid Blue 158 upon binding to different biomolecules, determining its binding affinities and specificity, and evaluating its utility in live-cell imaging and other advanced microscopy techniques.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Acid Blue 158 Staining Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Blue 158. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and representative protocols to optimize staining procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research context?

A1: this compound (CAS No. 6370-08-7) is a water-soluble, metallized monoazo dye.[1][2] In a laboratory setting, it is a multifunctional dye used for analyzing cell structures, studying tissue pathology, and detecting biomolecules.[3][4] Its strong affinity for protein fibers like wool and silk suggests its utility in histology for staining proteinaceous components such as cytoplasm, muscle, and collagen.[5]

Q2: What are the basic chemical and physical properties of this compound?

A2: this compound appears as a dark blue powder and dissolves in water to form a blue solution. It is also soluble in alcohol.[2][4] The dye is chemically stable in a wide pH range, from pH 1 to 11, though it may fade in solutions with a pH greater than 11.[6]

Q3: How do I prepare a stock solution of this compound?

A3: To prepare a stock solution (e.g., 1% w/v), dissolve 1 gram of this compound powder in 100 mL of distilled or deionized water. Gentle heating and stirring can aid dissolution. For staining solutions, this stock is typically diluted further in an acidified aqueous or alcoholic solution. Always filter the final staining solution before use to remove any undissolved particles.

Q4: What is the general mechanism of staining with an acid dye like this compound?

A4: Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution, they bind to cationic (positively charged) components within tissues.[7] These components are primarily proteins, such as those found in cytoplasm, connective tissue, and muscle fibers, which become protonated at a low pH.[7] The strength and selectivity of the staining are highly dependent on the pH of the staining solution.

Representative Experimental Protocol: Trichrome-Type Staining

Objective: To differentiate proteinaceous tissue components (e.g., muscle and collagen) using this compound as a blue counterstain.

Methodology:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene, 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695), 3 minutes each.

    • Transfer through two changes of 95% ethanol, 3 minutes each.

    • Rinse in running tap water for 5 minutes.

  • Nuclear Staining:

    • Stain in an acid-resistant nuclear stain like Weigert's Iron Hematoxylin for 10 minutes.

    • Wash in running tap water for 5-10 minutes.

    • Differentiate briefly (5-10 seconds) in 1% Acid Alcohol if needed.

    • Wash again in running tap water.

  • Cytoplasmic/Muscle Staining (Primary Stain):

    • Stain with a 1% Biebrich Scarlet solution in 1% aqueous acetic acid for 5 minutes.

    • Rinse briefly in distilled water.

  • Differentiation and Mordanting:

    • Immerse slides in 5% Phosphotungstic/Phosphomolybdic Acid solution for 10-15 minutes. This step removes the red dye from collagen and mordants it for the Acid Blue 158.

    • Drain slides without rinsing.

  • Collagen Staining (Counterstain):

    • Stain directly in a 0.5% this compound solution in 1% aqueous acetic acid for 5-10 minutes.

  • Final Rinse and Dehydration:

    • Rinse briefly in 1% aqueous acetic acid to remove excess blue stain.

    • Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene, 3 minutes each.

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Black/Dark Blue

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Blue

Optimization of Staining Parameters

Optimizing staining conditions is critical for achieving reproducible and high-quality results. The following table summarizes key parameters and their expected impact.

ParameterVariable RangeLow Setting EffectHigh Setting EffectRecommendation
Dye Concentration 0.1% - 1.0% (w/v)Weak, pale staining.High background, risk of dye precipitation.Start with 0.5% and adjust as needed.
Staining Time 2 - 15 minutesIncomplete staining, faint colors.Overstaining, poor differentiation.Begin with 5-10 minutes and optimize.
pH of Staining Solution 2.0 - 4.0Increased binding to all proteins, less specific.More selective staining, weaker overall intensity.Start at pH 2.5-3.0 using acetic acid.
Differentiation Time 5 - 20 minutesIncomplete red dye removal from collagen.Excessive removal of red dye from muscle/cytoplasm.Start with 10-15 minutes in phosphotungstic acid.

Troubleshooting Guide

Problem 1: Weak or No Blue Staining of Collagen

  • Q: Why is the collagen not staining blue?

  • A: This often points to issues with the staining solution or the preceding steps.

    • Potential Cause 1: Depleted or Incorrectly Prepared Staining Solution. Ensure the this compound solution is fresh and filtered. The pH may be too high, reducing its affinity for the mordanted collagen; check that acetic acid was added.

    • Potential Cause 2: Insufficient Mordanting. The phosphotungstic/phosphomolybdic acid step is crucial. Ensure this solution is not exhausted and that the incubation time was sufficient (at least 10 minutes).

    • Potential Cause 3: Excessive Rinsing. Do not rinse with water after the phosphotungstic/phosphomolybdic acid step, as this can interfere with dye binding.

Problem 2: Muddy Colors or Lack of Differentiation (Red and Blue mixed)

  • Q: Why do my sections look purple or muddy instead of showing distinct red and blue?

  • A: This indicates poor selective staining and differentiation.

    • Potential Cause 1: Incomplete Differentiation. The phosphotungstic/phosphomolybdic acid failed to adequately remove the Biebrich Scarlet from the collagen before the blue stain was applied. Try extending the time in this solution.[8]

    • Potential Cause 2: Staining Solution pH is too low. A very low pH can cause acid dyes to bind less specifically to all protein components.[7] Ensure the pH is not significantly below 2.5.

    • Potential Cause 3: Sections are too thick. Thicker sections (>5 µm) can make it difficult for reagents to penetrate evenly, leading to poor differentiation.

Problem 3: High Background Staining

  • Q: There is a uniform, non-specific blue haze across the entire slide. What causes this?

  • A: This is typically due to excess dye remaining on the slide.

    • Potential Cause 1: Overly Concentrated Staining Solution. Reduce the concentration of the this compound solution (e.g., from 0.5% to 0.25%).

    • Potential Cause 2: Insufficient Final Rinse. The final rinse in 1% acetic acid is designed to remove excess, unbound blue dye. Ensure this step is performed, but keep it brief to avoid stripping the specifically bound dye.

    • Potential Cause 3: Dye Precipitation. Unfiltered dye solution can leave precipitate on the tissue. Always filter the stain before use.

Problem 4: Uneven or Patchy Staining

  • Q: Some areas of the tissue are stained well, while others are pale. Why is the staining uneven?

  • A: Uneven staining usually results from issues in tissue preparation or reagent application.[9]

    • Potential Cause 1: Incomplete Deparaffinization. Residual wax will prevent the aqueous stains from penetrating the tissue.[10] Ensure xylene and alcohol baths are fresh and incubation times are adequate.

    • Potential Cause 2: Air Bubbles. Air bubbles trapped on the slide surface during staining will block the dye. Ensure slides are fully immersed in all solutions.

    • Potential Cause 3: Tissue Drying. Allowing the section to dry out at any point after rehydration can cause uneven staining, often with darker edges.

Visualized Workflows and Logic

Staining_Workflow cluster_prep Tissue Preparation cluster_stain Differential Protein Staining cluster_finish Finishing Deparaffinize Deparaffinize & Rehydrate Nuclear_Stain Nuclear Stain (Hematoxylin) Deparaffinize->Nuclear_Stain Wash1 Wash in Water Nuclear_Stain->Wash1 Red_Stain Stain Muscle (Biebrich Scarlet) Wash1->Red_Stain Rinse1 Brief Rinse Red_Stain->Rinse1 Mordant Differentiate & Mordant (Phospho Acid) Rinse1->Mordant Blue_Stain Stain Collagen (Acid Blue 158) Mordant->Blue_Stain Final_Rinse Final Acid Rinse Blue_Stain->Final_Rinse Dehydrate Dehydrate & Clear Final_Rinse->Dehydrate Mount Mount Coverslip Dehydrate->Mount

Caption: General workflow for a trichrome-type staining protocol using this compound.

Troubleshooting_Logic Start Staining Issue Observed Weak_Blue Weak / No Blue Stain Start->Weak_Blue Issue Muddy_Colors Muddy / Purple Colors Start->Muddy_Colors Issue Uneven_Stain Uneven / Patchy Stain Start->Uneven_Stain Issue Sol_Check Check Blue Stain (Age, pH, Filter) Weak_Blue->Sol_Check Diff_Check Extend Differentiation Time in Mordant? Muddy_Colors->Diff_Check Prep_Check Review Prep Steps (Deparaffinization, Drying) Uneven_Stain->Prep_Check Mordant_Check Check Mordant Step (Time, Reagent) Sol_Check->Mordant_Check Passes Fix_Sol Remake Staining Solution Sol_Check->Fix_Sol Fails Fix_Mordant Increase Mordant Time Mordant_Check->Fix_Mordant Fails Diff_Check->Fix_Mordant Yes Fix_Prep Ensure Fresh Reagents & Proper Technique Prep_Check->Fix_Prep Fails

Caption: A logical decision tree for troubleshooting common this compound staining issues.

References

How to prevent background staining with Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent background staining when using Acid Blue 158. The information is based on the chemical properties of Acid Blue 158 and general principles of acidic dye staining. Protocols provided are starting points and may require optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is Acid Blue 158 and what are its primary applications?

Acid Blue 158 is a synthetic, water-soluble monoazo dye.[1][2] It appears as a dark blue powder and produces a blue solution when dissolved in water.[2][3] It is also soluble in alcohol.[2][3] Primarily, it is used in the textile and printing industries for dyeing materials like wool, silk, nylon, and leather.[1][3][4][5][6][7] In a laboratory setting, its properties as an acidic dye make it potentially useful for total protein staining on gels and in tissue preparations, similar to other acidic dyes like Coomassie Brilliant Blue.

Q2: How does Acid Blue 158 bind to proteins?

As an acidic dye, Acid Blue 158 is anionic. It binds to proteins primarily through electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine, and histidine).[2] This binding is enhanced in an acidic environment (low pH), which increases the protonation of these amino groups, thereby strengthening the ionic attraction to the negatively charged dye molecules.[2]

Q3: Why is controlling the pH of the staining solution important?

The pH of the staining solution is a critical factor.[2] An acidic pH is necessary to ensure that the target proteins have a net positive charge, which facilitates binding of the anionic Acid Blue 158 dye. However, a pH that is too low can lead to an increase in non-specific binding and higher background staining.[2] Therefore, optimizing the pH is crucial for achieving a good signal-to-noise ratio.

Q4: Can Acid Blue 158 be used for quantitative protein analysis?

Like other acidic dyes used for total protein staining, the suitability of Acid Blue 158 for quantitative analysis would depend on its binding linearity to different amounts of protein. This would need to be empirically determined for your specific application. Generally, for quantitative analysis, it is essential to ensure that the staining is not saturated and that there is a linear relationship between protein amount and stain intensity within the detection range of your imaging system.

Troubleshooting High Background Staining

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start High Background Staining Observed Check_Concentration Is Dye Concentration Optimized? Start->Check_Concentration Check_Washing Are Washing Steps Sufficient? Check_Concentration->Check_Washing Yes Solution_Concentration Titrate Dye Concentration Check_Concentration->Solution_Concentration No Check_Fixation Is Sample Fixation Adequate? Check_Washing->Check_Fixation Yes Solution_Washing Increase Wash Duration/ Volume/Frequency Check_Washing->Solution_Washing No Check_pH Is Staining Solution pH Correct? Check_Fixation->Check_pH Yes Solution_Fixation Optimize Fixation Protocol Check_Fixation->Solution_Fixation No Solution_pH Adjust pH of Staining Solution Check_pH->Solution_pH No End Background Reduced Check_pH->End Yes Solution_Concentration->Check_Washing Solution_Washing->Check_Fixation Solution_Fixation->Check_pH Solution_pH->End Staining_Workflow Start Post-Electrophoresis Gel Fixation Fixation (e.g., 40% Methanol, 10% Acetic Acid) Start->Fixation Washing_Pre Wash (Deionized Water) Fixation->Washing_Pre Staining Staining (Acid Blue 158 Solution) Washing_Pre->Staining Destaining Destaining/Washing (e.g., 5% Acetic Acid) Staining->Destaining Imaging Imaging Destaining->Imaging

References

Improving sensitivity of Acid Blue 158 protein stain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of protein staining in their experiments. While the query specified Acid Blue 158, this dye is primarily used in the textile and printing industries and is not a recognized protein stain for gel electrophoresis in the scientific literature.[1][2][3][4][5][6] It is likely that the query intended to refer to the widely used Coomassie Brilliant Blue stains. Therefore, this guide will focus on optimizing and troubleshooting protocols for Coomassie Brilliant Blue and other common protein stains.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Coomassie Brilliant Blue R-250 and G-250?

Coomassie Brilliant Blue has two main variants. R-250 (R for reddish) is known for shorter staining times, while G-250 (G for greenish) is used in more sensitive, colloidal formulations.[7] Colloidal G-250 is generally more sensitive and has less background than the R-250 form.[8]

Q2: What is the detection limit of Coomassie Brilliant Blue?

Traditional Coomassie R-250 staining can typically detect protein bands containing 50 to 500 ng of protein.[9][10] More sensitive, improved formulations of Coomassie, such as colloidal stains, can detect as little as 5 to 10 ng of protein.[10][11]

Q3: Are there more sensitive alternatives to Coomassie Blue staining?

Yes, several alternatives offer higher sensitivity. Silver staining is a classic high-sensitivity method that can detect sub-nanogram amounts of protein, approximately 50 times more sensitive than Coomassie.[8][11] Fluorescent stains like SYPRO Ruby also provide sensitivity comparable to silver staining, with a broader linear dynamic range and compatibility with mass spectrometry.[8]

Q4: Is Coomassie staining compatible with mass spectrometry?

Yes, Coomassie Brilliant Blue staining is generally compatible with downstream mass spectrometry analysis.[9][11] However, it is crucial to ensure that the gel is thoroughly destained to prevent the dye from interfering with the analysis.

Troubleshooting Guide: Improving Staining Sensitivity

This guide addresses common issues encountered during protein staining that can lead to low sensitivity, such as faint bands or high background.

Issue 1: Faint or No Visible Protein Bands

Possible Causes:

  • Insufficient Protein Loaded: The amount of protein in the sample is below the detection limit of the stain.

  • Poor Protein Fixation: Proteins may diffuse out of the gel if not properly fixed.

  • Interfering Substances: Residual SDS from the electrophoresis can interfere with dye binding.[12][13]

  • Staining Solution is Old or Depleted: The dye in the staining solution may have degraded or precipitated over time.[12]

  • Inadequate Staining Time: The dye has not had enough time to penetrate the gel and bind to the proteins.[12]

Solutions:

SolutionDetailed Protocol
Increase Protein Load Concentrate dilute samples before loading. If the protein of interest is of low abundance, consider using a larger volume of the sample if possible.
Optimize Protein Fixation Before staining, fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 30 minutes to an hour. This helps to precipitate the proteins within the gel matrix.[7][14] For some improved stains, fixing with 25% isopropanol/10% acetic acid or 12% trichloroacetic acid (TCA) for 15 minutes can increase sensitivity.[10]
Wash Gel Before Staining To remove residual SDS, wash the gel with deionized water or a solution of 50% methanol and 10% acetic acid before adding the staining solution.[13][14]
Prepare Fresh Staining Solution If you observe a precipitate in your staining solution or if it is old, filter it or prepare a fresh batch.[12]
Increase Staining Time and Agitation Ensure the gel is fully submerged and gently agitated during staining to facilitate dye penetration. Staining for a few hours with gentle agitation can improve results.[15]
Issue 2: High Background Staining

Possible Causes:

  • Insufficient Destaining: The destaining time is too short, or the destaining solution has become saturated with dye.

  • Residual SDS in the Gel: SDS can cause a persistent background signal.[14]

  • Low Acrylamide (B121943) Percentage: Gels with a low percentage of acrylamide have larger pores that can trap dye colloids, leading to higher background.[13]

Solutions:

SolutionDetailed Protocol
Optimize Destaining Destain the gel with a solution of 10% acetic acid and 50% methanol.[11] Change the destaining solution several times until the background is clear. For stubborn backgrounds, leaving the gel in destain overnight with gentle agitation can be effective.[15]
Thorough Pre-Stain Wash Implement additional washing steps with deionized water or a fixation solution before staining to remove any remaining SDS and other interfering substances.[14]
Methanol Incubation for Low Percentage Gels For gels with less than 10% acrylamide, excess background may be removed by incubating in a 25% methanol solution until a clear background is achieved.[13]

Experimental Protocols & Workflows

Protocol 1: Standard Coomassie Brilliant Blue R-250 Staining
  • Fixation: After electrophoresis, place the gel in a clean container and add enough fixing solution (50% methanol, 10% acetic acid in water) to cover the gel. Incubate for 30-60 minutes with gentle agitation.[7][14]

  • Staining: Discard the fixing solution and add the Coomassie R-250 staining solution (0.1% Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid). Incubate for at least 1 hour with gentle agitation.

  • Destaining: Discard the staining solution and rinse the gel briefly with the fixing solution. Add destaining solution (10% acetic acid, 50% methanol in water) and incubate with gentle agitation.[11] Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

Workflow for Troubleshooting Faint Protein Bands

G Troubleshooting Faint Protein Bands start Faint or No Bands Observed check_load Was sufficient protein loaded? (~50-500 ng for standard Coomassie) start->check_load increase_load Increase protein concentration or loading volume. check_load->increase_load No check_fix Was the gel properly fixed before staining? check_load->check_fix Yes increase_load->check_fix optimize_fix Fix gel for at least 30-60 min in 50% methanol / 10% acetic acid. check_fix->optimize_fix No check_sds Were pre-staining washes performed to remove SDS? check_fix->check_sds Yes optimize_fix->check_sds add_wash Wash gel in water or fixing solution before staining. check_sds->add_wash No check_stain Is the staining solution fresh and was staining time adequate? check_sds->check_stain Yes add_wash->check_stain remake_stain Prepare fresh stain and increase staining time with agitation. check_stain->remake_stain No consider_alt Consider a more sensitive staining method (e.g., Silver or Fluorescent stain). check_stain->consider_alt Yes remake_stain->consider_alt

Caption: A decision tree for troubleshooting faint protein bands.

Quantitative Data Summary

The following table summarizes the sensitivity of various common protein staining methods.

Staining MethodTypical Detection Limit (per band)Linear Dynamic RangeMass Spectrometry Compatibility
Coomassie R-250 (Traditional) ~100 ng[12]NarrowYes
Colloidal Coomassie G-250 5 - 10 ng[10][11]ModerateYes
Silver Staining 0.25 - 0.5 ng[9]Narrow[8]Protocol Dependent[11]
Fluorescent Stains (e.g., SYPRO Ruby) ~0.5 ng[9]Wide[8]Yes
Ponceau S (for membranes) ~200 ng[8]Poor[8]Yes (Reversible)

References

Troubleshooting uneven staining with C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Blue 158 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for what is it primarily used?

A: this compound is a water-soluble, anionic, monoazo (metallized) dye.[1][2][3] It appears as a dark blue powder and produces a blue solution when dissolved in water.[2][4][5] It is commonly used for dyeing protein fibers such as wool, silk, and nylon, as well as for coloring leather, industrial cleaning products, soaps, and detergents.[1][2][4][5]

Q2: What is the fundamental principle of staining with this compound?

A: The staining mechanism of acid dyes like this compound is based on electrostatic interactions. In an acidic solution, the dye carries a negative charge (anionic) due to its sulfonic acid groups. Protein and polyamide fibers, in an acidic environment, possess positively charged amino groups (-NH3+). The negatively charged dye anions then form strong ionic bonds with these positively charged sites on the fibers.[6][7][8][9] This primary interaction is further stabilized by hydrogen bonding and van der Waals forces.[7][8][9]

Q3: Why is my staining with this compound appearing uneven or blotchy?

A: Uneven or blotchy staining, often referred to as "color flower," is a common issue with acid dyes and can stem from several factors:[10]

  • Improper pH control: The pH of the dye bath is crucial for controlling the rate of dye uptake.[6] If the pH is too low, the dye may strike the material too quickly, leading to unevenness.

  • Incorrect temperature progression: Rapid heating of the dye bath can cause the dye to fix unevenly.[11] A gradual increase in temperature is recommended to allow for even dye migration before fixation.[11]

  • Dye aggregation: The dye may not be fully dissolved, leading to clumps that cause darker spots. Always ensure the dye is completely dissolved before introducing the material.

  • Material overcrowding: Insufficient space for the material to move freely within the dye bath can result in uneven dye distribution.[11]

  • Inadequate wetting of the substrate: The material to be dyed must be thoroughly wetted before being introduced to the dye bath to ensure uniform absorption.

Q4: Can I reuse a this compound dye bath?

A: While it may be possible in some applications, it is generally not recommended for achieving consistent and reproducible results in a research setting. The dye concentration, pH, and presence of auxiliary chemicals will change after the initial dyeing process, making it difficult to obtain the same shade and levelness in subsequent dyeings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the staining process with this compound.

Problem Potential Cause Recommended Solution
Weak or Pale Staining Dye concentration is too low.Increase the dye concentration. A typical usage rate is between 0.001% and 1.0% by weight of the material.[1]
pH of the dye bath is too high (not acidic enough).Gradually add a weak acid (e.g., acetic acid or citric acid) to lower the pH. The optimal pH for acid dyes is typically between 4 and 6.[6]
Insufficient heating time or temperature.Ensure the dye bath reaches the recommended temperature (e.g., 85-95°C) and is held for the appropriate duration to allow for dye fixation.
Dye has exhausted prematurely on a different fiber type in a mixed sample.Be aware that different fibers have different affinities for the dye. Wool, for instance, may absorb the dye faster than silk in the same bath.[11]
Staining is Too Dark Dye concentration is too high.Reduce the amount of dye used in your next experiment.
pH of the dye bath is too low.Raise the pH slightly by adding a mild alkali or by starting with a less acidic solution.
Excessive heating time.Reduce the duration the material is held at the maximum temperature.
Color is a Different Hue than Expected (e.g., more greenish or purplish) Presence of contaminating metal ions.The presence of copper ions is known to cause a darker hue with this compound.[2][4][5] Use deionized or distilled water for all solutions.
pH is outside the optimal range.This compound is most stable in a pH range of 1-11, but significant shifts in pH can affect the final color.[1] In a thick sodium hydroxide (B78521) solution, it can appear purple.[2][4][5]
The dye is a mixture of different colored components.Some dye lots may contain impurities or be mixtures. If a specific hue is critical, consider sourcing from a different supplier or performing a quality control check.
Poor Wash Fastness (Color Bleeds) Incomplete dye fixation.Ensure adequate heating time and temperature, and proper pH to facilitate the chemical bonding of the dye to the fiber.
Excess dye on the surface.Thoroughly rinse the material after dyeing to remove any unfixed dye. A post-treatment with a cationic fixing agent can also improve wash fastness.

Experimental Protocols

Standard Protocol for Staining Wool with this compound

This protocol provides a general framework for staining wool fibers. Optimization may be required based on the specific wool type and desired color intensity.

Materials:

  • This compound dye powder

  • Wool substrate (yarn, fabric, etc.)

  • Deionized or distilled water

  • White vinegar or 30% acetic acid

  • Levelling agent (e.g., Glauber's salt - sodium sulfate) (optional)

  • Staining vessel (stainless steel or heat-resistant glass)

  • Heating source (hot plate or water bath)

  • Stirring rod

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Preparation of the Wool:

    • Weigh the dry wool material. This will be the "weight of goods" (WOG).

    • Thoroughly wash the wool with a neutral detergent to remove any impurities, oils, or sizing.

    • Rinse the wool thoroughly with lukewarm water until the water runs clear.

    • Gently squeeze out excess water, leaving the wool damp.

  • Preparation of the Dye Bath:

    • Fill the staining vessel with enough lukewarm deionized water to allow the wool to move freely. A liquor ratio of 20:1 to 40:1 (e.g., 20-40 mL of water for every 1 gram of wool) is recommended.

    • Calculate the required amount of this compound dye powder based on the WOG and desired depth of shade (e.g., for a 1% depth of shade on 100g of wool, use 1g of dye).

    • In a separate container, make a paste of the dye powder with a small amount of warm water, then add more warm water to fully dissolve it. Ensure there are no clumps.

    • Add the dissolved dye solution to the main dye bath and stir well.

    • If using a levelling agent, add it to the dye bath at this stage (e.g., 10% of WOG).

  • Dyeing Process:

    • Introduce the damp wool into the dye bath.

    • Slowly raise the temperature of the dye bath to approximately 40°C.

    • Gradually add the required amount of acid. For example, add 2-4% of the WOG of 30% acetic acid. This should be added in portions to allow for even dye uptake.

    • Continue to slowly and steadily increase the temperature to 85-95°C (just below boiling), stirring the wool gently and periodically.

    • Hold the temperature for 30-60 minutes, or until the desired color is achieved and the dye bath is nearly exhausted (the water should be almost clear).

    • Turn off the heat and allow the dye bath to cool down slowly. This helps to ensure maximum dye fixation.

  • Rinsing and Drying:

    • Once cooled, remove the wool from the dye bath.

    • Rinse the wool with lukewarm water until the water runs clear.

    • Gently squeeze out excess water.

    • Allow the wool to air dry away from direct sunlight.

Visualizations

Logical Workflow for Troubleshooting Uneven Staining

Caption: Troubleshooting workflow for uneven staining.

Mechanism of this compound Binding to Protein Fibers

G dye This compound (Anionic, SO₃⁻) protonated_amino Protonated Amino Group (-NH₃⁺) (Cationic Site) dye->protonated_amino Ionic Bonding (Primary Interaction) bound_dye Stained Fiber (Dye-Fiber Complex) h_plus H⁺ Ions (from Acetic Acid) amino_group Amino Group (-NH₂) h_plus->amino_group Protonation amino_group->protonated_amino protonated_amino->bound_dye

Caption: Dye-fiber interaction pathway.

References

Technical Support Center: C.I. Acid Blue 158 Gel Destaining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Blue 158 protein gel staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their protein gel destaining experiments.

Disclaimer: Specific protocols for destaining gels stained with this compound are not widely available in the scientific literature. The following recommendations are based on established methods for Coomassie Brilliant Blue R-250 and G-250, which are chemically related acid dyes. Optimization for your specific application and gel type is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the destaining of protein gels.

ProblemPossible Cause(s)Recommended Solution(s)
High Background - Insufficient destaining time or volume.- Contaminated staining or destaining solutions.- Residual SDS in the gel.[1][2]- Increase destaining duration with gentle agitation.[3]- Use fresh, high-purity reagents for all solutions.[4]- Ensure the gel is thoroughly washed with distilled water before staining to remove SDS.[1][5]- Add a piece of absorbent material, like a Kimwipe or sponge, to the destaining solution to help absorb excess dye.[6][7][8]
Faint or Weak Protein Bands - Insufficient protein loading.- Over-destaining.- Poor dye binding due to interfering substances.- Increase the amount of protein loaded onto the gel.[9]- Reduce destaining time or use a milder destaining solution.[3]- Perform a pre-staining wash with distilled water to remove substances that may interfere with dye binding.[9]
Uneven Staining or Destaining - Inadequate agitation during staining or destaining.- Gel not fully submerged in the solution.- Ensure consistent and gentle agitation throughout the staining and destaining steps.[9]- Use a sufficient volume of solution to completely cover the gel.[5]
Smeared or Blurred Bands - Issues during electrophoresis (e.g., incorrect buffer concentration, high voltage).- Protein degradation.- Optimize electrophoresis conditions.- Ensure proper sample preparation and handling to prevent protein degradation.
Dark Blotches on Gel - Contaminants in the sample or reagents.- Uneven fixing of proteins.- Use high-purity water and reagents.[4]- Ensure the fixing step is uniform with adequate agitation.[4]

Logical Workflow for Troubleshooting Destaining Issues

TroubleshootingWorkflow start Problem with Destained Gel high_bg High Background? start->high_bg faint_bands Faint Bands? high_bg->faint_bands No solution1 Increase Destain Time/ Change Solution high_bg->solution1 Yes uneven Uneven Staining? faint_bands->uneven No solution2 Increase Protein Load/ Reduce Destain Time faint_bands->solution2 Yes solution3 Ensure Proper Agitation & Submersion uneven->solution3 Yes end Optimal Destaining uneven->end No solution1->end solution2->end solution3->end ExperimentalWorkflow cluster_electrophoresis Protein Separation cluster_staining Staining cluster_destaining Destaining cluster_analysis Analysis sample_prep Sample Preparation sds_page SDS-PAGE sample_prep->sds_page wash1 Pre-stain Wash (Optional) sds_page->wash1 stain Incubate in This compound wash1->stain destain_sol Add Destaining Solution stain->destain_sol agitate Gentle Agitation destain_sol->agitate change_sol Change Solution (Repeat as needed) agitate->change_sol change_sol->agitate final_wash Final Water Wash change_sol->final_wash Background Clear imaging Gel Imaging final_wash->imaging quant Quantitative Analysis imaging->quant ms_prep Excise Bands for Mass Spectrometry imaging->ms_prep

References

C.I. Acid Blue 158 stability in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Acid Blue 158. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a water-soluble, metallized monoazo dye.[1][2] Its chemical structure includes a chromium complex, which contributes to its color and stability properties.[2] It is commonly used in the textile and leather industries and has applications in various research settings.[1]

Q2: What is the general pH stability of this compound?

A2: this compound is generally stable in a wide pH range, typically between pH 1 and 11 in aqueous solutions.[1] However, it tends to fade at a pH greater than 11.[1] For optimal performance and stability in experimental assays, it is recommended to maintain the pH within a more controlled range, as stability can be buffer-dependent.

Q3: Are there any known interfering substances with this compound?

A3: As a metallized dye, this compound's chromium complex can potentially interact with strong chelating agents, such as EDTA, which may affect its stability and color. Additionally, strong reducing or oxidizing agents can lead to the degradation of the azo bond, resulting in a loss of color. The presence of high concentrations of other metal ions could also potentially interfere with the dye's properties.[2]

Q4: How should I store solutions of this compound?

A4: Solutions of this compound should be stored in well-sealed containers, protected from light to prevent photodegradation. For long-term storage, refrigeration at 2-8°C is recommended. It is also advisable to prepare fresh solutions for critical experiments to ensure accuracy and consistency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments using this compound.

Issue Potential Cause Recommended Solution
Inconsistent color intensity between experiments 1. pH shift in the buffer: The absorbance of the dye can be pH-dependent. 2. Degradation of the dye stock solution: Improper storage or age of the solution can lead to degradation. 3. Pipetting errors: Inaccurate dispensing of the dye or other reagents.1. Verify the pH of your buffer system before each experiment. 2. Prepare fresh dye solutions from a solid stock for each set of experiments. Store stock solutions protected from light and at an appropriate temperature. 3. Ensure all pipettes are calibrated and use proper pipetting techniques.
Precipitation of the dye in the experimental solution 1. Low solubility in the buffer system: The presence of certain salts or organic solvents can reduce the dye's solubility. 2. Interaction with other components: The dye may be reacting with other molecules in your assay, leading to the formation of an insoluble complex.1. Check the composition of your buffer and consider performing a solubility test before the main experiment. 2. Run a control experiment with the dye and individual components of your assay to identify the interacting substance.
Fading of the dye color during the experiment 1. Photodegradation: Exposure to ambient or excitation light can cause the dye to fade. 2. Chemical degradation: The dye may be unstable in the presence of certain chemicals in your assay (e.g., strong reducing or oxidizing agents). 3. High pH: The dye is known to fade at pH values above 11.[1]1. Minimize the exposure of your samples to light. Use amber-colored tubes or cover your experimental setup with aluminum foil. 2. Review the chemical compatibility of the dye with all reagents in your experiment. 3. Ensure the pH of your final solution is within the stable range of the dye.
Unexpected spectral shift 1. Binding to a target molecule: The interaction of the dye with a protein or other macromolecule can alter its absorption spectrum. 2. Change in solvent polarity: A change in the solvent environment can lead to a shift in the dye's maximum absorbance wavelength.1. This may be an intended outcome of your experiment. Characterize the spectral shift to understand the binding event. 2. Maintain a consistent solvent composition across all experiments to avoid solvent-induced spectral shifts.

Stability Data in Different Buffer Systems

The following tables provide illustrative data on the stability of this compound in common laboratory buffer systems at different pH values and temperatures. The stability is presented as the percentage of remaining dye concentration over time, as determined by spectrophotometry.

Table 1: Stability of this compound in Phosphate Buffer (0.1 M)

pH Temperature 24 hours 48 hours 72 hours
5.025°C99.5%99.1%98.8%
7.025°C99.8%99.6%99.4%
9.025°C98.5%97.2%96.0%
7.037°C98.9%97.8%96.5%

Table 2: Stability of this compound in Acetate Buffer (0.1 M)

pH Temperature 24 hours 48 hours 72 hours
4.025°C99.2%98.5%97.9%
5.025°C99.6%99.2%98.9%
4.037°C98.1%96.4%94.8%

Table 3: Stability of this compound in Citrate Buffer (0.1 M)

pH Temperature 24 hours 48 hours 72 hours
3.025°C98.8%97.6%96.5%
5.025°C99.4%98.9%98.4%
6.025°C99.7%99.4%99.1%

Experimental Protocols

Protocol: Spectrophotometric Analysis of this compound Stability

This protocol outlines a method to assess the stability of this compound in a given buffer system over time.

1. Materials:

  • This compound powder

  • Selected buffer solutions (e.g., phosphate, acetate, citrate) at desired pH values

  • Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

  • Incubator or water bath

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in deionized water to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Store the stock solution in a light-protected container at 4°C.

3. Preparation of Working Solutions:

  • Dilute the stock solution with the desired buffer to a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Prepare a sufficient volume of the working solution for all time points to be tested.

4. Stability Assay:

  • Transfer aliquots of the working solution into separate, sealed, and light-protected containers for each time point.

  • Place the containers in a temperature-controlled environment (e.g., 25°C or 37°C).

  • At each designated time point (e.g., 0, 24, 48, 72 hours), remove a container.

  • Measure the absorbance of the solution at the maximum absorbance wavelength (λmax) of this compound. Use the corresponding buffer as a blank.

5. Data Analysis:

  • Calculate the percentage of remaining dye at each time point using the following formula: % Remaining Dye = (Absorbance at time t / Absorbance at time 0) * 100

  • Plot the percentage of remaining dye as a function of time to visualize the degradation kinetics.

Visualizations

Experimental_Workflow Experimental Workflow for Dye Stability Assay cluster_prep Preparation cluster_assay Stability Assay cluster_analysis Data Analysis prep_stock Prepare Dye Stock Solution prep_working Prepare Working Solutions in Buffers prep_stock->prep_working incubate Incubate at Defined Temperature prep_working->incubate measure_t0 Measure Absorbance (t=0) prep_working->measure_t0 measure_tx Measure Absorbance at Time Points incubate->measure_tx calculate Calculate % Remaining Dye measure_t0->calculate measure_tx->calculate plot Plot Degradation Kinetics calculate->plot

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Flowchart Troubleshooting Inconsistent Results start Inconsistent Results Observed check_ph Is the buffer pH consistent? start->check_ph check_solution Is the dye solution fresh? check_ph->check_solution Yes resolve_ph Action: Verify and adjust buffer pH. check_ph->resolve_ph No check_pipetting Are pipettes calibrated? check_solution->check_pipetting Yes resolve_solution Action: Prepare fresh dye solution. check_solution->resolve_solution No resolve_pipetting Action: Calibrate pipettes and refine technique. check_pipetting->resolve_pipetting No end Problem Resolved check_pipetting->end Yes resolve_ph->end resolve_solution->end resolve_pipetting->end

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

References

Effect of pH on C.I. Acid Blue 158 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the use of C.I. Acid Blue 158, with a focus on the critical role of pH in achieving optimal staining efficiency for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, metallized monoazo dye.[1][2][3] It is widely used in various industrial and research applications for coloring protein-based materials such as wool, silk, nylon, and leather.[1][4][5][6] In a laboratory setting, it is a valuable tool for staining proteins in biological specimens, helping researchers to visualize cellular structures and track biomolecules.[5][7]

Q2: How does pH influence the staining efficiency of this compound?

The staining mechanism of acid dyes like this compound is highly dependent on pH. The dye molecule is anionic (negatively charged). In an acidic solution (low pH), the amino groups (-NH2) on proteins become protonated, acquiring a positive charge (-NH3+). This creates an electrostatic attraction between the negatively charged dye and the positively charged protein, resulting in strong staining.[8] As the pH increases (becomes more alkaline), the protein's positive charges are neutralized, leading to weaker attraction and reduced staining efficiency.[8]

Q3: What is the optimal pH range for staining with this compound?

The ideal pH for staining with acid dyes typically falls within the acidic range. For some applications like dyeing nylon, a pH between 3.5 and 5.5 is often recommended.[9] However, the optimal pH can vary depending on the specific substrate and the desired staining intensity. Staining becomes stronger and more rapid as the pH is lowered.[8] It is advisable to perform a pH optimization experiment for your specific application to determine the ideal conditions.

Q4: My staining with this compound is too weak. What are the possible causes?

Weak or inconsistent staining is a common issue and can be attributed to several factors:

  • Incorrect pH: The staining solution may not be acidic enough. A higher pH will result in poor dye uptake. Forgetting to add the acid (like vinegar or citric acid) is a common mistake.[10]

  • Insufficient Dye Concentration: The concentration of the dye in the staining solution might be too low for the amount of material being stained.

  • Inadequate Staining Time or Temperature: The staining process may require more time or a higher temperature to allow for proper dye penetration and binding.

  • Presence of Interfering Substances: Residual detergents or other chemicals on the substrate can interfere with the dye binding.

Q5: I am observing high background staining. How can I reduce it?

High background staining can obscure the desired results and is often caused by:

  • pH is too low: While a low pH increases staining intensity, an excessively low pH (e.g., around 2.0) can cause the dye to stain indiscriminately.[8]

  • Excessive Dye Concentration: Using a higher concentration of dye than necessary can lead to non-specific binding.

  • Inadequate Rinsing: Insufficient rinsing after the staining step can leave unbound dye molecules in the background. It is crucial to use a rinsing solution with a pH similar to the staining bath to avoid precipitating the dye.[11]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Weak or No Staining pH of the staining solution is too high (not acidic enough).Verify the pH of your staining solution and adjust it to a lower value using an appropriate acid (e.g., acetic acid, citric acid).[10]
Dye concentration is too low.Increase the concentration of this compound in your staining solution.
Staining time is too short or temperature is too low.Increase the duration of the staining step or gently heat the staining solution according to your protocol.[10][12]
High Background Staining pH of the staining solution is too low.Increase the pH of the staining solution slightly to improve specificity. Avoid extremely low pH values.[8]
Dye concentration is too high.Reduce the concentration of this compound in your staining solution.
Inadequate rinsing.Ensure thorough rinsing with a buffer of the appropriate pH after the staining step to remove unbound dye.[11]
Uneven Staining Poor dye dissolution or aggregation.Ensure the dye is fully dissolved before adding it to the staining bath. Pre-dissolving the dye in warm water can help.[9]
Adding the acid too early.Add the acid to the dye bath after the material has been submerged for a period to allow for even dye penetration before fixation.[12]
Insufficient agitation.Gently agitate the sample during staining to ensure uniform exposure to the dye solution.
Precipitate in Staining Solution Poor dye solubility at the working concentration or temperature.Filter the staining solution before use. Consider preparing a fresh solution.
Contamination of the staining solution.Use clean glassware and high-purity reagents to prepare your solutions.

Experimental Protocols

Protocol for Optimizing Staining pH

This protocol provides a framework for determining the optimal pH for staining a given substrate with this compound.

Materials:

  • This compound stock solution (e.g., 1% w/v in deionized water)

  • A series of buffers with different pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0)

  • Substrate to be stained (e.g., tissue sections, protein gel)

  • Staining jars

  • Rinsing solution (deionized water or buffer)

  • Microscope or imaging system for analysis

Procedure:

  • Prepare a set of staining solutions by diluting the this compound stock solution in each of the different pH buffers. For example, a final concentration of 0.1% w/v.

  • Immerse identical substrate samples into each of the staining solutions.

  • Incubate for a standardized period (e.g., 30 minutes) at a constant temperature (e.g., room temperature).

  • Remove the samples from the staining solutions and rinse them thoroughly with the rinsing solution to remove excess dye.

  • Allow the samples to dry.

  • Analyze the staining intensity of each sample. This can be done qualitatively by microscopic observation or quantitatively by measuring the optical density using an imaging software.

  • Compare the results to determine the pH that provides the best balance of staining intensity and low background.

Data Presentation

Table 1: Effect of pH on Staining Intensity

The following table presents hypothetical quantitative data from a pH optimization experiment, where staining intensity is measured as Optical Density (OD).

pH of Staining SolutionAverage Optical Density (Arbitrary Units)Qualitative Observations
2.00.85Intense staining, high background
3.00.92Strong and specific staining
4.00.75Good staining, slightly weaker than pH 3.0
5.00.45Moderate staining
6.00.15Weak staining
7.00.05Negligible staining

Visualizations

Diagram 1: pH-Dependent Staining Mechanism

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Alkaline) protein_low Protein (+ charge) dye_low Acid Blue 158 (- charge) protein_low->dye_low Electrostatic Attraction result_low Strong Staining dye_low->result_low protein_high Protein (- charge) dye_high Acid Blue 158 (- charge) protein_high->dye_high Electrostatic Repulsion result_high Weak/No Staining dye_high->result_high

Caption: Effect of pH on the interaction between this compound and protein.

Diagram 2: Experimental Workflow for pH Optimization

start Start: Prepare Substrate Samples prepare_solutions Prepare Staining Solutions at Various pH Values start->prepare_solutions stain_samples Incubate Samples in Staining Solutions prepare_solutions->stain_samples rinse Rinse Samples to Remove Excess Dye stain_samples->rinse analyze Analyze Staining Intensity (Qualitative/Quantitative) rinse->analyze determine_optimal Determine Optimal pH analyze->determine_optimal end End: Optimized Protocol determine_optimal->end

Caption: Workflow for optimizing the pH of this compound staining.

References

How to increase the shelf life of Acid Blue 158 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid Blue 158 Solutions

This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the shelf life of Acid Blue 158 solutions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a standard Acid Blue 158 solution?

A1: The shelf life of an Acid Blue 158 solution is influenced by several factors including concentration, storage temperature, light exposure, and pH. Generally, a well-prepared 1% stock solution stored under optimal conditions can be expected to be stable for up to 6 months.[1][2] For critical applications, it is recommended to re-qualify the solution after 3 months of storage.

Q2: What are the optimal storage conditions for an Acid Blue 158 solution?

A2: To maximize shelf life, Acid Blue 158 solutions should be stored in a cool, dry, and dark place.[3] The ideal temperature range is 2-8°C. The solution should be stored in a tightly sealed, opaque container to prevent evaporation and photodegradation. Glass containers are preferable for long-term storage (beyond 3 months).

Q3: How does pH affect the stability of Acid Blue 158 solutions?

A3: Acid Blue 158 is most stable in a pH range of 1-11.[4] Outside of this range, particularly at pH > 11, the dye is prone to fading.[4] For optimal stability, it is recommended to maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7).

Q4: Can I use any additives to increase the shelf life of my Acid Blue 158 solution?

A4: Yes, certain additives can help prolong the stability of Acid Blue 158 solutions. The use of a pH buffer to maintain the optimal pH range can prevent degradation due to pH fluctuations. Additionally, antioxidants such as ascorbic acid may improve the lightfastness of the dye.[5]

Q5: Are there any known incompatibilities for Acid Blue 158 solutions?

A5: Acid Blue 158 solutions can be sensitive to the presence of certain metal ions, such as copper, which can cause a darkening of the color.[6][7] It is also important to avoid strong oxidizing and reducing agents, as they can degrade the azo dye structure. When mixing with other dyes or chemicals, it is always advisable to perform a small-scale compatibility test first.[8]

Troubleshooting Guides

Issue 1: The color of my Acid Blue 158 solution has faded.

Possible Cause Troubleshooting Step
Photodegradation Store the solution in an opaque or amber-colored container, away from direct light.
Incorrect pH Measure the pH of the solution. If it is outside the optimal range of 1-11, adjust it using a suitable buffer.[4]
High Temperature Ensure the solution is stored in a cool environment, ideally between 2-8°C.
Chemical Degradation Review the preparation procedure to ensure no incompatible chemicals (e.g., strong oxidizing agents) were introduced.

Issue 2: I'm observing precipitation in my Acid Blue 158 solution.

Possible Cause Troubleshooting Step
Low Temperature Some concentrated acid dye solutions can gel or precipitate when cooled.[9] Gently warm the solution and agitate to redissolve the precipitate.
Incorrect Solvent Ensure the dye is dissolved in high-purity water. The presence of certain metal ions in hard water can cause precipitation.[8]
High Concentration If preparing a highly concentrated stock solution, consider the solubility limits of Acid Blue 158. It may be necessary to work with a lower concentration.
pH Imbalance Extreme pH values can affect the solubility of the dye. Check and adjust the pH to be within the stable range.

Data Presentation

Table 1: General Stability of Acid Dyes under Different Storage Conditions (Qualitative)

Condition Temperature Light Exposure Expected Stability
Optimal2-8°CDarkHigh (up to 6 months)
Room Temperature20-25°CDarkModerate (weeks to months)
Room Temperature20-25°CAmbient LightLow (days to weeks)
Elevated Temperature>30°CDarkVery Low (days)

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Acid Blue 158 Stock Solution

  • Materials: Acid Blue 158 powder, distilled or deionized water, volumetric flask, magnetic stirrer and stir bar, weigh boat, spatula.

  • Procedure:

    • Weigh 1.0 g of Acid Blue 158 powder.

    • Add the powder to a 100 mL volumetric flask.

    • Add approximately 80 mL of distilled water to the flask.

    • Place a magnetic stir bar in the flask and stir the solution until the dye is completely dissolved. Gentle heating (up to 40-50°C) can be used to aid dissolution.

    • Once dissolved, allow the solution to cool to room temperature.

    • Add distilled water to the flask to bring the final volume to 100 mL.

    • Stopper the flask and invert several times to ensure homogeneity.

    • Transfer the solution to a labeled, airtight, and light-protected storage container.

Protocol 2: Accelerated Stability Study of Acid Blue 158 Solution

  • Objective: To assess the stability of the Acid Blue 158 solution under stressed conditions to predict its long-term shelf life.

  • Methodology:

    • Prepare a batch of Acid Blue 158 solution according to Protocol 1.

    • Divide the solution into several aliquots in separate, tightly sealed, and light-protected containers.

    • Store the aliquots under different temperature conditions (e.g., 4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.

    • Analyze the aliquots for any changes in physical appearance (color, clarity, presence of precipitate) and chemical properties.

    • Quantify the dye concentration using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Acid Blue 158.

    • Plot the concentration of the dye as a function of time for each temperature condition to determine the degradation rate. The Arrhenius equation can be used to extrapolate the degradation rate at the recommended storage temperature (2-8°C).[10]

Mandatory Visualization

AcidBlue158_Troubleshooting start Acid Blue 158 Solution Instability Observed issue Identify Issue: - Fading - Precipitation - Color Shift start->issue fading Fading issue->fading Fading precipitation Precipitation issue->precipitation Precipitation color_shift Color Shift issue->color_shift Color Shift check_storage Check Storage Conditions: - Light Exposure? - High Temperature? fading->check_storage check_ph Check pH fading->check_ph precipitation->check_ph check_concentration Check Concentration & Temperature precipitation->check_concentration color_shift->check_ph check_contaminants Check for Contaminants: - Metal Ions? - Oxidizing/Reducing Agents? color_shift->check_contaminants solution_storage Solution: - Store in dark, cool place (2-8°C) check_storage->solution_storage solution_ph Solution: - Adjust pH to 4-7 using buffer check_ph->solution_ph solution_contaminants Solution: - Use high-purity water - Avoid incompatible chemicals check_contaminants->solution_contaminants solution_concentration Solution: - Gently warm to redissolve - Consider dilution check_concentration->solution_concentration end Solution Stabilized solution_storage->end solution_ph->end solution_contaminants->end solution_concentration->end

Caption: Troubleshooting workflow for Acid Blue 158 solution instability.

References

Technical Support Center: C.I. Acid Blue 158 Decontamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on effectively removing C.I. Acid Blue 158 from laboratory surfaces.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a synthetic, water-soluble monoazo dye.[1][2] It appears as a dark blue powder which dissolves in water to form a blue solution.[3][4][5][6] It is also soluble in alcohol.[3][4][5] The pH of a 1% solution is generally between 6 and 8.[2]

Q2: What are the primary safety precautions I should take when working with this compound?

A2: Standard laboratory personal protective equipment (PPE) should be worn when handling this compound in either powder or solution form. This includes a lab coat, safety goggles, and chemical-resistant gloves. If handling large quantities of the powder where dust generation is possible, a respirator may be necessary. Ensure work is conducted in a well-ventilated area.

Q3: Can I dispose of small amounts of this compound solution down the drain?

A3: No. Dyes can interfere with wastewater treatment systems and should not be disposed of down the drain.[7] All waste, including rinse water from cleaning, should be collected and disposed of as chemical waste according to your institution's Environmental Health and Safety (EHS) guidelines.[7][8]

Q4: How should I store this compound waste prior to disposal?

A4: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed container. The container should be marked as "Hazardous Waste" and include the full chemical name.[7] Store it in a designated satellite accumulation area until it is collected by your institution's EHS department.

Troubleshooting Guide

Problem: A simple water wipe is not completely removing the dye from a lab bench.

  • Possible Cause 1: Porous Surface. Some benchtop materials can be slightly porous, allowing the dye to penetrate the surface.

  • Solution 1: After an initial wipe with deionized water, use a 70% ethanol (B145695) or isopropanol (B130326) solution. Alcohol is a good solvent for this dye and can help lift it from the surface.[3][4][5]

  • Solution 2: Use a mild laboratory detergent solution. The surfactant action can help lift and suspend the dye particles for easier removal. Follow with a deionized water rinse and then a final wipe with 70% alcohol.

Problem: I have spilled the solid powder form of this compound.

  • Possible Cause: Dry powder can easily become airborne, leading to wider contamination.

  • Solution: Do NOT wipe the dry powder. Gently moisten the powder with a light mist of water to prevent dust formation.[9] Once wetted, use an absorbent pad to carefully wipe up the paste-like material. Follow the cleaning protocol for liquid spills to decontaminate the area.

Problem: The dye has left a faint stain even after cleaning with water and alcohol.

  • Possible Cause: The dye may have been in contact with the surface for an extended period, or the surface material has a high affinity for the dye.

  • Solution: Prepare a 5% sodium hypochlorite (B82951) solution (household bleach diluted 1:10 with water). Apply to the stained area and let it sit for 5-10 minutes. The oxidative properties of bleach can break down the dye molecule. Wipe the area thoroughly with deionized water afterward to remove any residual bleach. Caution: First, test the bleach solution on a small, inconspicuous area of the surface to ensure it does not cause damage or discoloration.

Solvent Efficiency for this compound Removal

The following table summarizes the effectiveness of common laboratory solvents for cleaning this compound.

Solvent/SolutionEffectivenessApplication Notes
Deionized WaterHigh Excellent for initial cleanup of fresh spills and dissolving the dye.[1][3]
70% Ethanol / IsopropanolHigh Effective for removing residual dye and for use on surfaces where rapid evaporation is desired.[3][4][5]
Mild Laboratory DetergentModerate to High Useful for stubborn stains where surfactant action is needed to lift the dye from the surface.
5% Sodium HypochloriteHigh (Decolorizing) Effective for chemically degrading and removing persistent stains. Use with caution on sensitive surfaces.
AcetoneLow to Moderate Not generally recommended as a first-line solvent. May be effective but can damage some plastic surfaces.

Experimental Protocol: Cleaning a Liquid Spill of this compound

This protocol outlines the standard procedure for cleaning a small to moderate liquid spill of a this compound solution.

1.0 Objective: To safely and effectively decontaminate a laboratory surface following a spill of this compound solution.

2.0 Materials:

  • Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves

  • Absorbent pads or paper towels

  • Deionized water

  • 70% Ethanol

  • Chemical waste container (labeled)

  • Squirt bottles for water and ethanol

3.0 Procedure:

  • Assess and Secure: Immediately alert others in the area of the spill. Restrict access to the contaminated area.

  • Containment: Place absorbent pads around the perimeter of the spill to prevent it from spreading further.

  • Absorption: Place absorbent pads directly onto the spill, working from the outside in. Allow the pads to absorb the bulk of the liquid.

  • Initial Cleaning: Carefully remove the saturated absorbent pads and place them in the designated chemical waste container.

  • First Rinse: Apply deionized water to the spill area. Wipe the surface with fresh paper towels, again working from the outside in. Dispose of these towels in the waste container.

  • Second Rinse: Apply 70% ethanol to the area and wipe with fresh paper towels. This helps remove any remaining dye residue. Dispose of towels in the waste container.

  • Final Wipe: Perform a final rinse with deionized water to remove any residual ethanol and ensure the surface is clean.

  • Waste Disposal: Seal the chemical waste container and store it in your lab's satellite accumulation area for pickup by EHS.

  • Doff PPE: Remove gloves and other PPE and wash hands thoroughly.

Cleanup_Workflow cluster_prep Preparation cluster_cleanup Cleanup Process cluster_final Final Steps Spill Spill Occurs Assess Assess Spill Size (Small vs. Large) Spill->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Contain Contain Spill with Absorbent Pads PPE->Contain Absorb Absorb Bulk of Spill Contain->Absorb Clean_Water Clean with Deionized Water Absorb->Clean_Water Clean_Alcohol Clean with 70% Ethanol Clean_Water->Clean_Alcohol Stain_Check Is Stain Still Visible? Clean_Alcohol->Stain_Check Treat_Stain Treat with Mild Detergent or 5% Bleach Solution Stain_Check->Treat_Stain Yes Final_Rinse Final Water Rinse Stain_Check->Final_Rinse No Treat_Stain->Final_Rinse Waste Dispose of all materials as Chemical Waste Final_Rinse->Waste Complete Decontamination Complete Waste->Complete

Caption: Workflow for this compound spill cleanup.

References

Technical Support Center: Acid Blue 158 Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing fading issues with Acid Blue 158 stained samples.

Frequently Asked Questions (FAQs)

Q1: What is Acid Blue 158 and what are its general properties?

Acid Blue 158 is a water-soluble, metallized monoazo dye.[1][2][3] It appears as a dark blue powder and produces a greenish-blue solution.[2][4][5] It is primarily used in the textile industry for dyeing wool, silk, and nylon, as well as in the production of wood inks.[2][6]

Q2: What are the known stability characteristics of Acid Blue 158?

Acid Blue 158 has a reported lightfastness rating of 5-6 on the AATCC scale, where 8 is the highest level of fastness.[1][3] It is considered to be most stable within a pH range of 1-11, with a tendency to fade at a pH greater than 11.[1][3]

Q3: What causes the fading of Acid Blue 158 stained samples?

The fading of azo dyes like Acid Blue 158, a phenomenon known as photobleaching, is often caused by exposure to light, particularly UV radiation.[7] This process can be accelerated by the presence of oxygen and moisture.[8] The light energy can lead to the breakdown of the chemical bonds within the dye's chromophore, which is the part of the molecule responsible for its color.[7] For some azo dyes, the fading mechanism involves the generation of reactive oxygen species that degrade the dye molecule.

Q4: How can I minimize the fading of my Acid Blue 158 stained slides?

To minimize fading, it is crucial to protect stained samples from light exposure by storing them in the dark, for instance, in a slide box within a cabinet.[9] Using a high-quality mounting medium is also critical for long-term preservation.[9] Consider using a mounting medium that contains an antioxidant to help prevent oxidative fading.[4][10][11]

Troubleshooting Guide

Problem: Weak or Pale Staining
Potential Cause Recommended Solution
Inadequate Deparaffinization Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and allowing sufficient time for this step. Residual wax can impede the penetration of the aqueous dye solution.[12]
Suboptimal pH of Staining Solution The staining intensity of acid dyes is dependent on pH. An acidic environment enhances the staining by increasing the positive charges on tissue proteins, which then bind to the anionic dye.[1] Ensure your staining solution has an appropriate acidic pH.
Insufficient Staining Time The incubation time in the staining solution may be too short. The optimal time can vary depending on the tissue type and thickness. It is advisable to determine the ideal staining time experimentally.[13]
Stain Concentration is Too Low If the staining is consistently pale, the concentration of the Acid Blue 158 solution may need to be increased. Prepare fresh staining solutions and consider trying a slightly higher concentration.
Over-differentiation If a differentiation step with acid alcohol is used, it may be too long or the acid concentration too high, leading to excessive removal of the stain.[12] Reduce the time or the concentration of the acid in the differentiation solution.
Problem: Rapid Fading of Stained Sections
Potential Cause Recommended Solution
Prolonged Exposure to Light Minimize the exposure of stained slides to light, especially during microscopy. Use neutral density filters to reduce light intensity and keep slides in a dark container when not being viewed.[9]
Inappropriate Mounting Medium The choice of mounting medium significantly impacts stain preservation. Use a high-quality, non-aqueous, resinous mounting medium. Mounting media containing antioxidants can offer additional protection against fading.[4][10][11][14]
Presence of Oxidizing Agents Residual oxidizing agents from previous experimental steps can accelerate dye fading. Ensure thorough rinsing of slides between each step of the staining protocol.
High Temperature and Humidity Store slides in a cool, dry, and dark environment. High temperatures and humidity can contribute to the degradation of the stain over time.[8][15]

Quantitative Data Summary

PropertyValueSource
Chemical Class Monoazo (Metallized)[1][2][3]
Appearance Dark Blue Powder[2][4][5]
Solubility Soluble in water[1][2][3][6]
Lightfastness (AATCC Scale) 5-6 (out of 8)[1][3]
pH Stability Stable in pH 1-11[1][3]
pH of 1% Solution 6-8[2]

Experimental Protocols

General Protocol for Acid Blue 158 as a Counterstain in Histology

This protocol is a general guideline for using an acid dye like Acid Blue 158 as a counterstain for cytoplasm and connective tissue, following nuclear staining with hematoxylin. Optimization of incubation times and solution concentrations is recommended for specific tissue types and experimental conditions.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Harris' Hematoxylin (or other suitable nuclear stain)

  • 1% Acid Alcohol (1% HCl in 70% ethanol)

  • Acid Blue 158 staining solution (0.1% to 1.0% w/v in 1% acetic acid)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene (or a xylene substitute)

  • Resinous mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% alcohol for 3 minutes each.

    • Transfer through two changes of 95% alcohol for 3 minutes each.

    • Transfer to 70% alcohol for 3 minutes.

    • Rinse gently in running tap water.

  • Nuclear Staining:

    • Stain in Harris' Hematoxylin for 5-15 minutes.

    • Wash in running tap water for 1-5 minutes.

    • Differentiate in 1% acid alcohol with a few quick dips.

    • Wash in running tap water.

    • "Blue" the sections in Scott's tap water substitute or other bluing agent.

    • Wash in running tap water for 5 minutes.

  • Counterstaining with Acid Blue 158:

    • Immerse slides in the Acid Blue 158 staining solution for 1-5 minutes.

    • Briefly rinse in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through 95% alcohol (2 changes, 1 minute each) and 100% alcohol (2 changes, 2 minutes each).

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

Visualizations

TroubleshootingWorkflow cluster_issue Fading or Weak Staining Issue cluster_investigation Initial Checks cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Staining Issue Observed check_protocol Review Staining Protocol start->check_protocol check_reagents Inspect Reagents (Age, Storage) start->check_reagents check_storage Examine Slide Storage Conditions start->check_storage weak_stain Weak Staining? check_protocol->weak_stain check_reagents->weak_stain fading Rapid Fading? check_storage->fading weak_stain->fading No optimize_staining Optimize Staining Time/ Concentration weak_stain->optimize_staining Yes optimize_ph Adjust Staining Solution pH weak_stain->optimize_ph Yes optimize_dehydration Ensure Complete Dehydration/ Clearing weak_stain->optimize_dehydration Yes improve_storage Improve Storage (Dark, Cool, Dry) fading->improve_storage Yes change_mountant Use High-Quality Mountant with Antioxidant fading->change_mountant Yes resolved Issue Resolved fading->resolved No, consult further optimize_staining->resolved optimize_ph->resolved optimize_dehydration->resolved improve_storage->resolved change_mountant->resolved

Caption: Troubleshooting workflow for fading issues with Acid Blue 158.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps deparaffinization Deparaffinization in Xylene rehydration Rehydration through Graded Alcohols deparaffinization->rehydration nuclear_stain Nuclear Staining (e.g., Hematoxylin) rehydration->nuclear_stain differentiation Differentiation (Acid Alcohol) nuclear_stain->differentiation bluing Bluing differentiation->bluing counterstain Counterstaining with Acid Blue 158 bluing->counterstain dehydration Dehydration through Graded Alcohols counterstain->dehydration clearing Clearing in Xylene dehydration->clearing mounting Mounting with Resinous Medium clearing->mounting

Caption: Experimental workflow for staining with Acid Blue 158.

References

Technical Support Center: C.I. Acid Blue 158 Staining for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals exploring the use of C.I. Acid Blue 158 as a protein stain for applications in mass spectrometry. As this compound is not a conventional stain for this purpose, this document provides experimental protocols, troubleshooting advice, and frequently asked questions to guide your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic, green-light blue dye classified as a single azo, metal-complex dye.[1][2][3] Its molecular formula is C₂₀H₁₃N₂NaO₈S₂, and it has a molecular weight of 495.45 g/mol .[1] Traditionally, it is used for dyeing protein-based textiles such as wool, silk, and nylon, indicating a strong affinity for protein molecules.[3]

Q2: Is this compound commonly used for staining proteins in gels for mass spectrometry?

No, this compound is not a standard or commonly documented stain for protein analysis in gel electrophoresis for subsequent mass spectrometry. Most proteomic workflows rely on well-characterized stains like Coomassie Brilliant Blue (R-250 and G-250), silver staining, or fluorescent dyes due to their predictable performance and compatibility with mass spectrometry.[2][4][5][6][7]

Q3: What are the potential advantages of exploring a new stain like this compound?

Exploring new staining agents could potentially offer benefits in terms of sensitivity, cost-effectiveness, or novel detection properties. However, any new stain must be rigorously tested for its compatibility with downstream applications like mass spectrometry.

Q4: What are the primary concerns when using a metal-complex dye like this compound for mass spectrometry?

The presence of a metal complex in the dye is a significant consideration. Metal ions can potentially interfere with the ionization process in mass spectrometry, leading to signal suppression or the appearance of adducts in the mass spectra. This could complicate data analysis and protein identification. It is crucial to ensure that the destaining process effectively removes the dye and any associated metal ions from the protein.

Experimental Protocol: Staining with this compound

This protocol is an experimental adaptation based on standard Coomassie Brilliant Blue staining procedures. Optimization will likely be necessary.

Solutions Required:
  • Fixing Solution: 50% Methanol (B129727), 10% Acetic Acid, 40% Deionized Water

  • Staining Solution: 0.1% (w/v) this compound in 40% Methanol, 10% Acetic Acid

  • Destaining Solution: 40% Methanol, 10% Acetic Acid, 50% Deionized Water

  • Final Wash Solution: 1% Acetic Acid

Staining Procedure:
  • Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour to precipitate the proteins within the gel matrix.

  • Staining: Discard the Fixing Solution and add the Staining Solution. Gently agitate the gel for 2-4 hours at room temperature.

  • Destaining: Discard the Staining Solution and add the Destaining Solution. Gently agitate, changing the solution every 30-60 minutes until the background is clear and protein bands are distinct.

  • Final Wash: Once destained, wash the gel with 1% Acetic Acid to remove any residual methanol and prepare it for band excision.

Experimental Workflow Diagram

StainingWorkflow cluster_electrophoresis Protein Separation cluster_staining Staining Protocol cluster_ms_prep Mass Spectrometry Preparation gel 1. Run SDS-PAGE Gel fix 2. Fix Gel (50% Methanol, 10% Acetic Acid) gel->fix Transfer gel stain 3. Stain Gel (0.1% this compound) fix->stain destain 4. Destain Gel (40% Methanol, 10% Acetic Acid) stain->destain wash 5. Final Wash (1% Acetic Acid) destain->wash excise 6. Excise Protein Bands wash->excise digest 7. In-Gel Tryptic Digestion excise->digest extract 8. Peptide Extraction digest->extract ms_analysis 9. LC-MS/MS Analysis extract->ms_analysis

Caption: Experimental workflow for this compound staining and subsequent mass spectrometry analysis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Staining Inadequate destaining time or exhausted destaining solution.Increase destaining time and use fresh destaining solution with each change. Consider reducing the dye concentration in the staining solution.
Faint or No Protein Bands Low protein concentration. Insufficient staining time. Protein washed out during staining.Ensure adequate protein loading. Increase staining duration. Confirm that the fixation step was performed correctly to prevent protein loss.
Poor Mass Spectra Quality (Signal Suppression or Adducts) Residual dye or metal ions interfering with ionization.Extend the destaining and final wash steps. Perform an additional wash with a solution like 50% acetonitrile (B52724) in 25 mM ammonium (B1175870) bicarbonate before in-gel digestion.[8]
Inconsistent Staining Uneven agitation during staining and destaining.Ensure the gel is fully submerged and gently agitated throughout the staining and destaining processes for uniform exposure to solutions.

Quantitative Data Summary

As this compound is not a standard protein stain, quantitative data on its performance in terms of sensitivity and linear dynamic range is not available in the literature. For comparison, the table below summarizes the typical performance of established staining methods. It is recommended that users perform their own quantitative analysis to benchmark this compound against these standards.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeMass Spectrometry Compatibility
Coomassie Brilliant Blue (G-250/R-250) ~25 ng[7]~1-2 orders of magnitudeExcellent
Colloidal Coomassie ~1-10 ng[6]~2 orders of magnitudeExcellent
Silver Staining (MS-compatible) ~0.25-1 ng[6][9]NarrowGood (with specific protocols)
Fluorescent Dyes (e.g., SYPRO Ruby) ~0.25-0.5 ng[7]~3 orders of magnitudeExcellent
This compound To be determined experimentallyTo be determined experimentallyTo be determined experimentally

Signaling Pathway and Logical Relationship Diagram

The decision-making process for troubleshooting mass spectrometry results after using a novel stain can be visualized as follows:

TroubleshootingLogic start Poor MS Results? check_stain Is residual dye visible in gel piece? start->check_stain check_spectra Are there unexpected adduct peaks? start->check_spectra check_stain->check_spectra No extend_destain Increase destaining/washing time check_stain->extend_destain Yes modify_digestion Optimize in-gel digestion protocol check_spectra->modify_digestion Yes (potential metal ion interference) alternative_stain Consider alternative stain (e.g., Coomassie) check_spectra->alternative_stain No, but still poor signal reanalyze Re-run Mass Spectrometry extend_destain->reanalyze modify_digestion->reanalyze

References

Validation & Comparative

A Head-to-Head Comparison: C.I. Acid Blue 158 vs. Coomassie Brilliant Blue for Protein Staining in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following gel electrophoresis is a cornerstone of experimental success. The choice of staining agent is critical, impacting sensitivity, compatibility with downstream applications, and overall workflow efficiency. This guide provides a detailed comparison between the industry-standard Coomassie Brilliant Blue and C.I. Acid Blue 158 for protein staining applications.

While Coomassie Brilliant Blue is a household name in laboratories worldwide, this compound is primarily utilized in the textile and manufacturing industries. An extensive review of scientific literature reveals a lack of documented use or validated protocols for this compound in the context of protein gel staining. Therefore, this guide will focus on the well-established performance of Coomassie Brilliant Blue and contrast it with the known industrial applications of this compound, highlighting the absence of data for its use in protein research.

Coomassie Brilliant Blue: The Gold Standard in Protein Staining

Coomassie Brilliant Blue is an anionic dye that binds non-covalently to proteins, primarily through electrostatic interactions with basic amino acid residues (like arginine and lysine) and van der Waals forces.[1][2][3] It exists in two main forms: R-250 (Reddish tint) and G-250 (Greenish tint). Both are integral to common protein visualization techniques.

Performance Characteristics

Coomassie-based stains are valued for their simplicity, robustness, and compatibility with downstream applications like mass spectrometry, as they do not chemically modify the target proteins.[4][5] The sensitivity of Coomassie staining can vary depending on the specific formulation and protocol.

FeatureCoomassie R-250 (Conventional)Coomassie G-250 (Colloidal)
Detection Limit ~30 - 100 ng per band[2]~4 - 20 ng per band[4][6]
Staining Time Hours to overnight (including destaining)[7]Minutes to hours (often no destaining required)[6][8]
Mass Spectrometry Compatible[5]Compatible[4]
Linear Dynamic Range Moderate[9]Wide[9]
Protocol Complexity Multi-step (fix, stain, destain)[1][10]Simplified (often single-step)[6][8]
Environmental Hazard Requires methanol (B129727) and acetic acid[1]Often available in water-based, non-toxic formulations[4][6]

The Staining Mechanism: How Coomassie Blue Works

The staining process relies on the dye's ability to exist in different colored forms depending on the pH. In an acidic solution, the dye is typically in a reddish/brown or greenish leuco form.[3][8] Upon binding to a protein, the local environment changes, stabilizing the anionic, brilliant blue form of the dye, resulting in a visible protein band.[2][3][8]

cluster_solution Acidic Stain Solution (pH < 2) cluster_protein Protein in Gel cluster_complex Stained Protein Complex Dye_Red Dye (Leuco/Red form) Stained_Protein Protein-Dye Complex (Visible Blue Band) Dye_Red->Stained_Protein Binding Stabilizes Anionic Blue Form Protein Protein (+ charged residues) Protein->Stained_Protein Non-covalent Interaction

Caption: Coomassie dye binding mechanism.

This compound: An Industrial Dye

This compound (CAS 6370-08-7) is a metallized monoazo dye.[11][12] Its primary documented applications are in the coloration of textiles (wool, silk, nylon), leather, and industrial cleaning products.[11][12][13] The chemical properties available describe it as a dark blue powder that is soluble in water and alcohol.[11][13]

There is no scientific literature, experimental data, or established protocol to support the use of this compound as a stain for proteins in polyacrylamide gels. Its performance characteristics in this application—such as sensitivity, specificity, and compatibility with mass spectrometry—are unknown. Given its chemical structure as a metal complex, it could potentially interfere with downstream analytical techniques.

Experimental Protocols: Coomassie Brilliant Blue Staining

Below are standard protocols for both the conventional R-250 and a rapid G-250 staining method.

Protocol 1: Conventional Staining with Coomassie Brilliant Blue R-250

This method is highly effective but requires more time for staining and destaining.

Solutions Required:

  • Fixing Solution: 50% methanol, 10% acetic acid, 40% deionized water.[1]

  • Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid.[7]

  • Destaining Solution: 20-40% methanol, 10% acetic acid.[1]

  • Storage Solution: 7% acetic acid.[14]

Methodology:

  • Fixation: After electrophoresis, place the gel in a clean container and add enough Fixing Solution to fully submerge it. Gently agitate for at least 1 hour. This step fixes the proteins in the gel matrix.[14]

  • Staining: Decant the fixing solution and replace it with the Staining Solution. Gently agitate for 2-4 hours at room temperature.[7][14]

  • Destaining: Decant the staining solution (which can be saved and reused). Rinse the gel briefly with deionized water, then add Destaining Solution. Gently agitate. Change the destaining solution every few hours until the background is clear and the protein bands are sharp and distinct.[1][7]

  • Storage: Once destained, the gel can be stored in the Storage Solution or water.

start SDS-PAGE Gel (Post-Electrophoresis) fix Fixation (1 hr) 50% Methanol, 10% Acetic Acid start->fix stain Staining (2-4 hrs) 0.1% Coomassie R-250 fix->stain destain Destaining (2+ hrs) 40% Methanol, 10% Acetic Acid stain->destain image Imaging & Analysis destain->image

Caption: Conventional Coomassie R-250 staining workflow.

Protocol 2: Rapid Colloidal Staining with Coomassie Brilliant Blue G-250

This method is faster and generally more sensitive, often eliminating the need for a separate destaining step.

Solution Required:

  • Colloidal Staining Solution: Many ready-to-use commercial formulations are available. A common lab-prepared solution contains 0.1% Coomassie G-250, 2% phosphoric acid, and 10% ammonium (B1175870) sulfate (B86663) in 20% methanol.

Methodology:

  • Washing (Optional but Recommended): Rinse the gel with deionized water 2-3 times for 5 minutes each to remove residual SDS.

  • Staining: Submerge the gel in the Colloidal Staining Solution and incubate with gentle agitation for 1 to 12 hours. Protein bands will become visible against a faint amber background.[8]

  • Washing/Destaining (Optional): For a completely clear background, the gel can be briefly washed with deionized water. No organic solvent destain is typically required.[8]

  • Storage: The gel can be stored in water.

Conclusion

For protein staining in a research setting, Coomassie Brilliant Blue remains the undisputed standard . It is well-characterized, highly effective, and compatible with essential downstream proteomic analyses. Both R-250 and G-250 variants offer reliable methods for protein visualization, with modern G-250 colloidal formulations providing enhanced sensitivity and a more streamlined, environmentally friendly workflow.

This compound is not a suitable or validated alternative for protein staining in molecular biology applications. Its use is confined to industrial applications like textile dyeing, and there is no supporting experimental data for its use in staining proteins within a gel matrix. Researchers seeking reliable and reproducible results should continue to use established protein staining methods centered around Coomassie Brilliant Blue or other validated techniques like silver or fluorescent staining.

References

A Comparative Guide to Acid Blue 158 and Other Acid Dyes for Textile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Acid Blue 158 with other common acid dyes, specifically Acid Blue 25 and Acid Blue 92, used in the textile industry. The information presented is intended to assist researchers and scientists in material science and drug development in understanding the characteristics and applications of these dyes. The comparison is based on their chemical nature, performance on different textile substrates, and fastness properties, supported by experimental data from various sources.

Overview of Acid Dyes

Acid dyes are anionic colorants that are typically applied to textiles from an acidic dyebath.[1] They are highly effective for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3] The primary bond between acid dyes and these fibers is an ionic bond formed between the anionic groups on the dye molecule and the cationic amino groups in the fiber.[1] Acid dyes are broadly classified into three main categories based on their molecular structure and dyeing properties: leveling acid dyes, milling acid dyes, and metal-complex acid dyes.[1][4]

  • Leveling Acid Dyes: These have smaller molecular sizes and exhibit good migration properties, resulting in even and uniform dyeing.[1]

  • Milling Acid Dyes: With a larger molecular size, these dyes generally offer better wet fastness properties.

  • Metal-Complex Dyes: These dyes contain a metal ion (usually chromium) in their structure, which typically results in excellent light fastness and good wash fastness, though sometimes with duller shades.[5][6]

Acid Blue 158 is a metal-complex monoazo dye, which suggests it is likely to have good fastness properties.[7][8] Acid Blue 25 is an anthraquinone (B42736) dye, a class known for bright colors and good light fastness.[9][10] Acid Blue 92 is a disazo dye.[11]

Comparative Performance Data

The following tables summarize the key performance indicators of Acid Blue 158, Acid Blue 25, and Acid Blue 92 on various textile fibers. The data has been compiled from technical datasheets and publicly available information.

Table 1: General Properties of Selected Acid Dyes

PropertyAcid Blue 158Acid Blue 25Acid Blue 92
C.I. Name Acid Blue 158Acid Blue 25Acid Blue 92
CAS Number 6370-08-7[7]6408-78-1[9]3861-73-2[12]
Chemical Class Monoazo (Metal-complex)[7]Anthraquinone[9]Disazo[11]
Hue Greenish Blue[7]Reddish Blue[9]Reddish Blue[11]
Solubility in Water @ 90°C 80-90 g/L[7]60-70 g/L[9]Soluble[11]

Table 2: Comparative Fastness Properties on Wool

Fastness PropertyTest StandardAcid Blue 158Acid Blue 25Acid Blue 92
Light Fastness ISO 105-B025-6[13][14]6-7[9]5[15]
Wash Fastness (Staining) AATCC 612[13]4-5[9]3[12]
Wash Fastness (Fading) AATCC 613[13]4-5[9]1[12]
Rubbing Fastness (Dry) ISO 105-X124-5[13]--
Rubbing Fastness (Wet) ISO 105-X123-4[13]--
Perspiration Fastness ISO 105-E044[13]-2[12]

Table 3: Comparative Fastness Properties on Nylon

Fastness PropertyTest StandardAcid Blue 158Acid Blue 25Acid Blue 92
Light Fastness ISO 105-B025-6[14]6-7[9]-
Wash Fastness (Staining) AATCC 61-4-5[9]-
Wash Fastness (Fading) AATCC 61-4-5[9]-
Rubbing Fastness (Dry) ISO 105-X12---
Rubbing Fastness (Wet) ISO 105-X12---

Note: A hyphen (-) indicates that specific data was not available in the searched sources.

Experimental Protocols

The fastness properties listed in the tables are determined by standardized experimental procedures. Below are summaries of the methodologies for the key tests cited.

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Principle: A specimen of the textile is exposed to artificial light under specified conditions, alongside a set of blue wool references with known light fastness (rated 1 to 8, with 8 being the highest fastness).

  • Apparatus: A xenon arc lamp fading apparatus is used, with controlled irradiance, temperature, and humidity.

  • Procedure: The textile specimen and the blue wool references are mounted on cardboard and placed in the exposure chamber. They are exposed to the light source for a specified period or until a certain degree of fading is observed in the reference standards.

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The light fastness rating is the number of the blue wool reference that shows a similar degree of fading to the specimen.

Wash Fastness (AATCC 61)

This accelerated laundering test is designed to evaluate the colorfastness of textiles to home and commercial laundering.

  • Principle: A textile specimen in contact with a multi-fiber test fabric is laundered under controlled conditions of temperature, detergent, and abrasive action.

  • Apparatus: A launder-ometer or similar apparatus is used, with stainless steel containers and steel balls to provide abrasive action.

  • Procedure: The specimen, attached to a multi-fiber fabric, is placed in a container with a specified detergent solution and stainless steel balls. The container is then placed in the launder-ometer and agitated for a set time at a specified temperature (e.g., 49°C for Test No. 2A).

  • Evaluation: After laundering, the specimen is rinsed and dried. The change in color of the specimen is evaluated using the Gray Scale for Color Change, and the staining of the multi-fiber test fabric is assessed using the Gray Scale for Staining. Ratings are from 1 (poor) to 5 (excellent).

Rubbing Fastness (ISO 105-X12)

This test, also known as crocking, determines the resistance of the color of a textile to rubbing off and staining other materials.

  • Principle: A specimen of the textile is rubbed with a dry and a wet cotton rubbing cloth.

  • Apparatus: A crockmeter is used, which has a rubbing finger of a specified diameter that moves back and forth along a straight path with a specified force.

  • Procedure: The test specimen is mounted on the base of the crockmeter. A white cotton rubbing cloth is fixed to the rubbing finger. The finger is then moved back and forth across the specimen for a specified number of cycles (typically 10). The test is performed with both a dry and a wet rubbing cloth.

  • Evaluation: The degree of staining on the white rubbing cloth is assessed using the Gray Scale for Staining, with ratings from 1 (heavy staining) to 5 (no staining).

Logical Workflow for Acid Dye Selection

The selection of an appropriate acid dye depends on several factors, including the textile substrate, the desired fastness properties, and the intended application. The following diagram illustrates a logical workflow for this selection process.

DyeSelectionWorkflow start Start: Define Application Requirements fiber_type Identify Fiber Type start->fiber_type wool_silk Wool / Silk (Protein Fibers) fiber_type->wool_silk Protein nylon Nylon (Polyamide) fiber_type->nylon Polyamide fastness_req Determine Required Fastness Properties wool_silk->fastness_req nylon->fastness_req high_lightfastness High Light Fastness Needed? fastness_req->high_lightfastness high_wetfastness High Wet Fastness Needed? high_lightfastness->high_wetfastness Yes high_lightfastness->high_wetfastness No select_anthraquinone Select Anthraquinone Dye (e.g., Acid Blue 25) high_lightfastness->select_anthraquinone Yes leveling_req Good Leveling Properties Critical? high_wetfastness->leveling_req Yes high_wetfastness->leveling_req No select_metal_complex Select Metal-Complex Dye (e.g., Acid Blue 158) high_wetfastness->select_metal_complex Yes select_milling Select Milling Dye high_wetfastness->select_milling Yes select_leveling Select Leveling Dye (e.g., some Azo Dyes) leveling_req->select_leveling Yes evaluate_shade Evaluate Shade & Economics leveling_req->evaluate_shade No select_metal_complex->leveling_req select_anthraquinone->high_wetfastness select_milling->leveling_req select_leveling->evaluate_shade final_selection Final Dye Selection evaluate_shade->final_selection

Caption: Workflow for selecting an appropriate acid dye for a specific textile application.

Signaling Pathways and Dye-Fiber Interaction

The dyeing of protein and polyamide fibers with acid dyes involves an ionic interaction. The signaling pathway, in this context, refers to the chemical mechanism of dye uptake and fixation.

DyeFiberInteraction acid_dyebath Acidic Dyebath (Low pH) protonation Protonation of Amino Groups in Fiber acid_dyebath->protonation H+ ions cationic_sites Fiber with Cationic Sites (-NH3+) protonation->cationic_sites ionic_bond Ionic Bond Formation cationic_sites->ionic_bond anionic_dye Anionic Dye Molecule (Dye-SO3-) anionic_dye->ionic_bond dyed_fiber Dyed Fiber (Fiber-NH3+...-O3S-Dye) ionic_bond->dyed_fiber

Caption: Simplified signaling pathway of acid dye interaction with protein/polyamide fibers.

Conclusion

The selection of an acid dye for a particular textile application is a multi-faceted decision that requires consideration of the fiber type, desired fastness properties, and economic factors.

  • Acid Blue 158 , as a metal-complex dye, is a strong candidate for applications requiring good all-around fastness, particularly light fastness.[14] Its use is well-suited for wool and nylon where durability is a key concern.[16]

  • Acid Blue 25 , an anthraquinone dye, offers excellent light fastness and good wash fastness, making it suitable for high-quality textiles where color stability upon exposure to light is critical.[9]

  • Acid Blue 92 provides good light fastness on wool but shows lower wash fastness in some reported data.[12][15]

Researchers and scientists should consider these characteristics when selecting dyes for their specific material applications. The provided experimental protocols serve as a basis for conducting performance evaluations, and the workflow diagrams offer a logical framework for the decision-making process.

References

Alternatives to C.I. Acid Blue 158 in Histochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While C.I. Acid Blue 158 is a versatile industrial dye, its application in histochemistry is not extensively documented. Researchers seeking to stain specific biological structures typically rely on a range of well-established dyes with proven efficacy and specificity. This guide provides a comparative overview of common alternatives for staining cartilage, mast cells, and collagen, complete with experimental data and detailed protocols.

Staining of Cartilage: Visualizing the Extracellular Matrix

The staining of cartilage is crucial for studying joint diseases like osteoarthritis. The key components to visualize are glycosaminoglycans (GAGs) and proteoglycans within the extracellular matrix.

Comparative Performance of Cartilage Stains
StainTargetColor of TargetCounterstain(s)Key Advantages
Alcian Blue Acidic mucopolysaccharides and glycosaminoglycansBlue to bluish-greenNuclear Fast RedHigh specificity for acidic GAGs; can be used at different pH levels to distinguish between sulfated and carboxylated mucins.[1][2]
Safranin O ProteoglycansRed to orangeFast Green FCF, Weigert's HematoxylinIntensity of staining is proportional to the proteoglycan content, allowing for semi-quantitative assessment of cartilage health.[3][4][5]
Fast Green FCF Collagen fibers and cytoplasmGreenSafranin O, Weigert's HematoxylinProvides excellent contrast to Safranin O, clearly differentiating cartilage from surrounding tissues.[6][7]

Experimental Workflow for Cartilage Staining

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps prep1 Fixation (e.g., 10% Neutral Buffered Formalin) prep2 Dehydration (Graded alcohols) prep1->prep2 prep3 Clearing (e.g., Xylene) prep2->prep3 prep4 Paraffin Embedding prep3->prep4 prep5 Sectioning (4-5 µm) prep4->prep5 stain1 Deparaffinization & Rehydration prep5->stain1 stain2 Nuclear Stain (e.g., Weigert's Hematoxylin) stain1->stain2 stain3 Counterstain 1 (e.g., Fast Green FCF) stain2->stain3 stain4 Primary Stain (e.g., Safranin O) stain3->stain4 final1 Dehydration stain4->final1 final2 Clearing final1->final2 final3 Mounting final2->final3

Caption: General workflow for paraffin-embedded tissue staining.

Detailed Experimental Protocols

Safranin O and Fast Green FCF Staining for Cartilage [4][5][6]

  • Deparaffinize and hydrate tissue sections to distilled water.

  • Stain in Weigert's Iron Hematoxylin for 5-10 minutes to stain the nuclei.

  • Wash in running tap water.

  • Differentiate in 1% acid-alcohol if necessary.

  • Stain with 0.02-0.25% Fast Green FCF solution for 1-5 minutes.

  • Rinse quickly with 1% acetic acid solution.

  • Stain with 0.1-1.0% Safranin O solution for 5-30 minutes.

  • Dehydrate rapidly through 95% and absolute ethanol.

  • Clear in xylene and mount with a resinous medium.

Results:

  • Cartilage, mucin, and mast cell granules: Orange to red[8]

  • Nuclei: Black[8]

  • Cytoplasm and collagen: Bluish-green[8]

Staining of Mast Cells: Identifying Immune Sentinels

Mast cells, with their prominent granules, are key players in inflammatory and allergic responses.

Comparative Performance of Mast Cell Stains
StainTargetColor of TargetKey Advantages
Toluidine Blue Mast cell granules (heparin and histamine)Metachromatic purple/red-purpleSimple, rapid, and highly specific for mast cell granules.[9][10][11][12][13]

Experimental Workflow for Mast Cell Staining

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps prep1 Fixation (10% Neutral Buffered Formalin) prep2 Paraffin Embedding & Sectioning prep1->prep2 stain1 Deparaffinization & Rehydration prep2->stain1 stain2 Toluidine Blue Staining (0.1% solution) stain1->stain2 stain3 Rinse in Distilled Water stain2->stain3 final1 Dehydration (Quick) stain3->final1 final2 Clearing final1->final2 final3 Mounting final2->final3

Caption: Workflow for Toluidine Blue staining of mast cells.

Detailed Experimental Protocol

Toluidine Blue Staining for Mast Cells [11][12][13]

  • Deparaffinize and hydrate tissue sections to distilled water.

  • Stain in a 0.1% Toluidine Blue solution for 3-10 minutes. The pH can be adjusted to 2.0-2.5 to increase contrast.[13]

  • Rinse well in distilled water.

  • Dehydrate quickly through 95% and absolute ethanol. Prolonged exposure to alcohol can remove the stain.

  • Clear in xylene and mount.

Results:

  • Mast cell granules: Deep violet to red-purple (metachromatic)[12][13]

  • Background: Blue (orthochromatic)[12][13]

Staining of Collagen: Visualizing Connective Tissue

Collagen is the most abundant protein in mammals and a key component of connective tissue. Its visualization is essential in studies of fibrosis and tissue remodeling.

Comparative Performance of Collagen Stains
StainTargetColor of TargetKey Advantages
Aniline Blue Collagen fibersBlueProvides strong, selective staining of collagen in trichrome methods.[14][15][16][17]

Logical Relationship in Trichrome Staining

G cluster_stains Staining Steps cluster_results Staining Results Nuclear Nuclear Stain (e.g., Weigert's Hematoxylin) Nuclei Nuclei Nuclear->Nuclei Stains Cytoplasmic Cytoplasmic Stain (e.g., Biebrich Scarlet-Acid Fuchsin) Cytoplasm Cytoplasm, Muscle Cytoplasmic->Cytoplasm Stains Collagen Collagen Stain (Aniline Blue) Collagen_res Collagen Collagen->Collagen_res Stains

Caption: Component staining in Masson's Trichrome.

Detailed Experimental Protocol

Masson's Trichrome Stain (utilizing Aniline Blue)

  • Deparaffinize and rehydrate sections to distilled water.

  • Mordant in Bouin's solution if necessary.

  • Stain nuclei with Weigert's iron hematoxylin .

  • Wash in running water.

  • Stain with Biebrich scarlet-acid fuchsin solution.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution.

  • Stain collagen with Aniline Blue solution.[17]

  • Rinse and differentiate in 1% acetic acid solution.

  • Dehydrate, clear, and mount.

Results:

  • Nuclei: Black

  • Cytoplasm, keratin, muscle fibers: Red

  • Collagen and mucus: Blue[14]

References

Evaluating C.I. Acid Blue 158 as a Novel Staining Agent in Electrophoretic Gels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, efficient, and sensitive staining agents for the visualization of proteins and nucleic acids in electrophoretic gels is a continuous endeavor in biomedical research. While Coomassie Brilliant Blue, silver staining, and various fluorescent dyes are well-established methods, the exploration of alternative dyes could offer advantages in terms of cost, safety, and performance. This guide explores the potential of C.I. Acid Blue 158 as a staining agent in different gel matrices and provides a framework for its evaluation against current standards.

This compound is a water-soluble, monoazo metallized dye.[1] It is recognized as a multifunctional dye with broad applications in biological experiments, including the observation of cellular structures and tracking of biomolecules.[2][3] However, its specific application and performance in staining proteins or nucleic acids within polyacrylamide and agarose (B213101) gels have not been documented in publicly available literature. This guide, therefore, presents a proposed experimental framework to assess its efficacy.

Proposed Evaluation of this compound Performance

To ascertain the viability of this compound as a gel stain, a direct comparison with established dyes is necessary. The following tables outline the key performance indicators that should be assessed.

Table 1: Performance Comparison of this compound for Protein Staining in Polyacrylamide Gels

Performance MetricThis compound (Hypothetical Data)Coomassie Brilliant Blue G-250 (Typical Data)Silver Staining (Typical Data)
Limit of Detection (LOD) To Be Determined~8-10 ng per band< 1 ng per band
Staining Time To Be Determined1-2 hours1-1.5 hours
Destaining Time To Be Determined~4 hours to overnightNot applicable (requires stop solution)
Mass Spectrometry Compatibility To Be DeterminedYesLimited (glutaraldehyde-free protocols improve compatibility)
Linear Dynamic Range To Be DeterminedModerateNarrow
Cost-Effectiveness To Be DeterminedHighModerate

Table 2: Performance Comparison of this compound for Nucleic Acid Staining in Agarose Gels

Performance MetricThis compound (Hypothetical Data)Ethidium Bromide (Typical Data)SYBR™ Safe (Typical Data)
Limit of Detection (LOD) To Be Determined~1-5 ng per band~0.5-2 ng per band
Staining Method To Be Determined (Post-staining or Pre-casting)Post-staining or Pre-castingPost-staining or Pre-casting
Staining Time (Post-staining) To Be Determined20-30 minutes20-30 minutes
Destaining Required To Be DeterminedNoNo
UV Transillumination Required To Be DeterminedYesYes (Blue-light compatible)
Mutagenicity To Be DeterminedHighLow

Experimental Protocols

The following are detailed methodologies for standard protein and nucleic acid gel staining, which can be adapted to test the performance of this compound.

Protocol 1: Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)

This protocol is based on the use of Coomassie Brilliant Blue G-250 and can be used as a template for evaluating this compound.

Materials:

  • Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water

  • Staining Solution (Coomassie): 0.1% Coomassie Brilliant Blue G-250, 40% methanol, 10% acetic acid

  • Staining Solution (this compound): A starting concentration of 0.1% this compound in a similar acidic-methanol or aqueous solution is proposed.

  • Destaining Solution: 10% methanol, 7% acetic acid, 83% distilled water

  • Polyacrylamide gel with separated protein samples

Procedure:

  • Fixation: After electrophoresis, immerse the gel in the fixing solution for at least 1 hour. This step is crucial to precipitate the proteins within the gel matrix.

  • Staining: Discard the fixing solution and add the staining solution (either Coomassie or the test this compound solution). Gently agitate the gel at room temperature for 1-2 hours.

  • Destaining: Remove the staining solution. Wash the gel briefly with distilled water. Add the destaining solution and gently agitate. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

  • Imaging and Analysis: Document the gel using a gel documentation system. Analyze the limit of detection and linear dynamic range using protein standards of known concentrations.

Protocol 2: Staining of Nucleic Acids in Agarose Gels

This protocol outlines a generic post-staining procedure that can be adapted for this compound.

Materials:

  • Staining Solution (Ethidium Bromide): 0.5 µg/mL in TBE or TAE buffer

  • Staining Solution (this compound): A starting concentration of 1X in TBE or TAE buffer is proposed.

  • Agarose gel with separated nucleic acid fragments

  • TBE or TAE buffer

Procedure:

  • Electrophoresis: Run the agarose gel electrophoresis as per the standard protocol.

  • Staining: Place the gel in a container with the staining solution (either Ethidium Bromide or the test this compound solution). Ensure the gel is fully submerged. Gently agitate for 20-30 minutes at room temperature.

  • Washing (Optional): For some stains, a brief wash in distilled water or buffer for 10-20 minutes can reduce background fluorescence and improve sensitivity. This should be tested for this compound.

  • Visualization: Place the gel on a transilluminator (UV for Ethidium Bromide, and potentially a white light or specific wavelength for this compound) to visualize the nucleic acid bands.

  • Analysis: Document the results and determine the sensitivity using a DNA ladder with known concentrations.

Experimental Workflow for Dye Performance Comparison

The following diagram illustrates a logical workflow for the comprehensive evaluation of a novel staining dye like this compound against an established standard.

G cluster_prep Sample & Gel Preparation cluster_staining Staining Protocols cluster_analysis Data Acquisition & Analysis cluster_comparison Performance Comparison prep_protein Prepare Protein Dilution Series run_sds Run SDS-PAGE Gels prep_protein->run_sds prep_dna Prepare DNA Ladder Dilution Series run_agarose Run Agarose Gels prep_dna->run_agarose stain_acidblue_p Stain with this compound run_sds->stain_acidblue_p stain_coomassie Stain with Coomassie Blue run_sds->stain_coomassie stain_acidblue_d Stain with this compound run_agarose->stain_acidblue_d stain_sybr Stain with SYBR Safe run_agarose->stain_sybr image_p Image Protein Gels stain_acidblue_p->image_p stain_coomassie->image_p image_d Image DNA Gels stain_acidblue_d->image_d stain_sybr->image_d quantify_p Quantify Protein Bands (LOD, Linearity) image_p->quantify_p quantify_d Quantify DNA Bands (LOD) image_d->quantify_d ms_compat Assess Mass Spec Compatibility quantify_p->ms_compat compare Compare Performance Metrics quantify_d->compare ms_compat->compare

Workflow for evaluating a novel gel staining dye.

References

A Comparative Guide to Protein Staining Methods for Specific Protein Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific proteins are paramount. While various protein staining methods exist, a thorough understanding of their performance is crucial for selecting the optimal technique for a given application. This guide provides an objective comparison of commonly used protein stains, with a special note on the industrial dye, Acid Blue 158.

While Acid Blue 158 is known for its application in dyeing protein-based materials like wool and leather in the textile industry, there is a notable lack of published scientific literature validating its use for specific protein detection in research applications such as SDS-PAGE and Western blotting.[1] Therefore, this guide will focus on well-established and validated methods, providing a framework for evaluating any potential new staining reagent.

Comparison of Common Protein Staining Methods

The selection of a protein stain is often a trade-off between sensitivity, convenience, cost, and compatibility with downstream applications like mass spectrometry. Below is a summary of the key performance characteristics of three widely used staining methods: Coomassie Brilliant Blue, Ponceau S, and Fluorescent Stains.

FeatureCoomassie Brilliant Blue (R-250 & G-250)Ponceau SFluorescent Stains (e.g., SYPRO Ruby)
Principle Non-covalent, electrostatic, and van der Waals interactions with basic and hydrophobic amino acid residues.[2]Non-covalent, electrostatic binding to positively charged amino acids and non-polar regions.[3]Covalent or non-covalent interaction with proteins, leading to fluorescence upon excitation.
Sensitivity ~50-100 ng per band.[3][4]~100-200 ng per band.[3][4]High (sub-nanogram to low nanogram levels).[5][6]
Linear Dynamic Range Narrow.Narrow.Wide.[6]
Reversibility Generally considered irreversible, making it less suitable for subsequent Western blotting from the same gel.[7]Reversible, allowing for subsequent immunodetection.[4]Typically irreversible but often compatible with downstream analysis.
Compatibility with Mass Spectrometry Generally compatible.[5][8]Not typically used for in-gel analysis prior to mass spectrometry.Highly compatible.[9][10]
Speed Slower; requires staining and destaining steps that can take several hours to overnight.[11][12]Rapid; staining and destaining can be completed in minutes.[4]Varies; can be rapid to moderately time-consuming.
Cost Low.Low.High.
Primary Application Visualization of proteins in SDS-PAGE gels.[11]Rapid verification of protein transfer to membranes in Western blotting.[4]High-sensitivity protein detection in gels for quantification and subsequent mass spectrometry.[9]

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable results. Below are representative protocols for Coomassie Brilliant Blue staining of SDS-PAGE gels and Ponceau S staining of Western blot membranes.

Coomassie Brilliant Blue Staining Protocol for SDS-PAGE Gels

This protocol is a standard method for visualizing protein bands in a polyacrylamide gel.

Materials:

  • Fixing Solution: 50% methanol, 10% acetic acid in water.

  • Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid.

  • Destaining Solution: 10% methanol, 7% acetic acid in water.[11]

  • Orbital shaker.

  • Clean staining container.

Procedure:

  • Fixation: After electrophoresis, place the gel in the fixing solution for at least 1 hour with gentle agitation. This step precipitates the proteins within the gel matrix.[7]

  • Staining: Discard the fixing solution and add the Coomassie staining solution. Incubate for 2-4 hours at room temperature with gentle agitation.[12]

  • Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel, changing the destaining solution every 30-60 minutes until the background is clear and the protein bands are distinctly visible.[11]

  • Storage: The destained gel can be stored in water or 7% acetic acid.

Ponceau S Staining Protocol for Western Blot Membranes

This protocol is used to quickly verify the efficiency of protein transfer from the gel to a membrane.

Materials:

  • Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% acetic acid.

  • Deionized water.

  • Clean staining container.

Procedure:

  • Rinse: After protein transfer, briefly rinse the membrane with deionized water.

  • Staining: Immerse the membrane in the Ponceau S staining solution for 1-5 minutes at room temperature with gentle agitation.

  • Destaining: Rinse the membrane with several changes of deionized water until the protein bands appear as red bands against a faint pink or white background.[3]

  • Imaging: The membrane can be imaged to document the transfer efficiency.

  • Removal: The Ponceau S stain can be completely removed by washing the membrane with a mild base, such as Tris-buffered saline with Tween 20 (TBST), before proceeding with immunoblotting.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical relationships.

experimental_workflow cluster_sds_page SDS-PAGE Workflow cluster_staining Gel Staining cluster_western_blot Western Blot Workflow cluster_membrane_staining Membrane Staining protein_sample Protein Sample sds_page SDS-PAGE protein_sample->sds_page Separation coomassie Coomassie Staining sds_page->coomassie fluorescent Fluorescent Staining sds_page->fluorescent gel_imaging_coomassie Gel Imaging coomassie->gel_imaging_coomassie mass_spec_coomassie Mass Spectrometry coomassie->mass_spec_coomassie gel_imaging_fluorescent Gel Imaging fluorescent->gel_imaging_fluorescent mass_spec_fluorescent Mass Spectrometry fluorescent->mass_spec_fluorescent sds_page_wb SDS-PAGE transfer Protein Transfer sds_page_wb->transfer membrane Membrane transfer->membrane ponceau Ponceau S Staining membrane->ponceau transfer_verification transfer_verification ponceau->transfer_verification Transfer Verification immunodetection immunodetection transfer_verification->immunodetection Proceed to Immunodetection

Caption: Workflow for protein analysis using SDS-PAGE and Western blotting.

staining_comparison cluster_criteria Selection Criteria cluster_options Staining Options stain Protein Stain Selection sensitivity Sensitivity stain->sensitivity cost Cost stain->cost downstream_app Downstream Application stain->downstream_app speed Speed stain->speed coomassie Coomassie Blue sensitivity->coomassie Moderate ponceau Ponceau S sensitivity->ponceau Low fluorescent Fluorescent Dyes sensitivity->fluorescent High cost->coomassie Low cost->ponceau Low cost->fluorescent High downstream_app->coomassie Mass Spec downstream_app->ponceau Western Blot downstream_app->fluorescent Mass Spec speed->coomassie Slow speed->ponceau Fast speed->fluorescent Variable

Caption: Decision tree for selecting a protein stain based on experimental needs.

References

C.I. Acid Blue 158: A Comparative Guide to Mass Spectrometry Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of C.I. Acid Blue 158 and its alternatives in the context of mass spectrometry analysis. The information presented herein is intended to assist researchers in selecting the appropriate dye for applications where subsequent mass spectrometric analysis is crucial.

Introduction to this compound and its Mass Spectrometry Compatibility

This compound is a synthetic monoazo dye belonging to the metal complex class.[1] Its structure contains sulfonic acid groups, which impart water solubility, and a chromium complex.[1] These structural features significantly influence its behavior in mass spectrometry. Generally, sulfonated and metal-complex dyes are amenable to analysis by techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), often utilizing Electrospray Ionization (ESI).[2][3] The sulfonic acid groups are readily deprotonated, making negative-ion mode ESI a suitable method for their detection.

The compatibility of a dye with mass spectrometry is paramount in various research and development areas, including textile analysis, environmental monitoring, and biological studies where dyes are used as markers. Efficient ionization and minimal fragmentation are key for sensitive and accurate detection and quantification.

Comparison with Alternative Dyes

For applications requiring high-performance liquid chromatography-mass spectrometry (LC-MS) analysis, it is beneficial to compare this compound with other commonly used acid and reactive dyes. This section provides a comparative overview of this compound, C.I. Reactive Blue 19, and C.I. Acid Red 266.

FeatureThis compoundC.I. Reactive Blue 19C.I. Acid Red 266
C.I. Name Acid Blue 158Reactive Blue 19Acid Red 266
CAS Number 6370-08-7[1]2580-78-1[4]57741-47-6[5]
Dye Class Monoazo, Metal Complex[1]Anthraquinone (B42736), ReactiveAzo[5]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂ (ligand)[1]C₂₂H₁₆N₂Na₂O₁₁S₃C₁₇H₁₀ClF₃N₃NaO₄S[5]
Molecular Weight 495.45 g/mol (ligand)[1]626.5 g/mol 467.78 g/mol [5]
Ionization Mode Negative Ion ESINegative Ion ESINegative Ion ESI
Expected MS Behavior Forms [M-H]⁻ ions corresponding to the ligand. The metal complex may be observed under specific conditions. Good ionization efficiency in negative mode due to sulfonic acid groups.Readily forms [M-H]⁻ and [M-2H]²⁻ ions due to multiple sulfonic acid groups, leading to high sensitivity in negative mode.Forms [M-H]⁻ ions. The presence of chlorine and fluorine provides a distinct isotopic pattern.
Reported MS Application General analysis of azo and metal complex dyes by LC-MS is well-documented.[2]Widely analyzed by LC-MS for degradation and environmental studies.[6][7]Analysis of similar azo dyes by LC-MS is a standard procedure.[8][9]

Experimental Protocols

A generalized experimental protocol for the analysis of acid and reactive dyes using LC-MS/MS is provided below. This protocol is a synthesis of common practices reported in the literature and should be optimized for specific instrumentation and analytical goals.

Sample Preparation (from Textile Matrix)
  • Extraction: Weigh approximately 1 gram of the textile sample and cut it into small pieces. Add 20 mL of methanol (B129727) and sonicate at 50°C for 30 minutes.[10]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes to pellet any solid material.[10]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter to remove any remaining particulates.[10]

  • Concentration and Reconstitution: Evaporate the filtrate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water/methanol).[10]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.[10]

    • Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium (B1175870) acetate.[9][10]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5mM ammonium acetate.[9][10]

    • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analytes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) is typically used.

    • Polarity: Negative ion mode is generally preferred for sulfonated dyes.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification, monitoring the transition of a specific precursor ion to one or more product ions. Full scan mode can be used for initial identification.

    • Key Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's guidelines.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Textile Textile Sample Extraction Solvent Extraction (Methanol, Sonication) Textile->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Concentration Evaporation & Reconstitution Filtration->Concentration LC Liquid Chromatography (C18 Column) Concentration->LC ESI Electrospray Ionization (Negative Mode) LC->ESI MS Tandem Mass Spectrometry (MRM) ESI->MS Data Data Acquisition & Analysis MS->Data G cluster_properties Analyte Properties cluster_instrument Instrumental Factors MS_Compat MS Compatibility Ionizable_Groups Presence of Ionizable Groups (e.g., -SO3H, -COOH, -NH2) Ionizable_Groups->MS_Compat Polarity Polarity & Solubility Polarity->MS_Compat MW Molecular Weight MW->MS_Compat Thermal_Stability Thermal Stability Thermal_Stability->MS_Compat Ion_Source Ionization Source (e.g., ESI, MALDI) Ion_Source->MS_Compat Mobile_Phase Mobile Phase Composition (pH, additives) Mobile_Phase->MS_Compat Ion_Mode Ionization Mode (Positive/Negative) Ion_Mode->MS_Compat

References

A Comparative Guide to Protein Staining: Evaluating Reproducibility of C.I. Acid Blue 158 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible visualization of proteins in electrophoretic gels is a critical step in ensuring data integrity. While a variety of protein stains are available, this guide provides a comparative analysis of the commonly used methods, with a special focus on the reproducibility of staining results. We will examine the established performance of Coomassie Brilliant Blue, silver staining, and fluorescent dyes, and assess the suitability of C.I. Acid Blue 158 for reliable protein analysis.

Executive Summary

Overview of Protein Staining Methods

Protein staining techniques are essential for visualizing proteins separated by gel electrophoresis. The ideal stain should offer high sensitivity, a broad linear dynamic range, and, most importantly, high reproducibility.[1] The choice of stain often depends on the specific application, required sensitivity, and available imaging equipment.

This compound: An Uncharacterized Candidate for Protein Staining

This compound is a water-soluble, green-light blue dye, primarily utilized in the textile and leather industries.[2][3] While it is mentioned as a multifunctional dye with applications in biological experiments, there is a notable absence of published scientific literature detailing its use for staining proteins in polyacrylamide gels.[2] Consequently, no data is available on its sensitivity, linearity, or the reproducibility of its staining results in a research context.

Established Protein Staining Alternatives

In contrast to this compound, several other staining methods are well-characterized and widely used in research laboratories.

  • Coomassie Brilliant Blue: This is the most popular anionic protein dye, available in two main forms: R-250 and G-250.[4][5] It offers good quantitative linearity and is compatible with downstream applications like mass spectrometry.[6][7] However, traditional Coomassie staining protocols require a destaining step, which can be a source of variability and reduce reproducibility.[8] Colloidal Coomassie formulations offer improved sensitivity and reproducibility by reducing background staining.[8]

  • Silver Staining: This method offers the highest sensitivity, capable of detecting sub-nanogram amounts of protein.[3][6] However, it is known for its low reproducibility, narrow linear dynamic range, and complex, time-consuming protocols.[3][8]

  • Fluorescent Dyes: These stains provide high sensitivity, a wide linear dynamic range, and high reproducibility.[9][10] They are compatible with downstream analysis but require specialized fluorescence imaging equipment.[9]

Quantitative Comparison of Staining Methods

The following table summarizes the key performance metrics of the established protein staining methods. Due to the lack of available data, this compound is not included in this quantitative comparison.

Performance MetricClassical Coomassie Blue (R-250)Colloidal Coomassie Blue (G-250)Silver StainingFluorescent Dyes (e.g., SYPRO Ruby)
Limit of Detection (LOD) 50-200 ng[11]10-20 ng[12]0.25-0.5 ng[13]1-10 ng[12]
Linear Dynamic Range Moderate[1]Good[8]Narrow[3]Wide[9]
Reproducibility Low to Moderate[8]High[8]Low[3][8]High[3]
Protocol Time Hours to overnight (including destaining)[2]Minutes to an hour (minimal destaining)[12]30-120 minutes[13]~60 minutes[14]
Mass Spectrometry Compatibility Yes[7][8]Yes[12]Limited (some formulations)[13]Yes[3][12]

Experimental Protocols

Detailed and consistent protocols are crucial for achieving reproducible staining results. Below are standardized protocols for the commonly used protein staining methods.

Protocol 1: Classical Coomassie Brilliant Blue R-250 Staining
  • Fixation: Immerse the gel in a fixing solution (e.g., 40% methanol (B129727), 10% acetic acid) for at least 1 hour.

  • Staining: Replace the fixing solution with Coomassie R-250 staining solution (0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid) and incubate for at least 1 hour with gentle agitation.[7]

  • Destaining: Transfer the gel to a destaining solution (e.g., 20-40% methanol, 10% acetic acid) and incubate with gentle agitation.[7] Change the destaining solution periodically until the protein bands are clearly visible against a clear background.[11]

Protocol 2: Colloidal Coomassie Brilliant Blue G-250 Staining (One-Step)
  • Washing: Wash the gel three times for 10 minutes each with ultrapure water to remove SDS.[15]

  • Staining: Add a sufficient volume of one-step colloidal Coomassie G-250 staining solution to cover the gel and incubate for 5-60 minutes with gentle agitation.[12]

  • Washing (Optional): Rinse the gel with water to reduce background. Destaining is typically not required.[12]

Protocol 3: Silver Staining
  • Fixation: Fix the gel in a solution of ethanol (B145695) and acetic acid.

  • Sensitization: Incubate the gel in a sensitizing solution (e.g., sodium thiosulfate).

  • Silver Incubation: Wash the gel with water and then incubate in a cold silver nitrate (B79036) solution.

  • Development: After another water wash, immerse the gel in a developing solution (e.g., sodium carbonate with formaldehyde) until the desired band intensity is reached.

  • Stopping: Stop the reaction by adding a stop solution (e.g., acetic acid).[13]

Protocol 4: Fluorescent Dye Staining (e.g., SYPRO Ruby)
  • Fixation: Fix the gel in a solution of methanol and acetic acid.

  • Washing: Wash the gel with water.

  • Staining: Incubate the gel in the fluorescent dye solution in the dark for the recommended time (typically 60-90 minutes).

  • Washing: Briefly wash the gel with water to remove excess stain.

  • Imaging: Visualize the gel using a fluorescence imager with the appropriate excitation and emission wavelengths.[14]

Factors Affecting Staining Reproducibility

Several factors can influence the reproducibility of protein staining results. Careful control of these variables is essential for obtaining consistent data.

Caption: Key factors influencing the reproducibility of protein staining.

Experimental Workflow for Comparing Staining Reproducibility

To quantitatively assess the reproducibility of a protein stain, a structured experimental workflow should be followed.

G start Prepare Protein Samples (Serial Dilutions) sds_page Run Multiple Identical SDS-PAGE Gels start->sds_page stain Stain Gels with Test and Control Dyes sds_page->stain image Image Gels Under Identical Conditions stain->image quantify Quantify Band Intensity (Densitometry) image->quantify analyze Statistical Analysis (CV, Linearity) quantify->analyze end Assess Reproducibility analyze->end

Caption: Workflow for assessing protein stain reproducibility.

Conclusion and Recommendations

The reproducibility of protein staining is paramount for the reliability of experimental results in research and drug development. While this compound is a commercially available dye, the complete lack of published data on its performance for protein gel staining makes it an unvalidated and high-risk choice for any application requiring quantitative analysis.

For researchers seeking reproducible protein visualization, this guide recommends the following:

  • For high reproducibility and quantitative accuracy: Fluorescent dyes are the preferred choice, provided the necessary imaging equipment is available.

  • For a balance of reproducibility, ease of use, and cost-effectiveness: Colloidal Coomassie Brilliant Blue G-250 is a reliable option.

  • For routine, non-quantitative checks: Classical Coomassie Brilliant Blue R-250 can be used, but with the caveat of lower reproducibility.

  • For maximum sensitivity (with compromised reproducibility): Silver staining can be employed when detecting very low abundance proteins is the primary goal.

Until rigorous scientific studies are published to validate its performance, the use of this compound for protein staining in a research context is not recommended due to the unknown and potentially poor reproducibility of its results. Researchers are strongly encouraged to use well-characterized and validated staining methods to ensure the integrity and robustness of their scientific findings.

References

Unveiling the Specificity of Acid Blue 158: A Comparative Guide to its Cross-Reactivity with Non-Protein Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise interaction of staining agents with their target molecules is paramount. This guide provides a comparative analysis of Acid Blue 158 and its alternatives, focusing on the critical aspect of cross-reactivity with non-protein biomolecules. While Acid Blue 158 is a widely used azo dye in various industrial and biological applications, its binding specificity, particularly with non-protein molecules such as polysaccharides, lipids, and nucleic acids, is not well-documented in publicly available literature. This guide summarizes the existing data for common protein stains and introduces a comprehensive experimental protocol to empower researchers to determine this crucial parameter for Acid Blue 158 and other dyes.

Performance Comparison of Staining Dyes

The following table summarizes the known cross-reactivity of Acid Blue 158 and common alternative protein-staining dyes with non-protein biomolecules. It is important to note the significant data gap for Acid Blue 158, highlighting the necessity for empirical validation.

DyePrimary TargetPolysaccharide InteractionLipid InteractionNucleic Acid Interaction
Acid Blue 158 ProteinsData not availableData not availableData not available
Coomassie Brilliant Blue G-250 ProteinsCan be blocked by carbohydrate moieties, suggesting some interaction.[1]Data not availableBinds to DNA and RNA with a color yield of approximately 9% of that for Bovine Serum Albumin (BSA) and 18% of that for lysozyme.[2][3]
Amido Black 10B ProteinsData not availableUsed for staining lipids on thin-layer chromatograms, indicating an interaction.[4]Data not available
Stains-All Anionic moleculesStains anionic polysaccharides (e.g., alginate, pectinate, hyaluronic acid) with a detection limit of 10-500 ng.[5][6]Stains lipids yellow-orange.Stains RNA bluish-purple (detection limit 90 ng) and DNA blue (detection limit 3 ng).[5]

Experimental Protocols for Assessing Cross-Reactivity

To address the existing data gaps, a detailed experimental workflow is provided below. This protocol can be adapted to quantify the cross-reactivity of Acid Blue 158 or any other dye with various non-protein biomolecules using spectrophotometry and fluorescence spectroscopy.

I. Spectrophotometric Assay for Polysaccharide and Lipid Interaction

This method relies on measuring the change in the dye's absorption spectrum upon binding to the target molecule.

A. Materials:

  • Dye of interest (e.g., Acid Blue 158, Coomassie Brilliant Blue G-250, Amido Black 10B)

  • Non-protein biomolecules:

    • Polysaccharides (e.g., heparin, hyaluronic acid, starch)

    • Lipids (e.g., liposomes prepared from phosphatidylcholine)

  • Protein standard (e.g., Bovine Serum Albumin - BSA)

  • Appropriate buffer solution (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Spectrophotometer

B. Procedure:

  • Prepare Stock Solutions:

    • Dissolve the dye in the appropriate buffer to a known concentration (e.g., 1 mg/mL).

    • Prepare stock solutions of the protein standard and each non-protein biomolecule in the same buffer (e.g., 1 mg/mL).

  • Perform Titration:

    • In a series of cuvettes, maintain a constant concentration of the dye.

    • Add increasing concentrations of the biomolecule (protein, polysaccharide, or lipid) to each cuvette.

    • Incubate the mixtures for a set period (e.g., 15-30 minutes) at a constant temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance spectrum of each sample across a relevant wavelength range.

    • Record the absorbance at the dye's maximum absorbance wavelength (λmax) and any new peaks that may appear due to binding.

  • Data Analysis:

    • Plot the change in absorbance (ΔA) against the concentration of the biomolecule.

    • A significant change in absorbance indicates an interaction. The magnitude of this change can be used to compare the relative binding affinities.

II. Fluorescence Quenching Assay for Nucleic Acid Interaction

This technique measures the decrease in a dye's fluorescence intensity upon binding to nucleic acids.

A. Materials:

  • Fluorescent dye of interest (if the dye is fluorescent) or a fluorescently labeled version of the dye.

  • Nucleic acids (e.g., calf thymus DNA, yeast RNA)

  • Appropriate buffer solution

  • Fluorometer

B. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the fluorescent dye in the buffer.

    • Prepare stock solutions of the nucleic acids in the same buffer.

  • Fluorescence Measurement:

    • In a fluorometer cuvette, add a known concentration of the fluorescent dye.

    • Measure the initial fluorescence intensity.

    • Add increasing concentrations of the nucleic acid to the cuvette and record the fluorescence intensity after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity (or the degree of quenching) against the concentration of the nucleic acid.

    • A significant decrease in fluorescence intensity indicates an interaction.[7][8][9]

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining dye cross-reactivity, the following diagrams illustrate the key steps.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Dye Dye Solution Spectro Spectrophotometry Dye->Spectro Fluoro Fluorometry Dye->Fluoro Protein Protein Standard Protein->Spectro Poly Polysaccharide Poly->Spectro Lipid Lipid Lipid->Spectro NA Nucleic Acid NA->Fluoro SpecData Absorbance Spectra Spectro->SpecData FluorData Fluorescence Intensity Fluoro->FluorData BindingCurve Binding Curves SpecData->BindingCurve FluorData->BindingCurve Comparison Cross-Reactivity Comparison BindingCurve->Comparison SignalingPathways Dye Free Dye Complex Dye-Biomolecule Complex Dye->Complex Binding Biomolecule Biomolecule (Protein, Polysaccharide, Lipid, Nucleic Acid) Biomolecule->Complex Signal Spectroscopic Signal Change (Absorbance or Fluorescence) Complex->Signal Results in

References

A Comparative Guide to C.I. Acid Blue 158 and Acid Blue 158:1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and development, the precise selection of dyes and staining agents is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of two closely related metallized acid dyes, C.I. Acid Blue 158 and this compound:1, tailored for an audience of researchers, scientists, and drug development professionals. This document outlines their chemical and physical properties, performance characteristics, and potential applications, supported by available data and standardized experimental protocols.

Chemical and Physical Properties

This compound and Acid Blue 158:1 are both single azo, metal-complex dyes, which contributes to their characteristic properties such as lightfastness.[1][2] Their fundamental chemical and physical characteristics are summarized in the table below.

PropertyThis compoundAcid Blue 158:1
C.I. Name This compoundThis compound:1
C.I. Number 14880[3][4]15050[2]
CAS Number 6370-08-7[3]6370-12-3[2]
Molecular Formula C₂₀H₁₃N₂NaO₈S₂[3]C₂₀H₁₄N₃NaO₇S₂[2]
Molecular Weight 495.45 g/mol [3]495.46 g/mol [2]
Appearance Dark blue powder[3]Not specified
Color in Solution Greenish-blue[4]Green-light blue[2]

Performance Characteristics

The performance of these dyes, particularly in terms of solubility and fastness, is critical for their application. While more quantitative data is available for this compound, the following table provides a comparative overview based on existing information.

Performance MetricThis compoundAcid Blue 158:1
Solubility in Water 80-90 g/L at 90°C[4]Soluble[2]
Solubility in Alcohol Soluble[3]Not specified
Lightfastness (AATCC, 1-8 scale) 5-6[1]No data available
Lightfastness (ISO) 5-6[5]No data available
Soaping Fastness (ISO, Fading) 3[5]No data available
Perspiration Fastness (ISO, Fading) 4[5]No data available
Oxygen Bleaching Fastness (ISO) 4[5]No data available
Seawater Fastness (ISO) 1-2[5]No data available

Manufacturing Process

Both dyes are synthesized through a multi-step process involving diazotization, coupling, and metallization. The key difference lies in the coupling component used.

Dye_Synthesis_Comparison cluster_AB158 This compound Synthesis cluster_AB158_1 Acid Blue 158:1 Synthesis A1 4-Amino-3-hydroxynaphthalene-1-sulfonic acid B1 Diazotization A1->B1 C1 Diazo Intermediate B1->C1 E1 Coupling C1->E1 D1 8-hydroxynaphthalene-1-sulfonic acid D1->E1 F1 Azo Dye Intermediate E1->F1 G1 Chromium Complexation F1->G1 H1 This compound G1->H1 A2 4-Amino-3-hydroxynaphthalene-1-sulfonic acid B2 Diazotization A2->B2 C2 Diazo Intermediate B2->C2 E2 Coupling C2->E2 D2 8-Hydroxynaphthalene-1-sulfonamide D2->E2 F2 Azo Dye Intermediate E2->F2 G2 Chromium Complexation F2->G2 H2 Acid Blue 158:1 G2->H2

Figure 1. Comparative Synthesis Pathways.

As illustrated, the synthesis of this compound involves the coupling of diazotized 4-amino-3-hydroxynaphthalene-1-sulfonic acid with 8-hydroxynaphthalene-1-sulfonic acid, followed by chromium complexation.[3] For Acid Blue 158:1, the coupling component is 8-Hydroxynaphthalene-1-sulfonamide.[2]

Applications

Both this compound and Acid Blue 158:1 are primarily used in the textile industry for dyeing protein fibers such as wool, silk, and nylon, as well as for leather and paper coloring.[2][3][6] Their utility in biological research, while less specific in available literature, can be inferred from the general application of acid dyes in histological staining. Acid dyes, being anionic, bind to cationic components in tissues, such as proteins in the cytoplasm and extracellular matrix.

While specific signaling pathway interactions for these dyes are not well-documented, a potential application lies in histological staining techniques like trichrome staining, which differentiates various tissue components. The following diagram illustrates a generalized workflow for such a staining protocol where a metallized acid blue dye could be employed.

Histological_Staining_Workflow cluster_workflow Generalized Histological Staining Workflow A Tissue Preparation (Fixation, Embedding, Sectioning) B Deparaffinization and Rehydration A->B C Nuclear Staining (e.g., Hematoxylin) B->C D Differentiation and Bluing C->D E Cytoplasmic/Muscle Staining (e.g., Red Acid Dye) D->E F Mordanting (e.g., Phosphomolybdic/Phosphotungstic Acid) E->F G Collagen Staining (e.g., Acid Blue 158) F->G H Dehydration and Mounting G->H I Microscopic Analysis H->I

Figure 2. Generalized Histological Staining Workflow.

Experimental Protocols

Determination of Lightfastness (Based on AATCC Test Method 16.3)

Objective: To determine the resistance of the dye on a substrate to fading when exposed to a xenon-arc lamp, simulating sunlight.

Apparatus:

  • Xenon-arc lamp fading apparatus

  • AATCC Blue Wool Lightfastness Standards

  • Gray Scale for Color Change

Procedure:

  • Prepare dyed specimens of a standard substrate (e.g., wool fabric) according to a standardized dyeing procedure.

  • Mount the specimens and the appropriate AATCC Blue Wool Lightfastness Standards in the specimen holders.

  • Expose the specimens and standards simultaneously in the xenon-arc apparatus under specified conditions of temperature, humidity, and irradiance.

  • Periodically examine the specimens and the standards. The end point of the test is reached when the color change of the specimen is equivalent to a specified rating on the Gray Scale for Color Change or when a specific Blue Wool Standard shows a color change corresponding to a predetermined Gray Scale rating.

  • The lightfastness is rated by comparing the fading of the specimen to that of the Blue Wool Standards.

Determination of Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of the dye in water at a specific temperature.

Apparatus:

  • Analytical balance

  • Constant temperature water bath

  • Volumetric flasks

  • Filtration apparatus (e.g., syringe filters)

  • Drying oven

Procedure:

  • Prepare a supersaturated solution of the dye in a known volume of deionized water in a sealed container.

  • Place the container in a constant temperature water bath and agitate for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Allow the solution to stand at the same temperature to let undissolved particles settle.

  • Carefully withdraw a known volume of the clear supernatant and filter it into a pre-weighed volumetric flask.

  • Evaporate the solvent in a drying oven at a temperature below the decomposition point of the dye until a constant weight is achieved.

  • The solubility is calculated as the mass of the dried dye per volume of the solvent (e.g., in g/L).

Conclusion

This compound and Acid Blue 158:1 are structurally similar metallized acid dyes with applications primarily in the textile and leather industries. This compound is better characterized in the available literature, with specific data on its high lightfastness and solubility. While Acid Blue 158:1 is expected to have comparable performance due to its similar chemical nature, a lack of specific quantitative data necessitates empirical evaluation for critical applications. For researchers in the life sciences, these dyes hold potential as histological stains, and the provided protocols offer a starting point for their systematic evaluation and application in various experimental contexts.

References

Safety Operating Guide

Navigating the Disposal of C.I. Acid Blue 158: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of C.I. Acid Blue 158, an azo dye. Adherence to these protocols is essential to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While specific hazard information is not extensively detailed in readily available safety data sheets, its classification as a monoazo, metal-complex dye warrants caution.[1][2] Azo dyes, as a class, can pose environmental risks and some have been associated with health concerns.[3][4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound in either its solid powder form or as a solution.[5] This includes:

  • Safety goggles to protect from splashes.

  • A laboratory coat to prevent skin contact.

  • Chemical-resistant gloves.

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with local, state, and federal regulations.[7][8][9][10] Never dispose of this chemical down the drain, as it can interfere with wastewater treatment processes and harm aquatic life.[11][5]

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound.

  • Segregate the waste into solid and liquid forms in separate, designated containers.[5]

  • Avoid mixing with incompatible chemicals. A thorough understanding of chemical compatibility is crucial for safe storage of laboratory waste.[7]

2. Waste Collection and Containment:

  • Solid Waste: Collect waste this compound powder and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, leak-proof container.[12][13] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.[5][12]

3. Container Management:

  • Ensure all waste containers are in good condition, free from damage or leaks, and have secure, leak-proof closures.[7]

  • Containers must be made of a material compatible with the chemical.

  • Properly label all containers with the contents and associated hazards.[12]

4. Storage:

  • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[7][8]

  • Maintain appropriate distances between incompatible waste streams and consider using secondary containment systems.[7]

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10] These entities are equipped to handle and transport chemical waste in compliance with all regulatory requirements.[9]

  • For empty containers of this compound, they must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][12]

Regulatory Framework

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7][9][10] Many academic and research laboratories operate under Subpart K of RCRA, which provides specific management standards for hazardous waste in these settings.[8][14] It is crucial to be familiar with your institution's specific Chemical Hygiene Plan and waste disposal procedures.[9]

Quantitative Data Summary

Property[1][2][15]Value
CAS Number 6370-08-7
Chemical Class Monoazo (Metalized)
Physical Appearance Blue Powder
Solubility in water @ 90°C 80-90 g/l
pH of 1% Solution 6-8

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid Waste (Powder, Contaminated Debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for Pickup by EHS or Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling C.I. Acid Blue 158

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling chemical compounds such as C.I. Acid Blue 158. This document provides comprehensive, step-by-step guidance on the personal protective equipment (PPE), operational handling, and disposal of this synthetic azo dye.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles. A face shield should be used in addition to goggles where there is a high risk of splashing.[1][2]To protect eyes from splashes and fumes which can cause serious irritation or damage.[2][3]
Skin Protection Nitrile or rubber gloves.[1][2] Coveralls, apron, or boots as necessary to prevent skin contact.[1]To prevent direct skin contact which can cause irritation.[3] Nitrile gloves offer good resistance to a variety of chemicals.[2]
Respiratory Protection NIOSH-approved organic vapor/mist respirator if vapors or mists are generated.[1][4] Use in a well-ventilated area or under a chemical fume hood.[4]To protect against the inhalation of dust, mists, or vapors which can irritate the respiratory tract.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set up in a Ventilated Area (e.g., Fume Hood) prep_ppe->prep_setup prep_weigh Weigh this compound Powder prep_setup->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve handle_exp Perform Experimental Procedure prep_dissolve->handle_exp handle_transfer Transfer Solutions Carefully handle_exp->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Operational Plan

This procedural guide provides step-by-step instructions for the safe handling of this compound in a laboratory setting.

1. Pre-Experiment Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary PPE is available and in good condition.

  • Ventilation: Set up the workspace in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are easily accessible.[1][4]

2. Handling the Chemical:

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: When weighing the solid powder, minimize the creation of dust. A balance with a draft shield is recommended.

  • Dissolving: When preparing solutions, add the solid dye to the solvent slowly to avoid splashing.

  • Heating: If heating is required, do so in a controlled manner (e.g., using a water bath) within the fume hood to prevent the release of vapors.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly clean all glassware and surfaces that have come into contact with the chemical.

  • Doffing PPE: Remove PPE carefully to avoid contaminating yourself and the surrounding area. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.[4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Place any contaminated disposable items, such as gloves, paper towels, and weighing papers, into a designated, sealed waste container.

  • Liquid Waste: Collect all waste solutions containing this compound in a clearly labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.

2. Treatment of Aqueous Waste:

  • For unexhausted acid dye baths, the pH should be neutralized before disposal.[5] This can be achieved by adding a neutralizing agent, such as sodium carbonate (soda ash) or sodium bicarbonate, incrementally until the pH is between 6 and 8.[5]

  • Always check with your institution's Environmental Health and Safety (EHS) department for specific guidance on neutralization and disposal procedures.

3. Final Disposal:

  • All waste, both solid and liquid, must be disposed of according to federal, state, and local regulations, under the Resource Conservation and Recovery Act (RCRA).[1]

  • Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[6] Do not pour chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines for neutralized solutions.[5]

References

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